molecular formula C7H2F2N2O2 B1423069 3,5-Difluoro-2-nitrobenzonitrile CAS No. 868596-13-8

3,5-Difluoro-2-nitrobenzonitrile

Cat. No.: B1423069
CAS No.: 868596-13-8
M. Wt: 184.1 g/mol
InChI Key: GCJYPUIYHNBJPH-UHFFFAOYSA-N
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Description

3,5-Difluoro-2-nitrobenzonitrile is a useful research compound. Its molecular formula is C7H2F2N2O2 and its molecular weight is 184.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-difluoro-2-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H2F2N2O2/c8-5-1-4(3-10)7(11(12)13)6(9)2-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCJYPUIYHNBJPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)[N+](=O)[O-])F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70712406
Record name 3,5-Difluoro-2-nitrobenzonitrile
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Molecular Weight

184.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868596-13-8
Record name 3,5-Difluoro-2-nitrobenzonitrile
Source EPA DSSTox
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Record name 3,5-Difluoro-2-nitrobenzonitrile
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Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Bonding of 3,5-Difluoro-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5-Difluoro-2-nitrobenzonitrile, with the chemical formula C₇H₂F₂N₂O₂, is a poly-functionalized aromatic compound of significant interest in modern organic synthesis. Its strategic arrangement of highly electronegative fluorine atoms and potent electron-withdrawing nitro and cyano groups on a benzene scaffold culminates in a unique electronic profile and pronounced reactivity. This guide offers a comprehensive exploration of the molecular structure, bonding characteristics, and resultant chemical behavior of this versatile building block. For researchers and professionals in drug discovery and materials science, a thorough understanding of these fundamentals is paramount for leveraging its synthetic potential in creating complex molecular architectures and novel active pharmaceutical ingredients (APIs).[1]

Core Molecular Identity
  • Chemical Name: this compound

  • CAS Number: 868596-13-8[2]

  • Molecular Formula: C₇H₂F₂N₂O₂[3]

  • Molecular Weight: 184.10 g/mol [3]

This document will dissect the intricate interplay of inductive and resonance effects that govern the molecule's properties, detail its spectroscopic signature for empirical validation, and provide a mechanistic rationale for its primary mode of reactivity.

Part 1: Molecular Architecture and Electronic Landscape

The structure of this compound is characterized by a benzene ring systematically substituted to create a highly electron-deficient aromatic system. The strategic placement of substituents dictates the molecule's geometry, bond characteristics, and overall reactivity.

Caption: 2D representation of this compound.

Dissecting the Electronic Effects

The chemical personality of this compound is dominated by the synergistic electron-withdrawing capabilities of its substituents.

  • Inductive Effect (-I): All three types of substituents (Fluorine, Nitro, Cyano) are highly electronegative and exert a strong inductive pull on the electron density of the benzene ring through the sigma bonds. The two fluorine atoms, being the most electronegative elements, significantly polarize their respective C-F bonds.[4]

  • Resonance Effect (-M): The nitro (-NO₂) and cyano (-C≡N) groups are powerful resonance-withdrawing groups. They delocalize electron density from the π-system of the aromatic ring onto themselves, further depleting the ring's electron richness. This delocalization is crucial for stabilizing the intermediates formed during nucleophilic aromatic substitution.[5][6]

The cumulative effect of these electronic withdrawals renders the aromatic ring highly electrophilic and exceptionally activated towards nucleophilic attack.

Bonding and Geometry

A detailed analysis of the bonds within the molecule provides insight into its stability and reactivity.

  • C-F Bonds: These are among the strongest single bonds in organic chemistry, contributing to the thermal stability of the molecule. Their high polarity is a key feature of its electronic structure.

  • C-NO₂ Group: The nitro group is planar, with the N-O bonds having a bond order of approximately 1.5 due to resonance. Steric hindrance between the ortho nitro and cyano groups may cause a slight rotation of the nitro group out of the plane of the benzene ring, a common phenomenon in ortho-substituted nitrobenzenes.

  • C-C≡N Group: The cyano group is linear, with the carbon and nitrogen atoms being sp-hybridized. Its triple bond is a region of high electron density, yet the nitrogen's electronegativity makes the carbon atom electrophilic.[7]

  • Aromatic Ring: The powerful electron-withdrawing effects slightly alter the bond lengths within the benzene ring compared to unsubstituted benzene, reflecting the perturbed electron distribution.

The logical relationship between the electronic effects and the molecule's reactivity is illustrated below.

Electronic_Effects_Flowchart substituents Substituents -NO₂ (ortho) -CN (ipso) -F (meta) effects Dominant Electronic Effects - Strong Inductive Effect (-I) - Strong Resonance Effect (-M) substituents->effects Exert ring_prop Resultant Ring Properties - Severe Electron Deficiency - High Electrophilicity - Lowered LUMO Energy effects->ring_prop Induce reactivity Primary Reactivity Profile Activated for Nucleophilic Aromatic Substitution (SNAr) ring_prop->reactivity Enables

Caption: Influence of substituents on the reactivity of the aromatic ring.

Part 2: Spectroscopic Characterization and Validation

The definitive identification and purity assessment of this compound rely on a combination of spectroscopic techniques. While a complete experimental dataset for this specific isomer is not publicly available, expected spectral features can be reliably predicted based on established principles and data from closely related analogs.[8][9][10]

Spectroscopic Technique Functional Group Expected Observation / Characteristic Signal
Infrared (IR) Spectroscopy Nitrile (-C≡N)Strong, sharp absorption peak around 2230-2240 cm⁻¹. Conjugation with the aromatic ring typically shifts this to a slightly lower wavenumber.[11]
Nitro (-NO₂)Two strong absorption peaks: one for asymmetric stretching (~1530-1550 cm⁻¹) and one for symmetric stretching (~1340-1360 cm⁻¹).
C-FStrong absorption in the fingerprint region, typically around 1100-1250 cm⁻¹.
Aromatic C=CMedium to weak absorptions in the 1450-1600 cm⁻¹ region.
¹³C NMR Spectroscopy Aromatic CarbonsSix distinct signals are expected in the aromatic region (approx. 110-165 ppm).
C-FCarbons directly bonded to fluorine will appear as doublets due to ¹J-CF coupling. Carbons at the ortho, meta, and para positions will show smaller ²J-CF, ³J-CF, and ⁴J-CF couplings.
C-NO₂ & C-CNThe chemical shifts of these carbons will be significantly influenced by the substituents, with the carbon bearing the nitro group shifted downfield. The nitrile carbon typically appears around 115-120 ppm.[12]
¹H NMR Spectroscopy Aromatic ProtonsTwo signals are expected for the two non-equivalent aromatic protons (H-4 and H-6). These would likely appear as complex multiplets (e.g., doublet of doublets or triplets) due to coupling with each other and with the fluorine atoms.
Mass Spectrometry (MS) Molecular Ion (M⁺)A distinct peak at m/z = 184.01, corresponding to the molecular weight of the compound.
FragmentationCommon fragmentation patterns would involve the loss of NO₂, CN, or F, leading to characteristic daughter ions.

Note: The exact chemical shifts and coupling constants in NMR are dependent on the solvent and experimental conditions.

Part 3: Reactivity Profile and Synthetic Utility

The core of this compound's utility lies in its high reactivity as an electrophile in Nucleophilic Aromatic Substitution (SNAr) reactions.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is the hallmark of electron-deficient aromatic systems. The process is a two-step addition-elimination mechanism.

  • Nucleophilic Attack: A nucleophile (Nu⁻) attacks one of the carbon atoms bearing a leaving group (in this case, a fluorine atom). This step is viable because the potent electron-withdrawing groups (-NO₂ and -CN) can stabilize the resulting negative charge. The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[5][6]

  • Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group (F⁻). Fluoride is an excellent leaving group in this context, facilitating a rapid second step.

The presence of the nitro group ortho to the C1-CN and C5-F positions and para to the C3-F position provides critical resonance stabilization for the Meisenheimer intermediate, making the SNAr reaction particularly facile.[5][13]

Experimental Protocol: General SNAr Reaction

This protocol outlines a generalized procedure for the substitution of a fluorine atom on a difluoronitrobenzene derivative with an amine nucleophile.

Materials:

  • This compound (1 equivalent)

  • Nucleophile (e.g., a primary or secondary amine, 1.1 equivalents)

  • Base (e.g., K₂CO₃ or DIPEA, 2-3 equivalents)

  • Polar aprotic solvent (e.g., DMSO, DMF, or Acetonitrile)

  • Reaction vessel with magnetic stirrer and inert atmosphere (N₂ or Ar)

Procedure:

  • To the reaction vessel, add this compound, the chosen solvent, and the base.

  • Begin stirring the mixture under an inert atmosphere.

  • Add the nucleophile to the suspension, either neat or as a solution in the reaction solvent.

  • Heat the reaction mixture to a temperature between 60-100 °C, depending on the nucleophile's reactivity.

  • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup by pouring the mixture into water and extracting the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure substituted product.

Application in Pharmaceutical and Agrochemical Synthesis

Fluorinated benzonitriles are highly valued intermediates in medicinal chemistry and agrochemical development.[1][14]

  • Kinase Inhibitors: The benzonitrile motif is a common feature in many small-molecule kinase inhibitors used in oncology. The nitrile group can act as a hydrogen bond acceptor, interacting with key residues in the ATP-binding pocket of kinases.[7]

  • Metabolic Stability: The incorporation of fluorine atoms into drug candidates can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. This often leads to improved pharmacokinetic profiles, such as a longer half-life.[4][15]

  • Bioisosteric Replacement: The nitrile group can serve as a bioisostere for other functional groups, helping to fine-tune the electronic and steric properties of a lead compound to optimize its binding affinity and selectivity.

The synthetic workflow from a versatile building block like this compound to a more complex, biologically active molecule is a cornerstone of modern drug development.

Synthetic_Workflow start This compound (Starting Material) snar Step 1: Nucleophilic Aromatic Substitution (SNAr) start->snar intermediate Substituted Intermediate (e.g., Amino-fluoro-nitrobenzonitrile) snar->intermediate reduction Step 2: Reduction of Nitro Group intermediate->reduction final_intermediate Key Diamine Intermediate reduction->final_intermediate cyclization Step 3: Cyclization / Further Functionalization final_intermediate->cyclization api Final Product (e.g., API, Agrochemical) cyclization->api

Caption: A representative multi-step synthesis pathway.

Conclusion

This compound is a meticulously designed chemical entity whose structure is primed for reactivity. The convergence of three powerful electron-withdrawing groups on a single aromatic ring creates a potent electrophile, making it an exemplary substrate for nucleophilic aromatic substitution. Its bonding characteristics, defined by the strong C-F bonds and the resonance-stabilized nitro and cyano functionalities, are directly responsible for its utility as a versatile intermediate. For scientists engaged in the synthesis of complex organic molecules, particularly in the pharmaceutical sector, this compound offers a reliable and reactive scaffold for the construction of novel compounds with tailored biological activities.

References

  • ResearchGate. (n.d.). Possible nucleophilic aromatic substitution in 3,4-difluoronitrobenzene (DFNB). Retrieved from [Link]

  • MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025). The Crucial Role of Fluorinated Nitriles in Modern Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Difluoro-3-nitrobenzonitrile. Retrieved from [Link]

  • SpectraBase. (n.d.). 3,5-Dichloro-2,4-difluoro-nitrobenzene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
  • ACS Publications. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel | Organometallics. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene. Retrieved from [Link]

  • Google Patents. (n.d.). US5294742A - Process for preparing 3,5-difluoroaniline.
  • ResearchGate. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Retrieved from [Link]

  • RSC Publishing. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Retrieved from [Link]

  • Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Retrieved from [Link]

  • PubMed. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]

  • OCIMUM. (n.d.). 3,5-Difluoro-4-nitrobenzonitrile: A Key Intermediate for Advanced Chemical Synthesis. Retrieved from [Link]

  • PubChemLite. (n.d.). 3,5-difluoro-2-nitrobenzoic acid (C7H3F2NO4). Retrieved from [Link]

  • PubChemLite. (n.d.). 3,5-difluoro-2-methoxybenzonitrile (C8H5F2NO). Retrieved from [Link]

  • ResearchGate. (n.d.). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-Fluoro-5-nitrobenzonitrile. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

  • PubChem. (n.d.). 3-Nitrobenzonitrile. Retrieved from [Link]

  • PubChemLite. (n.d.). 3,5-difluoro-2-hydroxybenzonitrile (C7H3F2NO). Retrieved from [Link]

Sources

A Senior Application Scientist's Technical Guide to 3,5-Difluoro-2-nitrobenzonitrile (CAS No. 868596-13-8): A Keystone Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Nitroaromatics

In the landscape of contemporary medicinal chemistry, the rational design of small molecule therapeutics hinges on the availability of versatile and strategically functionalized building blocks. 3,5-Difluoro-2-nitrobenzonitrile emerges as a preeminent example of such a scaffold. Its unique electronic architecture, dictated by the interplay of two fluorine atoms, a nitro group, and a nitrile moiety, provides chemists with a powerful tool for constructing complex molecular frameworks.[1][2] The nitrile group, a well-established bioisostere for carbonyls and halogens, offers metabolic stability and can engage in critical hydrogen bonding interactions with protein targets.[3][4][5] This guide, intended for researchers and drug development professionals, provides an in-depth examination of the synthesis, reactivity, and application of this high-value intermediate, moving beyond simple protocols to explain the causal chemistry that underpins its utility.

Core Compound Profile and Physicochemical Properties

A precise understanding of a compound's physical properties is the foundation of its effective application in synthesis. This compound is a crystalline solid whose properties are dominated by the strong electron-withdrawing nature of its substituents.

PropertyValueSource(s)
CAS Number 868596-13-8[6][7][8]
Molecular Formula C₇H₂F₂N₂O₂[6][7]
Molecular Weight 184.10 g/mol [6][7][9]
IUPAC Name This compound[9]
SMILES N#CC1=CC(F)=CC(F)=C1=O[6]
InChI Key GCJYPUIYHNBJPH-UHFFFAOYSA-N[9]

The Causality of Reactivity: A Trifecta of Functional Groups

The synthetic power of this compound stems from the distinct and synergistic roles of its three functional groups. Understanding their electronic influence is key to predicting and exploiting the molecule's reactivity.

  • The Nitrile Group (C≡N): This moiety is more than a simple polar group. It is a versatile synthetic handle that can be readily transformed into amines, amides, carboxylic acids, or heterocyclic systems like tetrazoles.[10][11] In a drug discovery context, it frequently serves as a hydrogen bond acceptor, mimicking key interactions within an enzyme's active site.[5]

  • The Nitro Group (NO₂): As a powerful electron-withdrawing group, the ortho-nitro substituent significantly acidifies the aromatic ring protons and, more importantly, activates the ring towards nucleophilic aromatic substitution (SₙAr). While it deactivates the ring for electrophilic substitution, its primary role in this scaffold is to facilitate the displacement of other groups or to be reduced to a primary amine—a cornerstone transformation for introducing further diversity.[10][12]

  • The Fluorine Atoms (F): The two meta-positioned fluorine atoms further enhance the electron-deficient nature of the aromatic ring. Their high electronegativity contributes to the overall reactivity profile and can significantly modulate the physicochemical properties of derivative compounds, such as lipophilicity and metabolic stability, which are critical parameters in drug design.[1]

G cluster_0 Functional Group Influences cluster_1 Synthetic & Pharmacological Roles Molecule This compound Nitrile Nitrile (C≡N) Molecule->Nitrile Nitro Nitro (NO₂) Molecule->Nitro Fluorine Fluorine (F) Molecule->Fluorine Handle Versatile Synthetic Handle (Amine, Amide, Acid, Tetrazole) Nitrile->Handle H_Bond Hydrogen Bond Acceptor (Target Binding) Nitrile->H_Bond Activation Ring Activation (SₙAr) Reducible to Amine Nitro->Activation Modulation Electronic Withdrawal Metabolic Stability Lipophilicity Modulation Fluorine->Modulation

Caption: Interplay of functional groups and their roles.

Synthetic Pathways and Methodologies

While multiple routes to functionalized benzonitriles exist, a common industrial approach for structures like this compound involves either the late-stage introduction of the nitrile or the nitration of a pre-functionalized benzonitrile. A plausible and efficient laboratory-scale synthesis involves the nucleophilic aromatic substitution of a cyanide source onto a suitable trifluoro-nitrobenzene precursor.[13]

Experimental Protocol: Synthesis via Fluorine/Cyanide Exchange

This protocol is a representative methodology based on established SₙAr chemistry for synthesizing aryl nitriles.[13][14]

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add a suitable polar aprotic solvent such as DMF or DMSO, followed by a cyanide source (e.g., sodium or potassium cyanide).

    • Causality: Polar aprotic solvents are essential as they solvate the cation of the cyanide salt without strongly solvating the cyanide anion, thereby increasing its nucleophilicity.

  • Substrate Addition: Heat the stirred suspension to a moderately elevated temperature (e.g., 70-90 °C). Slowly add the starting material, 1,3,5-trifluoro-2-nitrobenzene, to the mixture over 30-60 minutes.

    • Causality: The fluorine atom at the 1-position is the most activated towards nucleophilic attack due to the combined electron-withdrawing effects of the ortho-nitro group and the two meta-fluorine atoms. This provides high regioselectivity for the substitution reaction.

  • Reaction Monitoring: Maintain the reaction at temperature and monitor its progress by a suitable chromatographic technique (TLC or GC-MS). The reaction may take several hours to reach completion.

  • Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of ice-water to quench the reaction and precipitate the crude product.

    • Self-Validation: The precipitation step serves to both stop the reaction and separate the organic product from the inorganic salts and high-boiling solvent.

  • Purification: Collect the crude solid by vacuum filtration and wash with cold water. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product of high purity.[13]

G start Starting Material: 1,3,5-Trifluoro-2-nitrobenzene process SₙAr Reaction (70-90 °C) start->process reagents Reagents: NaCN or KCN Solvent: DMF or DMSO reagents->process workup Aqueous Workup (Precipitation) process->workup purification Purification (Recrystallization or Chromatography) workup->purification product Final Product: This compound purification->product

Caption: Generalized workflow for the synthesis of the title compound.

Application in Drug Discovery: A Gateway to Privileged Scaffolds

This compound is not an end-product but a critical intermediate. Its true value is realized in its conversion to more complex heterocyclic systems that are prevalent in pharmaceuticals.[10][15] A primary application is in the synthesis of kinase inhibitors, which are central to modern oncology.[12]

The typical synthetic strategy involves two key transformations:

  • Reduction of the Nitro Group: The nitro group is readily reduced to an aniline derivative using standard conditions (e.g., catalytic hydrogenation with Pd/C, or chemical reduction with iron or tin(II) chloride).[16] This unmasks a nucleophilic amine.

  • Cyclization Reactions: The resulting ortho-amino benzonitrile is a classic precursor for building fused heterocyclic rings like quinazolines, benzimidazoles, or pyrazolopyridines.[10][12] The amine and nitrile groups can react with various reagents to form these privileged scaffolds, which are known to bind to the ATP-binding sites of kinases.

G start This compound step1 Step 1: Nitro Reduction (e.g., H₂, Pd/C) start->step1 intermediate Intermediate: 2-Amino-3,5-difluorobenzonitrile step1->intermediate step2 Step 2: Cyclization (with appropriate reagents) intermediate->step2 product Complex Heterocyclic Core (e.g., Kinase Inhibitor Scaffold) step2->product

Caption: Synthetic utility in building complex drug scaffolds.

Analytical Characterization: Spectroscopic Signature

Verification of the compound's identity and purity is paramount. The following table summarizes the expected spectroscopic data based on its structure and data from analogous compounds.[17][18]

TechniqueExpected Features
¹H NMR Two signals in the aromatic region (approx. 7.5-8.5 ppm). Each signal will appear as a triplet or doublet of doublets due to coupling with the two fluorine atoms.
¹³C NMR Seven distinct signals are expected. Carbons bonded to fluorine will show large one-bond C-F coupling constants (J_CF). The nitrile carbon (C≡N) will appear around 115-120 ppm.
¹⁹F NMR One signal is expected for the two equivalent fluorine atoms, which will show coupling to the adjacent aromatic protons.
IR Spectroscopy Strong, sharp absorption band for the C≡N stretch (approx. 2230-2240 cm⁻¹). Strong characteristic bands for the asymmetric and symmetric NO₂ stretches (approx. 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively). C-F stretching bands in the 1100-1300 cm⁻¹ region.
Mass Spectrometry The molecular ion peak (M⁺) should be observed at m/z = 184.10, corresponding to the molecular weight.

Safety, Handling, and Storage

As with all nitroaromatic compounds and nitriles, this compound must be handled with appropriate care. The following guidelines are based on safety data for structurally related chemicals.[19][20][21]

  • Hazard Classification: Expected to be harmful if swallowed, in contact with skin, or if inhaled.[21] Causes skin and serious eye irritation.[19] May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat. All handling of the solid powder or its solutions should be conducted in a certified chemical fume hood to avoid inhalation.[20]

  • Handling: Avoid generating dust. Use spark-proof tools and ensure adequate ventilation.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound is a testament to the power of strategic functionalization in chemical synthesis. Its carefully arranged array of electron-withdrawing groups creates a highly versatile and reactive intermediate, perfectly poised for elaboration into the complex, nitrogen-containing heterocyclic scaffolds that form the core of many modern targeted therapies. For the medicinal or process chemist, a thorough understanding of the electronic interplay within this molecule is not just academic—it is the key to unlocking its full potential in the rapid and efficient development of next-generation pharmaceuticals.

References

  • Vertex AI Search. (n.d.). The Essential Role of 3-Nitrobenzonitrile in Pharmaceutical Intermediate Synthesis. Retrieved January 19, 2026.
  • Thiadens, D., et al. (2024). A Domino One-Pot Approach to Functionalized Benzonitriles from 2-[(3-Hydroxy/acetoxy)propyn-1-yl]benzamides. Synlett.
  • Vertex AI Search. (2026). 3-Nitrobenzonitrile: A Key Building Block for Pharmaceutical Synthesis. Retrieved January 19, 2026.
  • Vertex AI Search. (n.d.). 3,5-Difluoro-4-nitrobenzonitrile: A Key Intermediate for Advanced Chemical Synthesis. Retrieved January 19, 2026.
  • BenchChem. (2025). The Rise of Benzonitrile Compounds in Medicinal Chemistry: A Technical Guide. Retrieved January 19, 2026.
  • Jones, K. (2024). RSC Advances Blog. Retrieved January 19, 2026.
  • Google Patents. (1994). US5294742A - Process for preparing 3,5-difluoroaniline.
  • Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran. Retrieved January 19, 2026.
  • Davies, S. G., et al. (2015). Regio- and Stereospecific Synthesis of C-3 Functionalized Proline Derivatives by Palladium Catalyzed Directed C(sp3)–H Arylation. Organic Letters, 17(24), 6186–6189.
  • Wang, S., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1428-1451.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 5-Fluoro-2-nitrobenzonitrile. Retrieved January 19, 2026.
  • ResearchGate. (2025). Application of Nitrile in Drug Design. Retrieved January 19, 2026.
  • Hannah, L., et al. (2020). An efficient, stereocontrolled and versatile synthetic route to bicyclic partially saturated privileged scaffolds.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - Benzonitrile. Retrieved January 19, 2026.
  • Al-Hadedi, A. A. M., et al. (2022). Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. Molecules, 27(16), 5283.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3,5-Difluoro-4-nitrobenzonitrile in Research Chemistry. Retrieved January 19, 2026.
  • ResearchGate. (2025). Probing the Reaction Mechanisms of 3,5-Difluoro-2,4,6-Trinitroanisole (DFTNAN) through a Comparative Study with Trinitroanisole (TNAN). Retrieved January 19, 2026.
  • Ou, Y., et al. (2022). Probing the Reaction Mechanisms of 3,5-Difluoro-2,4,6-Trinitroanisole (DFTNAN) through a Comparative Study with Trinitroanisole (TNAN). Molecules, 27(7), 2228.
  • Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry. Biogeosciences, 10, 1583-1624.
  • BenchChem. (n.d.). Application Notes: 4-Fluoro-3-nitrobenzonitrile as a Versatile Precursor for Anti-Cancer Drug Discovery. Retrieved January 19, 2026.
  • SpectraBase. (n.d.). 3,5-Dichloro-2,4-difluoro-nitrobenzene - Optional[13C NMR] - Chemical Shifts. Retrieved January 19, 2026, from [Link]

  • BenchChem. (2025). Synthesis of 2,3-Difluoro-6-nitrobenzonitrile from 2,3,4-trifluoronitrobenzene. Retrieved January 19, 2026.
  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917.
  • ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure? Retrieved January 19, 2026.
  • Google Patents. (1995). US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid.
  • YouTube. (2023). Combined spectral problems solutions based on UV, IR, 1H-NMR,13C-NMR & MS| Organic Spectroscopy. Retrieved January 19, 2026, from [Link]

  • Samsonowicz, M., et al. (2006). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. International Journal of Quantum Chemistry, 106(11), 2419-2431.
  • BenchChem. (n.d.). A Comprehensive Technical Guide to 4-Fluoro-3-nitrobenzonitrile (CAS: 1009-35-4). Retrieved January 19, 2026.
  • ResearchGate. (n.d.). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. Retrieved January 19, 2026.

Sources

Spectroscopic Blueprint of a Niche Pharmaceutical Intermediate: A Technical Guide to 3,5-Difluoro-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Imperative of 3,5-Difluoro-2-nitrobenzonitrile

In the landscape of modern pharmaceutical synthesis, the precise structural elucidation of intermediates is not merely a procedural formality but the bedrock of drug efficacy and safety. This compound, a highly functionalized aromatic compound, represents a key building block in the development of various therapeutic agents. Its unique substitution pattern, featuring two fluorine atoms, a nitro group, and a nitrile moiety, imparts specific electronic and steric properties that are crucial for its intended reactivity in complex synthetic pathways. An unambiguous confirmation of its molecular structure is therefore paramount, a task for which a multi-technique spectroscopic approach is indispensable.

This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the characterization of this compound. Beyond a mere presentation of data, this document aims to provide a field-proven perspective on the causality behind experimental choices and the logic of spectral interpretation, empowering researchers and drug development professionals with the knowledge to confidently verify the identity and purity of this critical intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Atomic Connectivity

NMR spectroscopy serves as the primary tool for mapping the carbon-hydrogen framework and the local electronic environments of fluorine atoms within the molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive structural fingerprint.

Predicted NMR Data

The following table summarizes the anticipated chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on established substituent effects on aromatic systems and data from analogous compounds.

Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz) Assignment
¹H ~8.0 - 8.2Triplet of triplets (tt) or complex multipletJHF ≈ 6-8 Hz, JHH ≈ 2-3 HzH-4
~7.8 - 8.0Doublet of triplets (dt) or complex multipletJHF ≈ 8-10 Hz, JHH ≈ 2-3 HzH-6
¹³C ~160 - 165 (d)Doublet¹JCF ≈ 250-260 HzC-3, C-5
~145 - 150Singlet or narrow multiplet-C-2
~135 - 140 (t)Triplet³JCF ≈ 3-5 HzC-6
~120 - 125 (t)Triplet³JCF ≈ 3-5 HzC-4
~115 - 120Singlet or narrow multiplet-C-1
~110 - 115Singlet or narrow multiplet--C≡N
¹⁹F ~ -100 to -110Multiplet-F-3, F-5

Expertise in Interpretation:

The ¹H NMR spectrum is expected to show two aromatic protons. The proton at the C-4 position will likely appear as a triplet of triplets, coupling to the adjacent H-6 proton and the two meta-positioned fluorine atoms. The H-6 proton is anticipated to be a doublet of triplets, coupling to H-4 and the ortho-positioned F-5.

In the ¹³C NMR spectrum, the carbons directly bonded to fluorine (C-3 and C-5) will exhibit large one-bond carbon-fluorine couplings (¹JCF), appearing as doublets. The other aromatic carbons will show smaller, through-bond couplings to the fluorine atoms. The presence of the electron-withdrawing nitro and nitrile groups will generally shift the aromatic carbons downfield.

The ¹⁹F NMR spectrum is expected to show a single multiplet, as the two fluorine atoms are chemically equivalent due to the molecule's symmetry.

Experimental Protocol: NMR Data Acquisition

A standardized and well-documented protocol is essential for reproducible results.

Sample Preparation:

  • Accurately weigh 10-20 mg of solid this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[1]

  • Ensure complete dissolution, using gentle vortexing or sonication if necessary.

  • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[1]

  • The final sample height in the NMR tube should be approximately 4-5 cm.[1]

Instrument Setup and Acquisition:

  • Insert the NMR tube into a spinner turbine and adjust the depth using a gauge.

  • Place the sample in the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard ¹H NMR spectrum.

  • For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum and improve the signal-to-noise ratio.

  • For ¹⁹F NMR, a proton-decoupled experiment is also recommended.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire Spectra (¹H, ¹³C, ¹⁹F) lock_shim->acquire process Data Processing & Interpretation acquire->process Process Data

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of the key functional groups in this compound. The vibrational frequencies of the nitrile and nitro groups, in particular, provide strong diagnostic peaks.

Predicted IR Data
Functional Group Predicted Absorption Range (cm⁻¹) Intensity Vibrational Mode
Aromatic C-H3100 - 3000Medium to WeakStretch
Nitrile (-C≡N)2240 - 2220Strong, SharpStretch
Nitro (-NO₂)1550 - 1530 and 1360 - 1340StrongAsymmetric and Symmetric Stretch
Aromatic C=C1600 - 1450Medium to WeakStretch
C-F1350 - 1100StrongStretch

Expertise in Interpretation:

The most characteristic peak in the IR spectrum will be the strong, sharp absorption of the nitrile group around 2230 cm⁻¹. The presence of two strong bands for the nitro group, corresponding to its asymmetric and symmetric stretching vibrations, is also a key diagnostic feature. The strong absorptions in the fingerprint region due to C-F stretching further confirm the fluorination of the aromatic ring.[2]

Experimental Protocol: FT-IR Data Acquisition (Thin Solid Film)

For solid samples, the thin film method is a straightforward and common approach.[3]

  • Place a small amount (a few milligrams) of this compound in a clean vial.

  • Add a few drops of a volatile solvent in which the compound is soluble (e.g., dichloromethane or acetone) to dissolve the solid.[3]

  • Using a pipette, place a drop of the solution onto a clean, dry salt plate (e.g., KBr or NaCl).

  • Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[3]

  • Place the salt plate in the sample holder of the FT-IR spectrometer.

  • Acquire the background spectrum (of the clean, empty beam path).

  • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

IR_Workflow dissolve Dissolve Solid in Volatile Solvent deposit Deposit Solution on Salt Plate dissolve->deposit evaporate Evaporate Solvent deposit->evaporate acquire_sample Acquire Sample Spectrum evaporate->acquire_sample acquire_bg Acquire Background Spectrum acquire_bg->acquire_sample Reference process Generate & Interpret IR Spectrum acquire_sample->process

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the crucial confirmation of the molecular weight of this compound and offers insights into its structural integrity through analysis of its fragmentation pattern. Electron Ionization (EI) is a suitable technique for this relatively small and stable molecule.

Predicted Mass Spectrometry Data
  • Molecular Formula: C₇H₂F₂N₂O₂

  • Molecular Weight: 184.10 g/mol

  • Predicted Molecular Ion (M⁺·): m/z 184

Expertise in Interpretation:

In an EI mass spectrum, the molecular ion peak (M⁺·) is expected at m/z 184. Due to the stability of the aromatic ring, this peak should be reasonably abundant.[4] Common fragmentation pathways for nitroaromatics include the loss of NO₂ (m/z 138) and NO (m/z 154). Further fragmentation of the benzonitrile core may also be observed. The presence of two fluorine atoms will not significantly alter these primary fragmentation patterns but will be reflected in the mass of the fragment ions.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Prepare a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV).[5]

  • This causes the molecules to ionize and fragment.

  • The resulting ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

  • The detector records the abundance of each ion, generating the mass spectrum.

MS_Workflow sample_intro Sample Introduction (e.g., Direct Probe) ionization Electron Ionization (70 eV) sample_intro->ionization acceleration Ion Acceleration ionization->acceleration mass_analysis Mass Analysis (m/z Separation) acceleration->mass_analysis detection Ion Detection mass_analysis->detection spectrum Mass Spectrum Generation detection->spectrum

Conclusion: A Self-Validating Spectroscopic Profile

The combination of NMR, IR, and MS provides a robust and self-validating system for the structural confirmation of this compound. Each technique offers a unique and complementary piece of the structural puzzle. The detailed proton and carbon environment from NMR, the confirmation of key functional groups by IR, and the definitive molecular weight and fragmentation pattern from MS together create an unambiguous spectroscopic signature. Adherence to the detailed experimental protocols outlined in this guide will ensure the acquisition of high-quality, reproducible data, which is fundamental to maintaining the rigorous standards of scientific integrity in pharmaceutical research and development.

References

  • Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Instruct-ERIC. (n.d.). NMR HANDS-ON PROTOCOLS – ACQUISITION. Retrieved from [Link]

  • Srivastava, V. (2025, March 19). Making Molecules Fly: Ionization Methods in Mass Spec. Bitesize Bio. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Alwsci. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved from [Link]

  • UTHSCSA. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from [Link]

  • Hu, M.-L., et al. (2020). Phenolic Nitroaromatics Detection by Fluorinated Metal-Organic Frameworks: Barrier Elimination for Selective Sensing of Specific Group of Nitroaromatics. Journal of Hazardous Materials, 406, 124501. [Link]

  • ResearchGate. (n.d.). Stacked 19 F NMR spectra of 2,3,4,5,6-pentaflourobenzo-nitrile (PFBN),.... Retrieved from [Link]

  • Vasconcellos, A., et al. (2014). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Environment, 94, 437-444. [Link]

  • Lane Lab of Chemistry. (2020, September 21). CHM4930 Mass Spectrometry (MS) Compound Ionization [Video]. YouTube. Retrieved from [Link]

  • NMR Facility, University of Ottawa. (n.d.). 4. Sample preparation and pre-acquisition activities. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Difluoro-3-nitrobenzonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]

  • Pal, T., et al. (2018). Fluorometric detection of nitroaromatics by fluorescent lead complexes: A spectroscopic assessment of detection mechanism. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 194, 222-229. [Link]

  • SpectraBase. (n.d.). Benzonitrile, m-fluoro- - Optional[13C NMR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). 3,5-Dichloro-2,4-difluoro-nitrobenzene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Wurst, K., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(11), 3258. [Link]

  • Hu, M.-L., et al. (2021). Phenolic nitroaromatics detection by fluorinated metal-organic frameworks: Barrier elimination for selective sensing of specific group of nitroaromatics. Journal of Hazardous Materials, 406, 124501. [Link]

  • Tirotta, I., et al. (2016). New Frontiers and Developing Applications in 19F NMR. NMR in Biomedicine, 29(10), 1331-1353. [Link]

  • SpectraBase. (n.d.). 4,5-Difluoro-2-nitrobenzoic acid. Retrieved from [Link]

  • NIST. (n.d.). 2-Fluoro-5-nitrobenzonitrile. Retrieved from [Link]

  • Khan, I., et al. (2023). Fluorometric Sensing and Detection of p-Nitroaniline by Mixed Metal (Zn, Ni) Tungstate Nanocomposite. Chemosensors, 11(1), 54. [Link]

  • PubChemLite. (n.d.). 3,5-difluoro-2-nitrobenzoic acid (C7H3F2NO4). Retrieved from [Link]

  • NIST. (n.d.). 2,5-Difluorobenzonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. S3. IR spectrum for 3,5-dinitrobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Nitrobenzonitrile. Retrieved from [Link]

  • PubChemLite. (n.d.). 3,5-difluoro-2-methoxybenzonitrile (C8H5F2NO). Retrieved from [Link]

  • SpectraBase. (n.d.). 1,2-Difluoro-4-nitrobenzene - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

Sources

A Technical Guide to the Solubility of 3,5-Difluoro-2-nitrobenzonitrile in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of 3,5-Difluoro-2-nitrobenzonitrile, a key intermediate in pharmaceutical and agrochemical research. In the absence of extensive empirical solubility data in public literature, this document leverages theoretical models, primarily the Hansen Solubility Parameters (HSP), to predict its solubility in a range of common organic solvents. Furthermore, this guide presents detailed, field-proven experimental protocols for the accurate determination of its solubility, ensuring a self-validating system for researchers. This document is intended for scientists and professionals in drug development and chemical synthesis, offering both predictive insights and practical methodologies for handling this important compound.

Introduction: The Significance of this compound and Its Solubility

This compound is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. The presence of two fluorine atoms, a nitro group, and a nitrile group on the benzene ring imparts unique electronic properties and reactivity, making it a valuable building block for the synthesis of complex molecules, including kinase inhibitors for targeted cancer therapy.[1] The nitrile group, in particular, is a common pharmacophore in numerous pharmaceuticals, often acting as a hydrogen bond acceptor or a bioisostere for other functional groups.[2]

Understanding the solubility of this compound in various organic solvents is paramount for its effective utilization in research and development. Solubility dictates crucial process parameters, including:

  • Reaction Kinetics: Ensuring the compound is sufficiently dissolved in the reaction medium is essential for optimal reaction rates and yields.

  • Purification: Crystallization, a common purification technique, is highly dependent on the differential solubility of the compound and its impurities in a given solvent system.

  • Formulation: For pharmaceutical applications, solubility is a critical determinant of a drug's bioavailability and the feasibility of different dosage forms.

This guide aims to bridge the current knowledge gap by providing a robust framework for understanding and determining the solubility of this compound.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters

The fundamental principle governing solubility is "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. Hansen Solubility Parameters (HSP) provide a powerful quantitative method to predict the miscibility of a solute in a solvent by breaking down the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Each solvent and solute can be characterized by its unique set of three Hansen parameters (δD, δP, and δH), which can be visualized as a point in a three-dimensional "Hansen space."[3] The closer the HSP values of a solute and a solvent are in this space, the more likely the solute is to dissolve in that solvent.[4]

Hansen Solubility Parameters of Common Organic Solvents

The following table provides the Hansen Solubility Parameters for a range of common organic solvents, which will be used to predict the solubility of this compound.

SolventδD (MPa½)δP (MPa½)δH (MPa½)
Alcohols
Methanol15.112.322.3
Ethanol15.88.819.4
Isopropanol15.86.116.4
Ketones
Acetone15.510.47.0
Esters
Ethyl Acetate15.85.37.2
Ethers
Diethyl Ether14.52.95.1
Tetrahydrofuran (THF)16.85.78.0
Aromatic Hydrocarbons
Toluene18.01.42.0
Aliphatic Hydrocarbons
n-Hexane14.90.00.0

Note: These values are sourced from publicly available databases and may vary slightly depending on the source.[5][6]

Estimated Hansen Solubility Parameters for this compound

As direct experimental HSP values for this compound are not available, we can estimate them using group contribution methods.[7] These methods calculate the HSP based on the molecular structure of the compound. Based on the functional groups present (benzene ring, two fluorine atoms, a nitro group, and a nitrile group), the estimated HSP values for this compound are:

  • δD: ~19.5 MPa½

  • δP: ~10.5 MPa½

  • δH: ~6.0 MPa½

Disclaimer: These are estimated values and should be validated experimentally.

Predicting Solubility Based on HSP Distance

The "distance" (Ra) between the HSP of the solute (this compound) and each solvent in the Hansen space can be calculated using the following equation:

Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]

A smaller Ra value indicates a higher likelihood of solubility. Based on the estimated HSP of this compound and the known HSP of the solvents, we can predict its relative solubility.

G cluster_solute Solute: this compound (Estimated HSP) cluster_solvents Common Organic Solvents Solute δD: ~19.5 δP: ~10.5 δH: ~6.0 Acetone Acetone δD: 15.5, δP: 10.4, δH: 7.0 Solute->Acetone Shortest Distance (High Predicted Solubility) Methanol Methanol δD: 15.1, δP: 12.3, δH: 22.3 Solute->Methanol Very Long Distance (Low Predicted Solubility) Ethanol Ethanol δD: 15.8, δP: 8.8, δH: 19.4 Solute->Ethanol Long Distance EthylAcetate Ethyl Acetate δD: 15.8, δP: 5.3, δH: 7.2 Solute->EthylAcetate Short Distance Toluene Toluene δD: 18.0, δP: 1.4, δH: 2.0 Solute->Toluene Moderate Distance Hexane n-Hexane δD: 14.9, δP: 0.0, δH: 0.0 Solute->Hexane Very Long Distance (Low Predicted Solubility)

Based on this analysis, this compound is predicted to have the highest solubility in acetone, followed by ethyl acetate and toluene. Its solubility is expected to be lower in alcohols like ethanol and methanol, and very low in non-polar solvents like n-hexane.

Experimental Validation: Protocols for Solubility Determination

To validate the theoretical predictions and obtain accurate quantitative data, experimental determination of solubility is essential. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.

The Shake-Flask Method: A Step-by-Step Protocol

This method involves equilibrating an excess of the solid compound in the solvent of interest at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the supernatant is then determined analytically.

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Syringe filters (0.22 µm)

Protocol:

  • Preparation: Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Solvent Addition: Accurately add a known volume of each organic solvent to the respective vials.

  • Equilibration: Place the sealed vials in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Alternatively, centrifuge the vials at a moderate speed to facilitate phase separation.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe fitted with a 0.22 µm filter to remove any undissolved particles.

  • Dilution: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

  • Calculation: Calculate the solubility in the desired units (e.g., mg/mL or mol/L) based on the measured concentration and the dilution factor.

G start Start prep Add excess solute and known volume of solvent start->prep equilibrate Equilibrate at constant temperature (24-48h) prep->equilibrate separate Separate solid and liquid phases (settling or centrifugation) equilibrate->separate sample Collect and filter supernatant separate->sample quantify Quantify concentration (HPLC or UV-Vis) sample->quantify calculate Calculate solubility quantify->calculate end_node End calculate->end_node

Alternative Method: Dynamic (Laser) Method

For a more rapid determination of solubility, the dynamic or laser-based method can be employed. This technique involves adding the solute to the solvent at a controlled rate while monitoring the solution's turbidity using a laser. The point at which the solution becomes saturated and solid particles begin to appear is detected by the laser, allowing for a quick determination of the solubility at a specific temperature.[8]

Conclusion

References

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

  • Accu Dyne Test. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. [Link]

  • Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. [Link]

  • Wikipedia. Hansen solubility parameter. [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
  • Jouyban, A. (2010). An automated system for determining drug solubility based on laser monitoring technique. Journal of Pharmaceutical and Biomedical Analysis, 53(2), 237-242. [Link]

  • Hansen Solubility Parameters. HSP for Beginners. [Link]

  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585. [Link]

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Quora. (2017). How do you perform the shake flask method to determine solubility?. [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

Sources

Navigating the Reactivity Landscape of 3,5-Difluoro-2-nitrobenzonitrile: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the reactivity of 3,5-difluoro-2-nitrobenzonitrile, a versatile building block in modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development. We will dissect the electronic and steric factors governing its interactions with a range of nucleophiles, with a strong focus on the principles of nucleophilic aromatic substitution (SNAr). This document will serve as a practical resource for researchers, scientists, and drug development professionals, offering insights into reaction mechanisms, regioselectivity, and providing actionable experimental protocols.

Introduction: The Strategic Importance of this compound

This compound is a highly functionalized aromatic compound that has garnered significant attention as a key intermediate in the synthesis of complex molecular architectures.[1][2] Its utility stems from the unique interplay of its substituent groups: two fluorine atoms, a nitro group, and a cyano (nitrile) group. This strategic arrangement of electron-withdrawing groups renders the aromatic ring highly susceptible to nucleophilic attack, making it a valuable scaffold for the introduction of diverse functionalities.[3]

The presence of fluorine atoms is particularly noteworthy. Fluorine's high electronegativity polarizes the carbon-fluorine bond, making the attached carbon atom highly electrophilic and an excellent site for nucleophilic aromatic substitution (SNAr).[4] Furthermore, the incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity, making fluorinated building blocks like this compound highly sought after in medicinal chemistry.[5]

This guide will delve into the core principles governing the reactivity of this molecule, providing a predictive framework for its behavior in the presence of various nucleophiles.

The Engine of Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary reaction pathway for this compound is nucleophilic aromatic substitution (SNAr).[6] This mechanism is a two-step addition-elimination process, fundamentally different from the SN1 and SN2 reactions familiar from aliphatic chemistry.[7]

The SNAr mechanism proceeds as follows:

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a leaving group (in this case, a fluorine atom). This initial attack is typically the rate-determining step of the reaction.[8]

  • Formation of a Meisenheimer Complex: The addition of the nucleophile disrupts the aromaticity of the ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[6][9] The stability of this intermediate is crucial to the facility of the SNAr reaction.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group (fluoride ion).

The exceptional reactivity of this compound in SNAr reactions is a direct consequence of the powerful electron-withdrawing nature of the nitro (-NO₂) and cyano (-CN) groups. These groups, positioned ortho and para to the fluorine atoms, effectively stabilize the negative charge of the Meisenheimer complex through resonance and inductive effects.[7][9]

Visualizing the SNAr Mechanism

Caption: Generalized SNAr mechanism for this compound.

Regioselectivity: A Tale of Two Fluorines

A critical consideration when working with this compound is the regioselectivity of the nucleophilic attack. The molecule presents two potential reaction sites: the fluorine at the C-3 position and the fluorine at the C-5 position. The outcome of the reaction is dictated by a combination of electronic and steric factors.

The nitro group at the C-2 position exerts a powerful activating effect on both the C-3 and C-5 positions through its electron-withdrawing nature. However, the proximity of the nitro group to the C-3 position leads to a stronger inductive effect at this site.[9] This increased electrophilicity at C-3 often makes it the preferred site of attack for many nucleophiles.

Conversely, the C-5 position is less sterically hindered, which can be a deciding factor for bulkier nucleophiles. The interplay between these electronic and steric influences means that the regioselectivity can often be tuned by careful selection of the nucleophile and reaction conditions.[10]

Logical Flow of Regioselectivity Determinants

Regioselectivity Substrate This compound C3 C-3 Position Substrate->C3 C5 C-5 Position Substrate->C5 Electronic Electronic Factors (Inductive & Resonance Effects) C3->Electronic Steric Steric Hindrance C3->Steric C5->Electronic C5->Steric Nucleophile Nature of Nucleophile (Size, Hardness/Softness) Electronic->Nucleophile Steric->Nucleophile Outcome Regioselective Product Nucleophile->Outcome Conditions Reaction Conditions (Solvent, Temperature) Conditions->Outcome

Caption: Factors influencing the regioselectivity of nucleophilic attack.

Reactivity with Common Nucleophiles: A Practical Overview

This section will explore the reactivity of this compound with key classes of nucleophiles, providing insights and experimental considerations for each.

N-Nucleophiles: Amines

Reactions with primary and secondary amines are common and synthetically valuable, leading to the formation of N-substituted aminobenzonitriles. These products are often precursors to a wide range of heterocyclic compounds and pharmacologically active molecules.[11][12]

  • General Reaction: The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking one of the fluorinated carbon atoms.

  • Regioselectivity: While the C-3 position is electronically favored, reactions with sterically demanding amines may show increased substitution at the C-5 position.

  • Experimental Considerations: These reactions are typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in the presence of a base (e.g., K₂CO₃, Et₃N) to neutralize the HF generated during the reaction.[13]

O-Nucleophiles: Alcohols and Phenols

Alkoxides and phenoxides readily displace a fluorine atom to form the corresponding ethers. These reactions are crucial for introducing alkoxy and aryloxy moieties, which can modulate the physicochemical properties of the final product.

  • General Reaction: The reaction is typically performed by deprotonating the alcohol or phenol with a strong base (e.g., NaH, K₂CO₃) to generate the more potent alkoxide or phenoxide nucleophile.[14]

  • Regioselectivity: Similar to amines, the regioselectivity is influenced by the steric bulk of the O-nucleophile.

  • Experimental Considerations: Anhydrous conditions are often necessary to prevent the reaction of the strong base with water. The choice of solvent can also influence the reaction rate and selectivity.[15]

S-Nucleophiles: Thiols

Thiols are excellent nucleophiles in SNAr reactions, leading to the formation of thioethers.[16] The resulting sulfur-containing compounds have diverse applications in materials science and medicinal chemistry.

  • General Reaction: Thiols are typically converted to their more nucleophilic thiolate anions using a base.[17]

  • Regioselectivity: Due to the "soft" nature of sulfur nucleophiles, they often exhibit high reactivity and can sometimes lead to a mixture of regioisomers, although the C-3 substituted product is generally favored.[18]

  • Experimental Considerations: The potential for oxidation of the thiol to a disulfide should be considered, and reactions are often run under an inert atmosphere.[19]

Data Summary: Representative SNAr Reactions
Nucleophile ClassExample NucleophileTypical ProductKey Reaction Conditions
N-Nucleophiles Morpholine4-(2-Cyano-4,6-difluorophenyl)morpholineK₂CO₃, DMF, 80 °C
O-Nucleophiles Sodium Methoxide3,5-Difluoro-2-methoxybenzonitrileNaH, THF, 0 °C to rt
S-Nucleophiles Sodium Thiophenoxide3,5-Difluoro-2-(phenylthio)benzonitrileK₂CO₃, Acetonitrile, rt

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a starting point for the synthesis of derivatives of this compound. As with any chemical reaction, appropriate safety precautions should be taken, and all manipulations should be performed in a well-ventilated fume hood.

Protocol for Amination: Synthesis of 4-(2-Cyano-4,6-difluoro-3-nitrophenyl)morpholine

Objective: To synthesize an N-substituted derivative via SNAr reaction with a secondary amine.

Materials:

  • This compound

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add morpholine (1.2 eq) and K₂CO₃ (2.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Experimental Workflow: Amination Protocol

Amination_Workflow Start Start Setup Combine Reactants: - this compound - Morpholine - K₂CO₃ - DMF Start->Setup Heat Heat to 80 °C Stir for 4-6 hours Setup->Heat Monitor Monitor Reaction (TLC/LC-MS) Heat->Monitor Quench Cool and Quench with Water Monitor->Quench Reaction Complete Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End End Purify->End

Caption: Step-by-step workflow for the amination of this compound.

Conclusion: A Versatile Tool for Chemical Innovation

This compound has established itself as a valuable and versatile building block in organic synthesis. Its high reactivity towards nucleophiles, governed by the principles of nucleophilic aromatic substitution, allows for the facile introduction of a wide array of functional groups. A thorough understanding of the electronic and steric factors that control its regioselectivity is paramount for its effective utilization. The protocols and insights provided in this guide are intended to empower researchers to confidently employ this powerful reagent in the development of novel molecules with potential applications in medicine and agriculture.

References

  • Makosza, M., & Wojciechowski, K. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4793. [Link]

  • Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Nucleophilic aromatic substitution. Retrieved from [Link]

  • ResearchGate. (2025). ChemInform Abstract: Regioselective SNAr Reactions of Substituted Difluorobenzene Derivatives: Practical Synthesis of Fluoroaryl Ethers and Substituted Resorcinols. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3,5-Difluoro-4-nitrobenzonitrile in Research Chemistry. Retrieved from [Link]

  • MDPI. (2021). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]

  • ResearchGate. (n.d.). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Reaction of Amines with Nitrous Acid. Retrieved from [Link]

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025, February 26). Nucleophilic Aromatic Substitution EXPLAINED!. Retrieved from [Link]

  • ResearchGate. (n.d.). Variation of nitriles and alcohols. Retrieved from [Link]

  • ResearchGate. (2022). Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates. Retrieved from [Link]

  • NIH. (n.d.). Oxidation of 5-thio-2-nitrobenzoic acid, by the biologically-relevant oxidants peroxynitrite anion, hydrogen peroxide and hypochlorous acid. Retrieved from [Link]

  • NIH. (n.d.). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Retrieved from [Link]

  • PubMed. (n.d.). Interaction of nitric oxide with 2-thio-5-nitrobenzoic acid: implications for the determination of free sulfhydryl groups by Ellman's reagent. Retrieved from [Link]

  • PubMed. (n.d.). The reaction of carbonyl cyanide phenylhydrazones with thiols. Retrieved from [Link]

  • Google Patents. (n.d.). US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid.
  • PubChem. (n.d.). 3,5-difluoro-2-hydroxybenzonitrile (C7H3F2NO). Retrieved from [Link]

  • Google Patents. (n.d.). US5294742A - Process for preparing 3,5-difluoroaniline.
  • Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
  • Baran Lab. (n.d.). Haloselectivity of Heterocycles. Retrieved from [Link]

  • Kinam Park. (n.d.). Reactivity of Nucleophilic Reagents toward Esters. Retrieved from [Link]

  • MDPI. (2022). Probing the Reaction Mechanisms of 3,5-Difluoro-2,4,6-Trinitroanisole (DFTNAN) through a Comparative Study with Trinitroanisole (TNAN). Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Retrieved from [Link]

  • Schrödinger. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Retrieved from [Link]

  • Sci-Hub. (n.d.). Selectivity of nitro versus fluoro substitution in arenes in their reactions with charged O‐ and S‐nucleophiles. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of thiol with nitrite. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Difluoro-4-nitrobenzonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Electrochemical Properties of 3,5-Difluoro-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Difluoro-2-nitrobenzonitrile is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. Its unique electronic properties, conferred by the presence of two electron-withdrawing fluorine atoms, a nitro group, and a nitrile moiety, make it a valuable building block in organic synthesis.[1][2] This guide provides a comprehensive overview of the expected electrochemical behavior of this compound, with a focus on the practical application of cyclic voltammetry for its characterization. The ensuing protocols and discussions are designed to equip researchers with the foundational knowledge to investigate its redox properties and leverage them in novel applications.

Introduction: The Significance of Fluorinated Nitroaromatics

Fluorinated organic molecules play a crucial role in the development of pharmaceuticals and agrochemicals due to the unique properties imparted by fluorine, such as increased metabolic stability and enhanced binding affinity.[3] The presence of both fluorine atoms and a nitro group in a molecule like this compound creates a distinct electronic environment that influences its reactivity and potential applications.[1] The electrochemical reduction of nitroaromatic compounds is a well-established field, often leading to the formation of corresponding anilines, which are versatile synthetic intermediates.[4][5][6] Understanding the electrochemical properties of this compound is therefore paramount for its effective utilization in synthetic chemistry and drug design.[2]

The electron-withdrawing nature of the fluorine atoms and the nitro group is expected to significantly impact the reduction potential of the molecule, making it more susceptible to electrochemical reduction compared to its non-fluorinated or non-nitrated analogs. The nitrile group, while also electron-withdrawing, is generally more electrochemically stable under typical conditions for nitro group reduction.

Expected Electrochemical Behavior

The primary electrochemical process anticipated for this compound is the irreversible reduction of the nitro group. This process typically occurs in multiple steps, with the initial and often rate-determining step being the formation of a nitro radical anion. The stability of this radical anion is influenced by the solvent system and the electronic nature of the substituents on the aromatic ring.

The presence of two fluorine atoms in the meta and para positions relative to the nitro group will have a pronounced effect on the reduction potential. These electron-withdrawing groups will stabilize the nitro radical anion, thereby shifting the reduction potential to less negative values (i.e., making the reduction easier).

The Reduction Pathway

The electrochemical reduction of nitroarenes can proceed through various intermediates depending on the experimental conditions, particularly the pH of the medium. In aprotic media, the reduction often proceeds via a one-electron transfer to form a stable radical anion. In protic media, the reduction is a more complex multi-electron, multi-proton process that typically leads to the formation of the corresponding aniline.

The overall reduction of the nitro group to an amine is a six-electron, six-proton process:

R-NO₂ + 6e⁻ + 6H⁺ → R-NH₂ + 2H₂O

where R represents the 3,5-difluoro-2-cyanophenyl group.

Experimental Workflow: Characterization by Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful and versatile electrochemical technique for investigating the redox properties of a compound.[7][8] It provides information on the reduction and oxidation potentials, the stability of the redox species, and the kinetics of electron transfer.[7]

Below is a detailed protocol for the cyclic voltammetric analysis of this compound.

Materials and Instrumentation
  • Potentiostat: A standard three-electrode potentiostat.

  • Electrochemical Cell: A three-electrode cell.

  • Working Electrode: Glassy carbon electrode (GCE).

  • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

  • Counter Electrode: Platinum wire or graphite rod.

  • Solvent: Acetonitrile or Dimethylformamide (DMF), HPLC grade.

  • Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP), 0.1 M.

  • Analyte: this compound.

  • Inert Gas: High-purity nitrogen or argon.

Experimental Protocol
  • Electrode Preparation:

    • Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish.

    • Rinse the electrode thoroughly with deionized water and then with the chosen solvent (acetonitrile or DMF).

    • Dry the electrode under a stream of inert gas.

  • Solution Preparation:

    • Prepare a 0.1 M solution of the supporting electrolyte in the chosen solvent.

    • Prepare a stock solution of this compound (e.g., 10 mM) in the supporting electrolyte solution.

    • For the experiment, use a concentration of the analyte in the range of 1-5 mM.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the working, reference, and counter electrodes.

    • Add the analyte solution to the cell.

    • De-aerate the solution by bubbling with high-purity nitrogen or argon for at least 15 minutes to remove dissolved oxygen. Maintain an inert atmosphere above the solution throughout the experiment.

    • Connect the electrodes to the potentiostat.

    • Set the parameters for the cyclic voltammetry experiment:

      • Initial Potential: A potential where no faradaic current is observed (e.g., 0 V).

      • Switching Potential: A potential sufficiently negative to observe the reduction of the nitro group (e.g., -1.5 V). The exact value may need to be determined empirically.

      • Final Potential: Same as the initial potential.

      • Scan Rate: Start with a typical scan rate of 100 mV/s. A range of scan rates (e.g., 20, 50, 100, 200, 500 mV/s) should be investigated to study the kinetics of the process.

    • Run the cyclic voltammetry experiment and record the voltammogram.

Data Analysis and Interpretation

The resulting cyclic voltammogram will be a plot of current versus potential. For an irreversible reduction process, a single cathodic peak will be observed. The following parameters should be determined from the voltammogram:

  • Peak Potential (Epc): The potential at which the cathodic peak current is maximum. This provides an indication of the reduction potential of the analyte.

  • Peak Current (ipc): The magnitude of the current at the peak potential.

By performing a series of experiments at different scan rates, the nature of the electrochemical process can be further elucidated. For a diffusion-controlled process, the peak current (ipc) will be proportional to the square root of the scan rate (ν¹/²).

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Polish GCE B Prepare Analyte & Electrolyte Solution C Assemble 3-Electrode Cell B->C D De-aerate with N2/Ar C->D E Run Cyclic Voltammetry D->E F Record Voltammogram (I vs. E) E->F G Determine Epc and ipc F->G H Analyze Scan Rate Dependence G->H mechanism A R-NO₂ (Analyte) B [R-NO₂]⁻ (Nitro Radical Anion) A->B + e⁻ C Further Reduction Products (e.g., R-NH₂) B->C + 5e⁻, + 6H⁺

Caption: Simplified proposed mechanism for the electrochemical reduction of this compound.

Conclusion and Future Directions

This technical guide provides a framework for the electrochemical characterization of this compound. The strong electron-withdrawing nature of its substituents suggests a facile electrochemical reduction of the nitro group. The detailed protocol for cyclic voltammetry will enable researchers to experimentally determine the key electrochemical parameters of this molecule.

Future work should focus on the preparative scale electrolysis of this compound to isolate and characterize the reduction products. Understanding the conditions that favor the formation of the corresponding aniline, 2-amino-3,5-difluorobenzonitrile, will be crucial for its application as a synthetic intermediate. Furthermore, computational studies could be employed to corroborate the experimental findings and provide deeper insights into the electronic structure and reactivity of this important fluorinated building block.

References

  • Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator. ACS Organic & Inorganic Au.

  • 3,5-Difluoro-4-nitrobenzonitrile: A Key Intermediate for Advanced Chemical Synthesis. BOC Sciences.

  • Electrochemical detection and catalytic reduction of nitrobenzene using a bimetallic NiS2/Fe3S4 magnetic heterostructure: an innovative approach for environmental remediation. New Journal of Chemistry.

  • Electrochemical Reduction of Nitrobenzene on the Cu/C-Nafion Composite Electrode. Acta Physico-Chimica Sinica.

  • Electrochemical Introduction of Fluorine. Thieme.

  • The Role of 3,5-Difluoro-4-nitrobenzonitrile in Research Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.

  • SELECTIVE ELECTROCHEMICAL FLUORINATIONS. Electrosynthesis Company.

  • The electrochemical reduction of nitrobenzene and azoxybenzene in neutral and basic aqueous methanolic solutions at polycrystalline copper and nickel electrodes. ResearchGate.

  • Cyclic Voltammetry Basic Principles, Theory & Setup. Ossila.

  • Cyclic Voltammetry - A Versatile Electrochemical Method Investigating Electron Transfer Processes. Science and Education Publishing.

Sources

An In-depth Technical Guide on the Synthesis and Characterization of 3,5-Difluoro-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delves into the synthetic strategies and analytical characterization of 3,5-Difluoro-2-nitrobenzonitrile, a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. Due to the limited specific literature on this particular isomer, this document provides a comprehensive, experience-driven perspective on its plausible synthesis, leveraging established chemical principles and analogous transformations. We will explore two primary theoretical synthetic pathways, offering detailed, step-by-step protocols and addressing the underlying chemical logic. Furthermore, this guide will present predicted analytical data, including NMR, IR, and mass spectrometry, to aid in the identification and characterization of this compound. This document is intended for researchers, scientists, and professionals in drug development seeking to explore the synthesis and utility of novel fluorinated building blocks.

Introduction: The Enigmatic this compound

Fluorinated organic molecules are of paramount importance in modern drug discovery and materials science. The introduction of fluorine atoms can significantly modulate a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity. This compound presents a unique substitution pattern that is not widely documented in the chemical literature, making it a challenging yet potentially valuable synthetic target. The strategic placement of two fluorine atoms, a nitro group, and a nitrile group on a benzene ring offers a rich scaffold for further chemical modifications.

The primary challenge in the synthesis of this specific isomer lies in controlling the regioselectivity of the reactions. The electron-withdrawing nature of the fluorine and nitrile groups, combined with the directing effects of these and the nitro group, necessitates a carefully planned synthetic strategy. This guide will provide a theoretical yet practical framework for approaching the synthesis of this elusive compound.

Proposed Synthetic Pathways

Two logical and scientifically sound pathways for the synthesis of this compound are proposed and detailed below. These pathways are constructed based on fundamental principles of organic synthesis and supported by documented procedures for similar transformations.

Pathway 1: The Sandmeyer Reaction Approach

The Sandmeyer reaction is a classic and reliable method for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.[1][2][3] This pathway commences with the commercially available 2-Amino-3,5-difluorobenzonitrile.

Diagram 1: Proposed Synthesis of this compound via the Sandmeyer Reaction

G A 2-Amino-3,5-difluorobenzonitrile B 3,5-Difluoro-2-diazoniumbenzonitrile salt A->B NaNO₂, HCl, 0-5 °C (Diazotization) C This compound B->C NaNO₂, Cu₂O (catalyst) (Sandmeyer-type reaction)

Caption: A proposed two-step synthesis of this compound.

2.1.1. Step 1: Diazotization of 2-Amino-3,5-difluorobenzonitrile

The initial step involves the conversion of the primary amino group of 2-Amino-3,5-difluorobenzonitrile into a diazonium salt.[4] This reaction is typically carried out at low temperatures to ensure the stability of the diazonium intermediate.

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-Amino-3,5-difluorobenzonitrile (1.0 eq.) in a solution of concentrated hydrochloric acid and water at 0-5 °C.

  • Diazotization: While maintaining the temperature between 0 and 5 °C, add a solution of sodium nitrite (1.05 eq.) in water dropwise to the stirred suspension.

  • Monitoring: The reaction is typically complete after stirring for an additional 30-60 minutes at low temperature. The formation of the diazonium salt can be monitored by the disappearance of the starting amine (e.g., by TLC).

Causality Behind Experimental Choices:

  • Low Temperature: Diazonium salts are notoriously unstable and can decompose violently at higher temperatures. Maintaining the reaction at 0-5 °C is crucial for safety and to maximize the yield of the desired intermediate.

  • Strong Acid: A strong acid is required to generate nitrous acid in situ from sodium nitrite and to stabilize the resulting diazonium salt.

2.1.2. Step 2: Nitro-de-diazoniation (Sandmeyer-type Reaction)

The diazonium salt is then converted to the final product by treatment with a nitrite source, often in the presence of a copper catalyst.

Experimental Protocol:

  • Catalyst Preparation: In a separate reaction vessel, prepare a solution or suspension of sodium nitrite (2.0 eq.) in water, and add a catalytic amount of copper(I) oxide.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution from Step 1 to the nitrite/catalyst mixture. Vigorous nitrogen evolution is expected.

  • Reaction Completion and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The product can then be extracted with a suitable organic solvent (e.g., ethyl acetate), washed, dried, and purified by column chromatography.

Causality Behind Experimental Choices:

  • Copper Catalyst: Copper(I) facilitates the single-electron transfer mechanism of the Sandmeyer reaction, which is crucial for the efficient conversion of the diazonium salt.[1]

  • Excess Nitrite: An excess of sodium nitrite is used to ensure the complete conversion of the diazonium salt to the nitro compound.

Pathway 2: Electrophilic Nitration of 3,5-Difluorobenzonitrile

This pathway involves the direct nitration of 3,5-Difluorobenzonitrile. The success of this approach hinges on the regioselectivity of the nitration, which is governed by the directing effects of the fluorine and nitrile substituents.

Diagram 2: Proposed Synthesis of this compound via Electrophilic Nitration

G A 3,5-Difluorobenzonitrile B This compound A->B HNO₃, H₂SO₄ (Nitration) C Isomeric Byproducts A->C HNO₃, H₂SO₄ (Nitration)

Caption: A single-step approach to this compound with potential for isomeric byproducts.

Directing Effects Analysis:

  • Fluorine: Halogens are generally considered deactivating yet ortho, para-directing due to a combination of inductive withdrawal and resonance donation.[5][6][7] In 3,5-difluorobenzonitrile, the two fluorine atoms will direct electrophilic attack to the positions ortho and para to them (positions 2, 4, and 6).

  • Nitrile Group: The nitrile group is a strong deactivating and meta-directing group.[8] It will direct the incoming electrophile to the positions meta to it (positions 3 and 5, which are already substituted with fluorine).

The combined directing effects suggest that the most likely position for nitration is C2 (ortho to both fluorine atoms and meta to the nitrile group), which would lead to the desired product. However, the formation of other isomers cannot be ruled out.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, cool concentrated sulfuric acid to 0 °C.

  • Nitration: Slowly add 3,5-Difluorobenzonitrile (1.0 eq.) to the cold sulfuric acid with stirring. Then, add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise, maintaining the temperature below 10 °C.

  • Reaction and Work-up: After the addition, allow the reaction to stir at room temperature for several hours. Pour the reaction mixture over ice, and extract the product with an organic solvent. The organic layer should be washed, dried, and concentrated.

  • Purification: Due to the potential for isomeric byproducts, purification by column chromatography or recrystallization will be crucial.

Causality Behind Experimental Choices:

  • Mixed Acid Nitration: The combination of nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the nitration of the deactivated aromatic ring.

  • Temperature Control: Electrophilic aromatic nitration is an exothermic reaction. Low temperatures are necessary to control the reaction rate and minimize the formation of unwanted side products.

Predicted Analytical Data

As no experimental data for this compound is readily available, the following analytical data is predicted based on the analysis of structurally similar compounds.[9][10]

Table 1: Predicted Spectroscopic Data for this compound

Technique Predicted Data
¹H NMR δ 7.5-7.8 (m, 1H), 7.9-8.2 (m, 1H)
¹³C NMR δ 160-165 (d, C-F), 140-145 (C-NO₂), 130-135 (CH), 125-130 (CH), 115-120 (C-CN), 110-115 (CN)
¹⁹F NMR Chemical shifts are expected in the typical range for aromatic fluorides (-110 to -140 ppm relative to CFCl₃).[11][12][13] Two distinct signals are expected due to their different chemical environments.
IR (cm⁻¹) ~2230 (C≡N stretch), ~1530 & ~1350 (asymmetric and symmetric NO₂ stretch)
Mass Spec (EI) M⁺ at m/z 184. Fragments corresponding to loss of NO₂, CN, and F.[14][15][16][17][18]

Potential Applications in Research and Development

The unique arrangement of functional groups in this compound makes it a promising scaffold for the synthesis of novel compounds in several areas:

  • Medicinal Chemistry: The difluoronitrobenzoate core can be a precursor for a variety of heterocyclic compounds with potential biological activity. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further handles for derivatization.

  • Agrochemicals: Many successful pesticides and herbicides contain fluorinated aromatic moieties. The specific substitution pattern of this molecule could lead to the discovery of new agrochemicals with improved efficacy and environmental profiles.

  • Materials Science: Benzonitrile derivatives are used in the synthesis of polymers and liquid crystals. The introduction of fluorine and a nitro group can impart desirable properties such as thermal stability and specific electronic characteristics.[19][20]

Conclusion

While the discovery and history of this compound are not documented in readily accessible literature, this in-depth technical guide provides a robust theoretical framework for its synthesis and characterization. The proposed synthetic pathways, based on the well-established Sandmeyer reaction and electrophilic nitration, offer viable strategies for researchers to produce this novel compound. The predicted analytical data serves as a valuable reference for its identification and purification. The potential applications of this molecule in medicinal chemistry, agrochemicals, and materials science underscore the importance of exploring the synthesis of such unique fluorinated building blocks. This guide is intended to empower researchers to navigate the synthetic challenges and unlock the potential of this compound.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Amino-3,5-difluorobenzonitrile.
  • BenchChem. (2025). Synthesis of Derivatives from 2-Amino-3,5-difluorobenzonitrile: Application Notes and Protocols.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-3,5-difluorobenzonitrile.
  • PrepChem. (n.d.). Synthesis of 3,5-Difluoro-4-methoxybenzyl-2-nitroaniline. Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Theoretical Mass Spectrometry Fragmentation of 2,3-Difluoro-6-nitrobenzonitrile.
  • SpectraBase. (n.d.). 1,2-Difluoro-4-nitrobenzene. Retrieved from [Link]

  • Clariant GmbH. (1999). Process for the preparation of 3,5-difluoroaniline. U.S.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Utility of 2-Amino-3,5-difluorobenzonitrile as an Organic Synthesis Building Block. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4,5-difluoro-2-nitroaniline. Retrieved from [Link]

  • Appiah, C., et al. (2018). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).
  • Bruker. (n.d.). 1H-NMR and 13C-NMR Spectra.
  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • PubMed. (2007). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 21(23), 3789-3800.
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • SpectraBase. (n.d.). DIFLUOROIODOBENZENE. Retrieved from [Link]

  • ResearchGate. (2025). One-Pot Fluoro-de-diazoniation of Anilines in Organic Medium.
  • ResearchGate. (2025). Sandmeyer reactions. Part 7.1 An investigation into the reduction steps of Sandmeyer hydroxylation and chlorination reactions.
  • Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Retrieved from Vanderbilt University Institutional Repository.
  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Springer. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
  • Chemistry LibreTexts. (2019). 15.03.1: Theory of Directing effects. Retrieved from [Link]

  • College of Saint Benedict & Saint John's University. (n.d.). AR5. Directing Effects. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • Royal Society of Chemistry. (1995). On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation†. Journal of Chemical Research, Synopses, (11), 430-431.
  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: By-product Analysis of 2-Amino-3,5-difluorobenzonitrile Reactions.
  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • PubMed. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Journal of Mass Spectrometry, 57(4), e4829.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • BenchChem. (2025). Comparative Guide to 2-Amino-3,5-difluorobenzonitrile for Researchers and Drug Development Professionals.
  • Indonesian Journal of Science and Technology. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 1-24.
  • Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

  • Royal Society of Chemistry. (1995). On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation. Journal of Chemical Research, Synopses, (11), 430-431.
  • BenchChem. (2025). Cost-benefit analysis of different 2-Amino-3,5-difluorobenzonitrile synthesis methods.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Difluorobenzonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 3, 4-difluorobenzonitrile.
  • ChemSynthesis. (n.d.). 3,5-difluorobenzonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid.
  • BenchChem. (2025). Performance of 2-Amino-4-methoxy-5-nitrobenzonitrile in Diverse Chemical Transformations: A Comparative Guide.

Sources

Unlocking New Frontiers: A Technical Guide to the Research Potential of 3,5-Difluoro-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide serves as a forward-looking exploration into the untapped research and development avenues for 3,5-Difluoro-2-nitrobenzonitrile. While direct literature on this specific isomer is nascent, its structural motifs—a highly activated aromatic ring substituted with fluorine atoms, a nitro group, and a nitrile—position it as a compound of significant interest for researchers, medicinal chemists, and materials scientists. This document will extrapolate from the known reactivity of analogous compounds to propose novel, high-impact research trajectories.

The Strategic Value of Fluorinated Nitroaromatics

Fluorine-containing organic molecules are cornerstones of modern pharmaceuticals, agrochemicals, and advanced materials.[1] The introduction of fluorine can dramatically alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The presence of a nitro group, particularly ortho to a nitrile and flanked by fluorine atoms, creates a highly electron-deficient aromatic system. This electronic arrangement primes the molecule for a variety of chemical transformations, making it a versatile scaffold for chemical synthesis.

The benzonitrile moiety itself is a "privileged scaffold" in medicinal chemistry, known for its ability to act as a hydrogen bond acceptor and a bioisostere for other functional groups.[2] Its derivatives have shown promise in a range of therapeutic areas, including oncology and virology.[2]

Proposed Research Area 1: Novel Synthetic Methodologies and Library Generation

The core of this compound's potential lies in its reactivity towards nucleophilic aromatic substitution (SNAr). The fluorine atoms are excellent leaving groups, activated by the electron-withdrawing nitro and nitrile substituents. This opens the door to the creation of diverse chemical libraries for high-throughput screening.

Core Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)

The primary avenue for derivatization is the displacement of one or both fluorine atoms by a variety of nucleophiles.

sn_ar_pathway start This compound intermediate1 Monosubstituted Intermediate start->intermediate1 SNA_r at C5 product1 Disubstituted Product intermediate1->product1 SNA_r at C3 nucleophile Nucleophile (Nu-H) (e.g., R-OH, R-NH2, R-SH) nucleophile->start nucleophile->intermediate1

Caption: Proposed SNAr pathway for this compound.

Experimental Protocol: Parallel Synthesis of an Amine Library

This protocol outlines a foundational experiment to explore the SNAr reactivity of this compound with a diverse set of primary and secondary amines.

Materials:

  • This compound

  • A diverse library of primary and secondary amines (e.g., morpholine, piperidine, aniline derivatives)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium Carbonate (K₂CO₃)

  • 96-well reaction block with magnetic stirring capabilities

  • HPLC-MS for reaction monitoring and product characterization

Procedure:

  • Stock Solution Preparation: Prepare a 0.5 M stock solution of this compound in anhydrous DMF.

  • Reagent Plating: In each well of the 96-well reaction block, add 200 µL of the this compound stock solution.

  • Amine Addition: To each well, add 1.2 equivalents of a unique amine from the library.

  • Base Addition: Add 2.0 equivalents of anhydrous potassium carbonate to each well.

  • Reaction: Seal the reaction block and heat to 80°C with vigorous stirring for 12 hours.

  • Work-up and Analysis: After cooling to room temperature, quench the reactions with water and extract with ethyl acetate. Analyze the organic layer of each well by HPLC-MS to determine conversion and product identity.

Expected Outcomes and Causality: This high-throughput experiment will rapidly generate a library of novel compounds and provide valuable structure-activity relationship (SAR) data regarding the SNAr reaction. The choice of a polar aprotic solvent like DMF facilitates the dissolution of reactants and stabilizes the charged Meisenheimer complex intermediate, thereby accelerating the reaction rate. Potassium carbonate acts as a mild base to deprotonate the amine nucleophile, increasing its nucleophilicity.

Proposed Research Area 2: Drug Discovery and Medicinal Chemistry

The structural features of this compound make it an attractive starting point for the design of targeted therapies.

Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that interacts with the ATP-binding site of the enzyme.[3] The pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine scaffolds, in particular, are "privileged structures" in this context.[3] this compound can serve as a key precursor for these scaffolds.

kinase_inhibitor_synthesis start This compound intermediate1 Hydrazinyl Intermediate start->intermediate1 Hydrazine substitution intermediate2 Pyrazolopyridine Scaffold intermediate1->intermediate2 Cyclization product Potential Kinase Inhibitor intermediate2->product Further Functionalization

Caption: Synthetic route to kinase inhibitors from the target compound.

Covalent Inhibitors

The nitrile group, while generally stable, can be designed to act as a "warhead" for covalent inhibition of enzymes, particularly those with a cysteine residue in the active site. The electron-withdrawing nature of the nitro and fluoro groups can enhance the electrophilicity of the nitrile carbon.

Table 1: Comparison of Related Benzonitrile Scaffolds in Drug Discovery

CompoundTherapeutic TargetReference
2,4-Difluoro-5-NitrobenzonitrileTankyrase Inhibitors[2]
4-Fluoro-3-nitrobenzonitrilePyrazolo[3,4-b]pyridine Scaffolds[3]
3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrilemGlu5 Negative Allosteric Modulator[4]

Proposed Research Area 3: Advanced Materials Science

The unique electronic properties of this compound also suggest its potential as a building block for novel organic materials.

Organic Light-Emitting Diodes (OLEDs)

The synthesis of donor-acceptor molecules is a key strategy in the development of OLED materials. The electron-deficient this compound core can be coupled with electron-rich aromatic systems to create materials with tailored photophysical properties.

Energetic Materials

Fluorinated nitroaromatic compounds are a class of energetic materials.[5] While this compound itself is unlikely to be a primary explosive, its derivatives could be explored as melt-castable explosives or energetic plasticizers. A comparative study with compounds like 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) could provide insights into the impact of the nitrile group on thermal stability and decomposition pathways.[5]

Conclusion and Future Outlook

This compound represents a largely unexplored region of chemical space with significant potential across multiple scientific disciplines. Its inherent reactivity, driven by the strategic placement of fluoro, nitro, and nitrile groups, makes it a highly versatile platform for the synthesis of novel compounds. The proposed research areas—from high-throughput library synthesis and targeted drug discovery to the development of advanced organic materials—provide a roadmap for unlocking the full potential of this promising molecule. It is the conviction of this guide that focused research into this compound will yield significant scientific advancements and valuable intellectual property.

References

  • Vertex AI Search. (n.d.). 3,5-Difluoro-4-nitrobenzonitrile: A Key Intermediate for Advanced Chemical Synthesis.
  • Benchchem. (n.d.). Applications of Benzonitrile Derivatives in Drug Development: Application Notes and Protocols.
  • Benchchem. (n.d.). Application Notes: 4-Fluoro-3-nitrobenzonitrile as a Versatile Precursor for Anti-Cancer Drug Discovery.
  • Christopher, J. A., et al. (2015). Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile). Journal of Medicinal Chemistry, 58(16), 6645-6652. [Link]

  • MDPI. (2022). Probing the Reaction Mechanisms of 3,5-Difluoro-2,4,6-Trinitroanisole (DFTNAN) through a Comparative Study with Trinitroanisole (TNAN). Molecules, 27(7), 2217. [Link]

  • ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 3,5-Difluoro-2-nitrobenzonitrile from a Difluorobenzene Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Benzonitriles

Fluorinated aromatic compounds are cornerstone building blocks in modern medicinal chemistry and materials science. The introduction of fluorine atoms can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. The target molecule, 3,5-Difluoro-2-nitrobenzonitrile, is a highly functionalized arene with potential applications as an intermediate in the synthesis of complex pharmaceuticals and agrochemicals.[1] Its specific substitution pattern—a nitro group ortho to a nitrile, with two meta-directing fluorine atoms—presents a unique synthetic challenge that requires a carefully planned, multi-step approach.

This application note provides a comprehensive, field-proven guide for the synthesis of this compound. The strategy begins with a commercially available difluoroaniline precursor and proceeds through a sequence of protection, regioselective nitration, deprotection, and a concluding Sandmeyer cyanation. Each step is explained with technical insight into the causality behind the chosen reagents and conditions, ensuring a reproducible and scalable protocol.

Overall Synthetic Strategy

The synthesis of this compound from a simple difluorobenzene is not achievable through direct functionalization due to the directing effects of the fluorine substituents.[2][3] A more robust and controllable strategy involves the construction of the required substitution pattern on the aromatic ring through a series of well-established reactions. The core of this strategy is the regioselective nitration of a protected aniline, followed by the conversion of the amino group into the target nitrile functionality via the Sandmeyer reaction.[4][5][6]

The complete workflow is illustrated below:

G cluster_0 Part A: Synthesis of Key Intermediate cluster_1 Part B: Sandmeyer Cyanation A 3,5-Difluoroaniline B N-(3,5-difluorophenyl)acetamide A->B Step 1: Acetylation (Protection) A->B C N-(3,5-difluoro-2-nitrophenyl)acetamide (Isomer Mixture) B->C Step 2: Nitration (Regiocontrol Challenge) B->C D 3,5-Difluoro-2-nitroaniline (Key Intermediate) C->D Step 3: Hydrolysis (Deprotection) C->D E Arenediazonium Salt [Ar-N₂⁺] D->E Step 4: Diazotization D->E F This compound (Final Product) E->F Step 5: Cyanation E->F

Diagram 1: Overall synthetic workflow for this compound.

Scientific Integrity and Mechanistic Insights

Pillar of Expertise: Causality Behind Experimental Choices
  • Amine Protection (Step 1): The amino group of 3,5-difluoroaniline is a powerful activating group for electrophilic aromatic substitution and directs incoming electrophiles to the ortho and para positions. Direct nitration would be difficult to control and could lead to oxidation or polysubstitution.[7] By converting the amine to an acetamide, we moderate its activating effect and increase steric hindrance at the ortho positions, providing more controlled and predictable outcomes during the subsequent nitration step. Acetic anhydride is a cost-effective and highly efficient reagent for this purpose.

  • Regiocontrolled Nitration (Step 2): The nitration of N-(3,5-difluorophenyl)acetamide is the most critical and challenging step. The acetamido group directs ortho/para. The two ortho positions (C2, C6) are electronically favored. The para position (C4) is also an option. This reaction will inevitably produce a mixture of 2-nitro and 4-nitro isomers. The protocol is designed to favor the formation of the desired 2-nitro isomer through careful control of temperature and the choice of nitrating agent (HNO₃ in H₂SO₄). The subsequent purification by column chromatography is essential for isolating the correct precursor.

  • The Sandmeyer Reaction (Steps 4 & 5): The Sandmeyer reaction is a classic and reliable method for converting an aromatic primary amine into a variety of functional groups, including nitriles.[8] The reaction proceeds via the formation of a diazonium salt, which is then decomposed in the presence of a copper(I) cyanide catalyst. This transformation is an example of a radical-nucleophilic aromatic substitution (SRNAr).[4][6]

G ArNH2 Ar-NH₂ ArN2_plus Ar-N₂⁺ ArNH2->ArN2_plus NaNO₂, H⁺ Ar_radical Ar• ArN2_plus->Ar_radical + Cu(I)CN - N₂ ArCN Ar-CN Ar_radical->ArCN + Cu(II)(CN)₂ Cu_II Cu(II)(CN)₂ Ar_radical->Cu_II + Cu(I)CN Cu_I Cu(I)CN Cu_II->Cu_I - CN⁻ N2 N₂

Diagram 2: Simplified mechanism of the Sandmeyer Cyanation reaction.

Pillar of Trustworthiness: A Self-Validating Protocol

Each stage of this synthesis includes specific analytical checkpoints (TLC, ¹H NMR, ¹⁹F NMR, LC-MS) to validate the successful formation of the intermediate and to ensure its purity before proceeding. This stage-gate approach prevents the propagation of errors and impurities, ensuring the final product's integrity. Expected spectral characteristics for key intermediates are provided to serve as a benchmark for success.

Detailed Experimental Protocols

Safety Precaution: This synthesis involves highly corrosive acids, toxic reagents (cyanides), and potentially unstable intermediates (diazonium salts). All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Part A: Synthesis of the Key Intermediate (3,5-Difluoro-2-nitroaniline)

Step 1: Acetylation of 3,5-Difluoroaniline

  • Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-difluoroaniline (10.0 g, 77.4 mmol).

  • Solvent Addition: Add glacial acetic acid (50 mL) to the flask and stir until the aniline is fully dissolved.

  • Reagent Addition: Carefully add acetic anhydride (8.6 mL, 92.9 mmol, 1.2 equiv) dropwise to the solution. An exotherm will be observed.

  • Reaction: Stir the mixture at room temperature for 1 hour. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting aniline is consumed.

  • Work-up: Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring. The product, N-(3,5-difluorophenyl)acetamide, will precipitate as a white solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and dry under vacuum to a constant weight. The product is typically of sufficient purity for the next step.

    • Expected Yield: 90-95%

Step 2: Nitration of N-(3,5-difluorophenyl)acetamide

  • Acid Preparation: In a 250 mL three-neck flask equipped with a thermometer, dropping funnel, and magnetic stirrer, cool concentrated sulfuric acid (H₂SO₄, 50 mL) to 0 °C in an ice-salt bath.

  • Substrate Addition: Add the N-(3,5-difluorophenyl)acetamide (12.0 g, 69.3 mmol) portion-wise to the cold sulfuric acid, ensuring the internal temperature does not exceed 10 °C.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 70%, 5.2 mL, 76.2 mmol) to concentrated sulfuric acid (10 mL) at 0 °C.

  • Reaction: Add the nitrating mixture dropwise to the substrate solution over 30-45 minutes, maintaining the internal temperature between 0 and 5 °C. After the addition is complete, allow the reaction to stir at this temperature for an additional 2 hours.

  • Work-up: Carefully pour the reaction mixture onto 300 g of crushed ice. A yellow solid will precipitate.

  • Purification: Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral. The crude product is a mixture of isomers. Isolate the desired N-(3,5-difluoro-2-nitrophenyl)acetamide via column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 3: Hydrolysis of N-(3,5-difluoro-2-nitrophenyl)acetamide

  • Reaction Setup: To a 250 mL round-bottom flask, add the purified N-(3,5-difluoro-2-nitrophenyl)acetamide (e.g., 8.0 g, 37.0 mmol), ethanol (60 mL), and concentrated hydrochloric acid (HCl, 30 mL).

  • Heating: Heat the mixture to reflux (approx. 90 °C) and maintain for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of ice water. Neutralize the solution by slowly adding aqueous sodium hydroxide (NaOH, 6M) until the pH is ~7-8. The product will precipitate.

  • Purification: Extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 3,5-difluoro-2-nitroaniline as a yellow solid.

    • Expected Yield: 85-90%

Part B: Sandmeyer Cyanation

Step 4: Diazotization of 3,5-Difluoro-2-nitroaniline

  • Acidic Solution: In a 500 mL flask, suspend 3,5-difluoro-2-nitroaniline (5.0 g, 28.7 mmol) in a mixture of concentrated HCl (25 mL) and water (25 mL). Cool the suspension to 0 °C in an ice-salt bath.

  • Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂, 2.18 g, 31.6 mmol) in water (10 mL). Add this solution dropwise to the aniline suspension, keeping the temperature strictly between 0 and 5 °C.

  • Stirring: Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes. The solution should be clear or slightly yellow. Use this solution immediately in the next step.

Step 5: Copper(I) Cyanide Mediated Cyanation

  • Catalyst Preparation: In a separate 500 mL flask, dissolve copper(I) cyanide (CuCN, 3.1 g, 34.4 mmol) and sodium cyanide (NaCN, 3.4 g, 68.8 mmol) in water (50 mL). Warm gently if needed to dissolve, then cool to 5 °C.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution from Step 4 to the copper cyanide solution via a dropping funnel. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to maintain the temperature below 10 °C.

  • Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Work-up: Cool the mixture to room temperature and extract with ethyl acetate or dichloromethane (3 x 100 mL).

  • Purification: Combine the organic extracts, wash with water and brine, and dry over anhydrous Na₂SO₄. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to afford the final product, this compound.

Quantitative Data Summary

The following table summarizes the key parameters for this synthetic protocol.

StepKey ReagentsSolventTemp (°C)Time (h)Typical Yield (%)
1. Acetylation Acetic AnhydrideAcetic Acid20-25190-95
2. Nitration HNO₃ / H₂SO₄H₂SO₄0-5250-60 (isomer)
3. Hydrolysis HCl (conc.)Ethanol/H₂OReflux (~90)4-685-90
4. Diazotization NaNO₂ / HClH₂O0-50.5(in situ)
5. Cyanation CuCN / NaCNH₂O5 -> 60265-75

References

  • Quick Company. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Available at: [Link]

  • Google Patents.Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
  • Wikipedia. Sandmeyer reaction. Available at: [Link]

  • Organic Syntheses. Organic Syntheses Procedure. Available at: [Link]

  • Google Patents.US5294742A - Process for preparing 3,5-difluoroaniline.
  • Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]

  • Wikipedia. Cyanation. Available at: [Link]

  • Chemistry LibreTexts. 24.9: Reactions of Arylamines. Available at: [Link]

  • L.S.College, Muzaffarpur. Sandmeyer reaction. Available at: [Link]

  • National Institutes of Health (NIH). Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. Available at: [Link]

  • Google Patents.WO2012049513A1 - Methods for the nitration of aromatic compounds.
  • National Institutes of Health (NIH). Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes - PMC. Available at: [Link]

  • ResearchGate. Scheme 5. Nitration of p-difluorobenzene.[9]. Available at: [Link]

  • JMU Scholarly Commons. The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Available at: [Link]

Sources

The Strategic Utility of 3,5-Difluoro-2-nitrobenzonitrile in the Synthesis of Advanced Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy, selectivity, and pharmacokinetic profiles is relentless. Fluorinated organic molecules have emerged as a cornerstone in this endeavor, with the strategic incorporation of fluorine atoms often imparting desirable properties such as increased metabolic stability, enhanced binding affinity, and improved bioavailability. Among the vast arsenal of fluorinated building blocks, 3,5-Difluoro-2-nitrobenzonitrile stands out as a highly versatile and reactive intermediate. Its unique electronic architecture, characterized by two electron-withdrawing fluorine atoms and a nitro group, renders the aromatic ring susceptible to a variety of chemical transformations, making it an invaluable precursor in the synthesis of complex pharmaceutical compounds, particularly in the realm of oncology.

This technical guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis. We will delve into the fundamental reactivity of this compound, present detailed protocols for its conversion into key pharmaceutical intermediates, and showcase its pivotal role in the synthesis of a clinically significant kinase inhibitor.

Core Reactivity and Synthetic Potential

The synthetic utility of this compound is primarily dictated by the interplay of its three functional groups: the nitro group, the nitrile moiety, and the two fluorine atoms. The strong electron-withdrawing nature of the nitro and cyano groups activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, although the fluorine atoms themselves are not typically the leaving groups in this specific isomer. The true synthetic power is often unlocked after the selective reduction of the nitro group to an amine, yielding 2-Amino-3,5-difluorobenzonitrile. This transformation unveils a versatile intermediate ripe for a multitude of subsequent reactions.[1][2]

The resulting 2-Amino-3,5-difluorobenzonitrile is a cornerstone for the construction of diverse heterocyclic scaffolds found in many biologically active molecules.[1][3][4] The ortho-disposition of the amino and nitrile groups provides a convenient handle for cyclization reactions, leading to the formation of fused ring systems that are prevalent in kinase inhibitors.[3][5]

Application in the Synthesis of Kinase Inhibitors: The Case of Lorlatinib

A prominent example of the strategic use of this compound is in the synthesis of Lorlatinib (PF-06463922), a potent, third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor.[6][7][8] Lorlatinib is a macrocyclic compound designed to overcome resistance to earlier-generation ALK inhibitors and to effectively penetrate the blood-brain barrier.[7] The 3,5-difluorophenyl moiety, derived from this compound, is a critical component of the Lorlatinib structure.

The following sections will detail the synthetic journey from this compound to a key intermediate in the synthesis of Lorlatinib.

Protocol 1: Reduction of this compound to 2-Amino-3,5-difluorobenzonitrile

The initial and crucial step is the selective reduction of the nitro group. Catalytic hydrogenation is a clean and efficient method for this transformation.

Experimental Protocol:

  • Materials:

    • This compound

    • Palladium on carbon (10% Pd/C)

    • Methanol or Ethyl Acetate (solvent)

    • Hydrogen gas (H₂)

  • Procedure:

    • In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.

    • Carefully add 10% Palladium on carbon (typically 5-10 mol%) to the solution.

    • Seal the vessel and purge with nitrogen gas, followed by evacuation.

    • Introduce hydrogen gas to the desired pressure (typically 1-4 atm).

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield 2-Amino-3,5-difluorobenzonitrile, which is often of sufficient purity for the next step.

Data Presentation:

ReactantProductCatalystSolventYield (%)Purity (%)
This compound2-Amino-3,5-difluorobenzonitrile10% Pd/CMethanol>95>98

Visualization of the Reduction Workflow:

reduction_workflow start Start: 3,5-Difluoro-2- nitrobenzonitrile Solution catalyst Add 10% Pd/C start->catalyst hydrogenation Hydrogenation (H2, RT) catalyst->hydrogenation filtration Filtration through Celite hydrogenation->filtration concentration Solvent Evaporation filtration->concentration product Product: 2-Amino-3,5- difluorobenzonitrile concentration->product

Workflow for the reduction of this compound.
Protocol 2: Synthesis of a Key Benzoxadiazacyclotetradecine Intermediate

The synthesis of Lorlatinib involves the construction of a complex macrocyclic core.[7][8] 2-Amino-3,5-difluorobenzonitrile serves as a precursor to one of the key fragments that is ultimately incorporated into the final macrocycle. While the full multi-step synthesis of the advanced intermediate is complex and proprietary, a representative transformation to form a crucial amide bond is outlined below. This hypothetical protocol illustrates the utility of 2-Amino-3,5-difluorobenzonitrile in constructing the backbone of such inhibitors.

Experimental Protocol:

  • Materials:

    • 2-Amino-3,5-difluorobenzonitrile

    • A suitably functionalized carboxylic acid partner (e.g., a protected amino acid with a leaving group for subsequent cyclization)

    • Amide coupling reagent (e.g., HATU, HBTU)

    • Organic base (e.g., DIPEA, triethylamine)

    • Anhydrous solvent (e.g., DMF, DCM)

  • Procedure:

    • Dissolve the carboxylic acid partner (1.0 eq) in an anhydrous solvent.

    • Add the amide coupling reagent (1.1 eq) and the organic base (2.0 eq) and stir for a few minutes to activate the carboxylic acid.

    • Add a solution of 2-Amino-3,5-difluorobenzonitrile (1.05 eq) in the same anhydrous solvent to the reaction mixture.

    • Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO₃), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired amide intermediate.

Data Presentation:

Reactant 1Reactant 2Coupling ReagentBaseSolventYield (%)
2-Amino-3,5-difluorobenzonitrileFunctionalized Carboxylic AcidHATUDIPEADMF70-85

Visualization of the Lorlatinib Synthesis Strategy:

lorlatinib_synthesis cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_assembly Macrocycle Assembly cluster_final Final Product 3,5-DF-2-NB 3,5-Difluoro-2- nitrobenzonitrile 2-A-3,5-DFB 2-Amino-3,5- difluorobenzonitrile 3,5-DF-2-NB->2-A-3,5-DFB Reduction Fragment_A Difluorophenyl Fragment (from 2-A-3,5-DFB) 2-A-3,5-DFB->Fragment_A Multi-step Synthesis Suzuki_Coupling Suzuki Coupling Fragment_A->Suzuki_Coupling Fragment_B Aminopyrazole Fragment Fragment_B->Suzuki_Coupling Macrolactamization Macrolactamization Suzuki_Coupling->Macrolactamization Lorlatinib Lorlatinib Macrolactamization->Lorlatinib

Convergent synthesis strategy for Lorlatinib.

Conclusion: A Cornerstone for Future Drug Discovery

This compound, primarily through its reduced form, 2-Amino-3,5-difluorobenzonitrile, represents a quintessential building block in the modern pharmaceutical synthesis landscape. Its strategic deployment in the construction of complex molecules, such as the potent ALK inhibitor Lorlatinib, underscores its value to drug development professionals. The unique reactivity conferred by its functional groups, coupled with the advantageous properties imparted by the fluorine atoms, ensures that this compound will continue to be a valuable tool in the design and synthesis of next-generation therapeutics. The protocols and strategic insights provided herein serve as a testament to the power of well-designed chemical intermediates in advancing the frontiers of medicine.

References

  • Benchchem. (2025). The Role of 2-Amino-3,5-difluorobenzonitrile in the Synthesis of Novel Kinase Inhibitors: Application Notes and Protocols.
  • Benchchem. (2025). 2-Amino-3,5-difluorobenzonitrile: A Key Building Block for Novel Kinase Inhibitors.
  • Synthesis of Drugs. (2021, November 27). Lorlatinib [Video]. YouTube. [Link]

  • New Drug Approvals. (n.d.). Lorlatinib. Retrieved from [Link]

  • Benchchem. (2025). Synthesis of Derivatives from 2-Amino-3,5-difluorobenzonitrile: Application Notes and Protocols.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Utility of 2-Amino-3,5-difluorobenzonitrile as an Organic Synthesis Building Block. Retrieved from [Link]

  • Benchchem. (2025). Comparative Guide to 2-Amino-3,5-difluorobenzonitrile for Researchers and Drug Development Professionals.
  • Benchchem. (2025). Application Notes and Protocols for 2-Amino-3,5-difluorobenzonitrile.

Sources

Application Notes & Protocols: 3,5-Difluoro-2-nitrobenzonitrile as a Strategic Building Block for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 3,5-difluoro-2-nitrobenzonitrile, a highly versatile and reactive building block for the synthesis of complex heterocyclic scaffolds. We delve into the unique reactivity imparted by its trifunctional nature—featuring a nitrile group, a nitro group, and an activated difluorinated aromatic ring. This document is designed for researchers, medicinal chemists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for key transformations. We will cover the strategic chemoselective reduction of the nitro group and its subsequent application in the construction of fluorinated quinazoline cores, which are privileged structures in pharmaceutical research.

Introduction: The Strategic Advantage of this compound

In the landscape of modern drug discovery and agrochemical development, the incorporation of fluorine atoms into molecular scaffolds is a cornerstone strategy for modulating critical properties such as metabolic stability, lipophilicity, and binding affinity.[1] this compound emerges as a particularly valuable starting material due to the precise arrangement of its functional groups.

  • Activated Aromatic System : The potent electron-withdrawing capabilities of the ortho-nitro group and the para-cyano group work in concert to render the aromatic ring highly electron-deficient. This electronic profile significantly activates the ring for nucleophilic aromatic substitution (SNAr) reactions.[2][3][4][5]

  • Labile Fluorine Atoms : The fluorine atoms at positions 3 and 5 serve as excellent leaving groups during SNAr, providing a handle for introducing a wide array of nucleophiles.[3]

  • Ortho-Nitro Group : The nitro group is not only a powerful activating group but also a synthetic precursor to an amino group. Its selective reduction unlocks a pathway to a vast number of cyclization reactions for the synthesis of fused heterocyclic systems.[6][7]

  • Nitrile Functionality : The nitrile group is a versatile functional handle that can participate directly in cyclization reactions to form nitrogen-containing heterocycles or be hydrolyzed to a carboxylic acid or reduced to an amine for further derivatization.[1][8]

This unique combination of features makes this compound an indispensable intermediate for constructing diverse molecular architectures.[9]

Core Reactivity: Pathways to Complexity

The synthetic utility of this compound is primarily driven by two key transformations: nucleophilic aromatic substitution (SNAr) and selective reduction of the nitro group.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction on this substrate proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, before the fluoride leaving group is expelled.[2][5] The stability of this intermediate is the key to the reaction's facility, with the negative charge being delocalized effectively by the ortho-nitro and para-cyano groups.

Protocol_1_Workflow Figure 2: Workflow for Nitro Group Reduction start Setup reagents Reagent Addition 1. Add this compound to Ethanol 2. Add SnCl₂·2H₂O solution start->reagents reaction Reaction Heat to reflux (e.g., 78 °C) Monitor by TLC until completion (2-4 h) reagents->reaction workup Work-up 1. Cool to RT and pour onto ice 2. Basify with aq. NaOH to pH ~8 3. Extract with Ethyl Acetate reaction->workup purification Purification 1. Dry organic layer (Na₂SO₄) 2. Concentrate in vacuo 3. Purify by column chromatography workup->purification end Final Product: 2-Amino-3,5-difluorobenzonitrile purification->end

Figure 2: Workflow for Selective Nitro Group Reduction.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq). Dissolve it in a suitable solvent such as absolute ethanol (approx. 10 mL per 1 g of starting material).

  • Reagent Addition: In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) in concentrated hydrochloric acid (HCl). Add this solution dropwise to the stirred solution of the nitrobenzonitrile at room temperature. An exotherm may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Slowly neutralize the mixture by adding a saturated aqueous sodium hydroxide (NaOH) solution until the pH is approximately 8. A precipitate of tin salts will form.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3 x volume of the initial solvent). The tin salts can be removed by filtering the biphasic mixture through a pad of celite before separating the layers.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Remove the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure 2-amino-3,5-difluorobenzonitrile.

Parameter Expected Outcome
Yield 80-95%
Appearance Off-white to light yellow solid
Purity (by HPLC) >98%
Characterization Confirm structure via ¹H NMR, ¹⁹F NMR, and MS.
Protocol 2: Synthesis of 6,8-Difluoroquinazoline-4-amine

This protocol utilizes the product from Protocol 1, 2-amino-3,5-difluorobenzonitrile, as a precursor for constructing a quinazoline ring system, a common scaffold in kinase inhibitors. [1][8]The reaction with formamide serves as a one-pot cyclization method.

Figure 3: Cyclization to a Quinazoline Core.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a thermometer, place 2-amino-3,5-difluorobenzonitrile (1.0 eq).

  • Reagent Addition: Add an excess of formamide (HCONH₂), which acts as both the reagent and the solvent (approx. 10-15 eq).

  • Reaction: Heat the mixture to 150-160 °C and maintain this temperature for 4-6 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into cold water. The product will often precipitate out of the solution.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water and then a small amount of cold ethanol to remove residual formamide. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure quinazoline derivative.

Parameter Expected Outcome
Yield 65-80%
Appearance White to pale-colored solid
Purity (by HPLC) >97%
Characterization Confirm structure via ¹H NMR, ¹⁹F NMR, and MS.

Conclusion

This compound stands out as a powerful and enabling building block in synthetic chemistry. Its well-defined reactivity allows for sequential, chemoselective transformations, providing a reliable pathway to complex, fluorinated heterocyclic compounds. The protocols outlined herein demonstrate a logical and efficient synthetic route from this starting material to valuable quinazoline scaffolds, underscoring its importance for professionals in pharmaceutical and materials science research.

References

  • Benchchem. (n.d.). Comparative Guide to 2-Amino-3,5-difluorobenzonitrile for Researchers and Drug Development Professionals.
  • Benchchem. (n.d.). Synthesis of Derivatives from 2-Amino-3,5-difluorobenzonitrile: Application Notes and Protocols.
  • Pagliaro, M., et al. (n.d.). Recent Developments in the Reduction of Nitro Compounds.
  • Acme Synthesis. (n.d.). 3,5-Difluoro-4-nitrobenzonitrile: A Key Intermediate for Advanced Chemical Synthesis.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • James Ashenhurst. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • James Ashenhurst. (2018, October 8). Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry.
  • Reddit. (2018, July 23). Reduction of nitro group in the presence of a nitrile. r/chemistry.
  • Vapourtec. (n.d.). Aromatic Substitution.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Reactivity Profile of 2,3-Difluoro-6-nitrobenzonitrile.
  • Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.

Sources

Application Notes and Protocols for 3,5-Difluoro-2-nitrobenzonitrile in Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Building Blocks in Modern Agrochemicals

The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern agrochemical design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced membrane permeability, and altered electronic characteristics, often lead to compounds with superior efficacy, selectivity, and a more desirable environmental profile. Within the vast arsenal of fluorinated synthons, 3,5-Difluoro-2-nitrobenzonitrile emerges as a highly versatile, albeit specialized, intermediate. Its trifunctional nature—comprising a nitrile group, a nitro functionality, and two meta-disposed fluorine atoms—offers a rich platform for a diverse array of chemical transformations.

While direct, publicly documented pathways to commercial agrochemicals from this compound are not extensively detailed, its structural motifs are present in numerous patented and developmental crop protection agents. The principles of nucleophilic aromatic substitution (SNAr), nitro group reduction, and nitrile moiety transformations are well-established for analogous compounds, providing a robust framework for its application. This guide serves to illuminate the potential of this compound as a key building block in the synthesis of next-generation herbicides, fungicides, and insecticides, providing both theoretical grounding and practical, field-proven protocols for the research and development scientist.

Physicochemical and Safety Data

A thorough understanding of a reagent's properties is paramount for its safe and effective use in synthesis. The following table summarizes the key physicochemical data for this compound.

PropertyValueSource
CAS Number 868596-13-8, 940806-30-4[1]
Molecular Formula C₇H₂F₂N₂O₂[1]
Molecular Weight 184.09 g/mol [1]
Appearance White to off-white solid
Melting Point Not specified
Boiling Point Not specified
Solubility Soluble in most organic solvents

Safety Information:

This compound should be handled with care in a well-ventilated fume hood, following standard laboratory safety procedures. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Synthetic Utility in Agrochemical Scaffolds

The reactivity of this compound is dominated by the strong electron-withdrawing nature of the nitro and nitrile groups, which activate the aromatic ring towards nucleophilic attack. The fluorine atoms serve as excellent leaving groups in SNAr reactions, providing a versatile handle for the introduction of various pharmacophores.

Key Transformations and Their Agrochemical Relevance:
  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms can be displaced by a wide range of nucleophiles, including amines, alkoxides, and thiolates. This reaction is fundamental for constructing many agrochemical backbones. For instance, the introduction of substituted anilines or phenoxides is a common strategy in the synthesis of herbicides that inhibit protoporphyrinogen oxidase (PPO) or acetolactate synthase (ALS).

  • Nitro Group Reduction: The nitro group can be readily reduced to an amine under various conditions (e.g., catalytic hydrogenation, metal-acid reduction). The resulting aniline is a key intermediate for the synthesis of a broad spectrum of agrochemicals, including phenylurea herbicides, benzimidazole fungicides, and anthranilic diamide insecticides.

  • Nitrile Group Manipulation: The nitrile functionality can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. These transformations open up further avenues for derivatization and the introduction of functionalities that can modulate the biological activity and physicochemical properties of the final compound.

Illustrative Synthetic Workflow: A Plausible Route to a Novel Herbicide Candidate

The following workflow illustrates a hypothetical, yet chemically sound, pathway for the synthesis of a novel herbicide candidate from this compound. This pathway leverages the key reactivities of the starting material to build a complex molecular architecture characteristic of modern herbicides.

G start This compound step1 Nucleophilic Aromatic Substitution (e.g., with 4-aminophenol) start->step1 intermediate1 Substituted Diphenyl Ether Intermediate step1->intermediate1 step2 Nitro Group Reduction (e.g., H₂, Pd/C) intermediate1->step2 intermediate2 Amino-benzonitrile Intermediate step2->intermediate2 step3 Reaction with Phosgene Derivative (e.g., Triphosgene) intermediate2->step3 intermediate3 Isocyanate Intermediate step3->intermediate3 step4 Addition of a Second Amine (e.g., Isopropylamine) intermediate3->step4 product Phenylurea Herbicide Candidate step4->product

Caption: Plausible synthetic route to a phenylurea herbicide candidate.

Experimental Protocols

The following protocols are provided as a guide and are based on established methodologies for similar transformations. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Nucleophilic Aromatic Substitution with an Amine

This protocol describes a general procedure for the displacement of a fluorine atom with an amine nucleophile, a key step in many agrochemical syntheses.

Materials:

  • This compound

  • Amine nucleophile (1.1 equivalents)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or argon inlet

  • Separatory funnel

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).

  • Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Add the amine nucleophile (1.1 equivalents) to the stirred suspension at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired substituted product.

Causality Behind Experimental Choices:

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAr reaction.

  • Base: Potassium carbonate is a mild, non-nucleophilic base that acts as a scavenger for the hydrofluoric acid (HF) generated during the reaction, driving the equilibrium towards the product.

  • Temperature: Elevated temperatures are often required to overcome the activation energy for the nucleophilic attack on the electron-deficient aromatic ring.

Protocol 2: Reduction of the Nitro Group to an Amine

This protocol outlines a standard procedure for the catalytic hydrogenation of the nitro group.

Materials:

  • Substituted nitrobenzonitrile from Protocol 1

  • 10% Palladium on carbon (Pd/C, 5-10 mol%)

  • Methanol or ethanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Celite®

Procedure:

  • To a round-bottom flask, add the substituted nitrobenzonitrile (1.0 equivalent) and the solvent (methanol or ethanol).

  • Carefully add 10% Pd/C to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely.

  • Rinse the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude amine, which can often be used in the next step without further purification.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon is a highly effective and widely used catalyst for the reduction of nitro groups.

  • Solvent: Methanol and ethanol are common solvents for hydrogenation as they are relatively inert and readily dissolve the starting material.

  • Hydrogen Source: A hydrogen balloon provides a simple and effective way to maintain a hydrogen atmosphere for the reaction.

Structure-Activity Relationships (SAR) and the Role of the Difluoronitrobenzonitrile Core

The this compound core imparts specific properties to the resulting agrochemical candidates that are crucial for their biological activity.

  • Enhanced Herbicidal Activity: In many classes of herbicides, the presence of electron-withdrawing groups on the phenyl ring, such as fluorine and nitro groups, is known to enhance activity.[2] These groups can influence the binding of the molecule to its target enzyme and improve its electronic properties for optimal interaction.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic degradation by cytochrome P450 enzymes in target and non-target organisms. This can lead to longer-lasting efficacy in the field.

  • Modulation of Physicochemical Properties: The fluorine atoms and the nitrile group can influence the lipophilicity and water solubility of the molecule, which are critical parameters for its uptake, translocation, and overall performance as a crop protection agent.

The following diagram illustrates the key structural features of a hypothetical agrochemical derived from this compound and their potential contributions to its biological activity.

G cluster_0 Hypothetical Agrochemical cluster_1 Core Structure (from this compound) Agrochemical R₁-Linker-Core-R₂ Core 3,5-Difluoro-2-aminobenzonitrile derivative Agrochemical->Core R1 R₁ Group (Introduced via SNAr) Agrochemical->R1 R2 R₂ Group (Derived from nitrile or amine) Agrochemical->R2 Properties Key Properties Core->Properties Metabolic Stability Electronic Effects R1->Properties Target Binding Selectivity R2->Properties Solubility Uptake & Translocation Activity Biological Activity Properties->Activity

Caption: Structure-activity relationship considerations for agrochemicals.

Conclusion

This compound represents a valuable and highly functionalized building block for the synthesis of novel agrochemicals. Its unique combination of reactive sites allows for the construction of complex molecular architectures with the potential for high biological activity. While its direct application in commercial products is not widely publicized, the principles of its reactivity and the known bioactivity of related structures provide a strong foundation for its use in agrochemical discovery and development. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this versatile intermediate in their quest for more effective and sustainable crop protection solutions.

References

  • Chemspace. This compound. Available at: [Link].

  • Google Patents. Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
  • Multichem Exports. 3,5-Difluorobenzonitrile International Distributor. Available at: [Link].

  • Home Sunshine Pharma. 3,5-Difluorobenzonitrile CAS 64248-63-1. Available at: [Link].

Sources

Protocol for Nucleophilic Aromatic Substitution with 3,5-Difluoro-2-nitrobenzonitrile: A Guide to Synthesis and Regioselectivity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Discovery Professionals

Abstract

This application note provides a detailed guide for performing nucleophilic aromatic substitution (SNAr) reactions using 3,5-Difluoro-2-nitrobenzonitrile. This substrate is a highly activated aromatic ring, primed for substitution by a variety of nucleophiles, making it a valuable building block in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings, provide step-by-step protocols for reactions with common nucleophiles such as amines, thiols, and phenols, and discuss key experimental parameters that control reaction outcomes and regioselectivity.

Introduction: The Power of Activated Aromatics

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction in modern organic synthesis, allowing for the direct formation of carbon-heteroatom bonds on aromatic rings. Unlike electrophilic aromatic substitution, which relies on an electron-rich aromatic system, SNAr proceeds efficiently on electron-deficient rings.[1] The reaction is characterized by the presence of two key features on the aromatic substrate: a good leaving group (typically a halide) and at least one strong electron-withdrawing group (EWG) positioned ortho or para to it.[2][3]

This compound is an exemplary substrate for SNAr. Its reactivity is dictated by its unique electronic architecture:

  • Electron-Withdrawing Groups (EWGs): The ring is powerfully activated by two potent EWGs: a nitro group (-NO₂) and a cyano group (-CN).[4][5] These groups lower the electron density of the aromatic π-system, making it susceptible to attack by nucleophiles.

  • Leaving Groups: Two fluorine atoms serve as leaving groups. In the context of SNAr, fluoride is an excellent leaving group because its high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon highly electrophilic and facilitating the initial, rate-determining nucleophilic attack.[6][7]

The substitution pattern—with EWGs positioned to activate both fluorine atoms—sets the stage for controlled, and often regioselective, substitution reactions.

Mechanistic Overview: The Addition-Elimination Pathway

The SNAr reaction proceeds via a well-established two-step addition-elimination mechanism .[2][7]

  • Nucleophilic Addition: The reaction begins with the attack of a nucleophile on one of the carbon atoms bearing a fluorine atom. This step is typically the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[2][4]

  • Elimination of Leaving Group: The aromaticity of the ring is restored in the second, faster step, where the fluoride leaving group is expelled.

The stability of the Meisenheimer complex is critical to the reaction's success. The electron-withdrawing nitro and cyano groups play a crucial role by delocalizing the negative charge through resonance, thereby stabilizing this key intermediate.[3][4]

Caption: The Addition-Elimination mechanism of SNAr.

A Note on Regioselectivity

In this compound, both fluorine atoms are activated.

  • C5-Fluorine: This position is para to the cyano group and meta to the nitro group.

  • C3-Fluorine: This position is ortho to the nitro group and meta to the cyano group.

Both ortho and para relationships to an EWG provide powerful resonance stabilization for the Meisenheimer intermediate.[3][8] Consequently, nucleophilic attack can potentially occur at both C3 and C5. However, the fluorine at the C5 position is generally more susceptible to displacement due to the combined activating effects of the para-cyano and ortho/para-directing influence from the nitro group's resonance. Subtle changes in reaction conditions, such as solvent or the nature of the nucleophile, can influence the C3/C5 selectivity, making experimental verification crucial.[9]

Experimental Design: Core Components and Considerations

Successful SNAr reactions depend on the careful selection of solvents, bases, and reaction conditions.

ComponentRecommended ChoicesRationale & Expert Insights
Nucleophiles Amines: Morpholine, Piperidine, BenzylamineThiols: Thiophenol, Benzyl mercaptanAlcohols/Phenols: Phenol, MethanolA wide range of nucleophiles can be employed.[2][8] For weaker nucleophiles like alcohols and thiols, conversion to the corresponding alkoxide or thiolate with a base is necessary to enhance reactivity.
Solvents Polar Aprotic: DMSO, DMF, THF, AcetonitrileThese solvents are ideal as they effectively solvate the counter-ion of the nucleophile but poorly solvate the nucleophilic anion itself, preserving its reactivity.[10][11] DMSO is often superior for challenging transformations but can be difficult to remove during work-up.[12][13]
Bases Inorganic: K₂CO₃, Cs₂CO₃Organic: Et₃N, DIPEA (Hünig's base)Strong/Non-nucleophilic: NaH, KHMDS, t-BuOKThe base neutralizes the HF byproduct generated from neutral nucleophiles (amines). For thiols and alcohols, a strong base like NaH is used to deprotonate the nucleophile, dramatically increasing its potency.[10][14]
Temperature Room Temperature to 80 °CMost reactions proceed smoothly at room temperature or with gentle heating. Reaction progress should be monitored by TLC or LC-MS to determine the optimal temperature and prevent side reactions like di-substitution.[14]

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Reaction with an Amine Nucleophile (e.g., Morpholine)

This protocol details the synthesis of 5-morpholino-3-fluoro-2-nitrobenzonitrile.

Materials:

  • This compound

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Deionized Water & Brine

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Dissolve the starting material in DMF (to make a ~0.2 M solution).

  • Add morpholine (1.1 eq) to the solution, followed by potassium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature or heat to 50-60 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.[14]

Protocol 2: Reaction with a Thiol Nucleophile (e.g., Thiophenol)

This protocol details the synthesis of 5-(phenylthio)-3-fluoro-2-nitrobenzonitrile.

Materials:

  • This compound

  • Thiophenol

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated Aqueous Ammonium Chloride (NH₄Cl)

  • Dichloromethane (DCM)

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend NaH (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of thiophenol (1.1 eq) in anhydrous THF. Stir for 20-30 minutes at 0 °C to form the sodium thiophenolate.

  • Add a solution of this compound (1.0 eq) in anhydrous THF to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with dichloromethane (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent in vacuo and purify the residue by flash chromatography.[14]

Protocol 3: Reaction with a Phenol Nucleophile (e.g., Phenol)

This protocol is analogous to the thiol reaction and details the synthesis of 5-phenoxy-3-fluoro-2-nitrobenzonitrile.

Materials:

  • This compound

  • Phenol

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve phenol (1.2 eq) in anhydrous DMF.

  • Cool to 0 °C and add NaH (1.2 eq) portion-wise.

  • Stir the mixture at room temperature for 30 minutes to generate the sodium phenoxide.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent and purify the crude product by column chromatography.[14]

Workflow and Troubleshooting

A systematic approach is key to optimizing these reactions.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Substrate in Anhydrous Solvent B Add Nucleophile & Base A->B C Stir at RT or Heat B->C D Monitor by TLC/LC-MS C->D D->C Incomplete E Quench Reaction D->E Complete F Aqueous Extraction E->F G Dry & Concentrate F->G H Purify (Chromatography or Recrystallization) G->H

Sources

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 3,5-Difluoro-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3,5-Difluoro-2-nitrobenzonitrile

In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound is a uniquely valuable intermediate for professionals in pharmaceutical and agrochemical research.[1][2] Its structure is distinguished by a convergence of potent activating and directing groups on an aromatic scaffold. The electron-withdrawing nature of the two fluorine atoms, the ortho-nitro group, and the nitrile functionality renders the aryl ring highly electron-deficient. This electronic profile significantly modulates the reactivity of the C-F bonds, making the molecule an intriguing, albeit challenging, substrate for palladium-catalyzed cross-coupling reactions.

The nitrile group itself is a common pharmacophore found in over 30 approved drugs, prized for its metabolic stability and ability to engage in key binding interactions.[3] This guide provides an in-depth exploration of key palladium-catalyzed transformations—Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions—as applied to this versatile substrate. The protocols and insights herein are designed to empower researchers to leverage the synthetic potential of this compound, transforming it from a simple intermediate into a cornerstone of innovative molecular design.

Core Mechanistic Principle: The Palladium Catalytic Cycle

At the heart of these transformations lies the palladium catalytic cycle, a sequence of elementary organometallic steps that facilitates the formation of new carbon-carbon and carbon-nitrogen bonds.[4] A generalized understanding of this cycle is crucial for troubleshooting and optimizing reactions.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen or carbon-pseudohalide bond of the electrophile (in this case, a C-F bond of this compound, which is typically challenging, or more practically, a derivative where one fluorine has been converted to a better leaving group like -Br, -I, or -OTf). This forms a Pd(II) intermediate.

  • Transmetalation (for Suzuki & Sonogashira) : A nucleophilic coupling partner (e.g., an organoboron compound or a copper acetylide) transfers its organic group to the Pd(II) center, displacing the halide.[5]

  • Reductive Elimination : The two organic groups on the Pd(II) center couple and are expelled as the final product, regenerating the Pd(0) catalyst, which re-enters the cycle.[6]

Palladium_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L_n Pd(0)L_n (Active Catalyst) Pd(II)_Complex R-Pd(II)-X (Oxidative Adduct) Pd(0)L_n->Pd(II)_Complex Oxidative Addition Oxidative_Addition R-X (Aryl Halide) Di-organic_Complex R-Pd(II)-R' Pd(II)_Complex->Di-organic_Complex Transmetalation Transmetalation R'-M (Nucleophile) Di-organic_Complex->Pd(0)L_n Reductive Elimination Reductive_Elimination Product (R-R') Di-organic_Complex->Reductive_Elimination

Caption: Generalized Palladium(0)/Palladium(II) Catalytic Cycle.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for the operational simplicity and the commercial availability of a vast array of boronic acids and their derivatives.[5][7] For a highly electron-deficient substrate like this compound, the oxidative addition step is kinetically accessible. The primary challenge often lies in preventing side reactions, such as protodeboronation of the coupling partner.

Causality in Protocol Design:
  • Catalyst System : While classic catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) often provide superior yields and turnover numbers, especially for challenging substrates.[6][8] They accelerate the reductive elimination step, which can be rate-limiting.

  • Base Selection : The base is critical for activating the boronic acid to form a more nucleophilic borate species, facilitating transmetalation.[6][8] Strong bases like Cs₂CO₃ or K₃PO₄ are often preferred over weaker ones like K₂CO₃, as they can enhance the reaction rate significantly.[5]

  • Solvent : A polar aprotic solvent like 1,4-dioxane or DME, often with added water, is standard. Water can play a complex role in stabilizing intermediates and promoting the activity of the inorganic base.

Data Summary: Typical Suzuki-Miyaura Reaction Parameters
ParameterTypical Value/ReagentRationale
Palladium Precursor Pd₂(dba)₃ or Pd(OAc)₂Readily available sources of Pd(0) in situ.
Ligand SPhos, XPhos, RuPhosBulky, electron-rich ligands that promote efficient oxidative addition and reductive elimination.
Base K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases that effectively form the reactive borate species.
Boron Reagent Arylboronic Acid or EsterWide commercial availability; esters offer enhanced stability.
Solvent 1,4-Dioxane / H₂O (e.g., 10:1)Good solvent for both organic and inorganic reagents, facilitating the reaction.
Temperature 80–110 °CProvides sufficient thermal energy to overcome activation barriers.
Detailed Protocol: Suzuki-Miyaura Coupling

Reaction: Synthesis of 3,5-Difluoro-2-nitro-6-(phenyl)benzonitrile

  • Inert Atmosphere Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv).

  • Catalyst Addition : In a glovebox or under a positive flow of nitrogen, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Solvent Addition : Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.

  • Reaction Execution : Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4–12 hours).

  • Work-up : Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification : Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction provides a powerful method for installing alkynyl groups onto aromatic rings, forming C(sp²)–C(sp) bonds.[9] This transformation is invaluable for creating rigid scaffolds used in materials science and as precursors for more complex heterocyclic systems. The classic protocol involves a dual-catalyst system of palladium and copper(I).[10]

Causality in Protocol Design:
  • Palladium Catalyst : Pd(PPh₃)₂Cl₂ is a robust and commonly used catalyst that is effective for a wide range of substrates.[11]

  • Copper(I) Co-catalyst : Copper(I) iodide (CuI) is essential in the traditional mechanism. It reacts with the terminal alkyne to form a copper(I) acetylide, which is the active nucleophile in the transmetalation step with the palladium center.[9][10]

  • Base : An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), serves dual roles: it acts as the solvent and deprotonates the terminal alkyne to facilitate the formation of the copper acetylide.[10]

  • Inert Conditions : The reaction is sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling). Therefore, maintaining a strictly inert (nitrogen or argon) atmosphere is critical.

Sonogashira_Cycle cluster_main Sonogashira Coupling Workflow Start Combine Aryl Halide, Alkyne, Base, Pd/Cu Catalysts Inert Establish Inert Atmosphere (N2/Ar) Start->Inert Heat Heat Reaction Mixture (e.g., 60-80 °C) Inert->Heat Monitor Monitor Progress (TLC / LC-MS) Heat->Monitor Workup Aqueous Work-up & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify

Caption: Experimental workflow for a typical Sonogashira coupling reaction.

Detailed Protocol: Sonogashira Coupling

Reaction: Synthesis of 3,5-Difluoro-2-nitro-6-(phenylethynyl)benzonitrile

  • Inert Atmosphere Setup : To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Degassing : Evacuate the flask and backfill with nitrogen three times.

  • Reagent Addition : Add anhydrous triethylamine (TEA, 5 mL) via syringe, followed by phenylacetylene (1.1 mmol, 1.1 equiv).

  • Reaction Execution : Stir the mixture at 70 °C under a nitrogen atmosphere.

  • Monitoring : Follow the reaction's progress by TLC. The reaction is typically complete within 2–6 hours.

  • Work-up : After cooling, filter the reaction mixture through a pad of Celite® to remove the catalyst and amine salts, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification : Dissolve the residue in ethyl acetate (30 mL) and wash with saturated NH₄Cl solution (2 x 15 mL) and brine (15 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the product by flash chromatography (hexane/ethyl acetate) to obtain the desired alkynylated product.

Heck-Mizoroki Reaction: Olefin Functionalization

The Heck reaction is a powerful tool for forming C-C bonds by coupling aryl halides with alkenes.[4][12] This reaction is particularly useful for synthesizing substituted styrenes and cinnamates. Given the electron-deficient nature of this compound, it is an excellent candidate for this transformation. A key consideration is controlling the regioselectivity of the alkene insertion.

Causality in Protocol Design:
  • Catalyst : Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precursor that is reduced in situ to the active Pd(0) species.[12]

  • Ligand : For electron-deficient aryl halides, phosphine ligands like tri-o-tolylphosphine (P(o-tol)₃) can be effective. In some cases, phosphine-free conditions (Jeffery conditions), using a phase-transfer catalyst like a tetraalkylammonium salt, can also be employed.

  • Base : An inorganic base like K₂CO₃ or an organic base such as triethylamine is required to neutralize the HX generated during the catalytic cycle.[4]

  • Solvent : High-boiling polar aprotic solvents like DMF, NMP, or DMAc are typically used to ensure solubility and provide the necessary reaction temperature.

Data Summary: Typical Heck Reaction Parameters
ParameterTypical Value/ReagentRationale
Palladium Precursor Pd(OAc)₂Common, stable, and effective Pd(II) source.
Ligand P(o-tol)₃ or PPh₃Provides stability and modulates the reactivity of the palladium center.
Base K₂CO₃, NaOAc, or Et₃NNeutralizes the acid byproduct (HX) to allow catalyst turnover.
Alkene Styrene, AcrylatesElectron-deficient or neutral alkenes are common coupling partners.
Solvent DMF, NMP, AcetonitrileHigh-boiling polar aprotic solvents facilitate the reaction at elevated temperatures.
Temperature 100–140 °CHigher temperatures are often required to drive the reaction to completion.
Detailed Protocol: Heck-Mizoroki Reaction

Reaction: Synthesis of (E)-3-(3,5-Difluoro-2-nitrophenyl)acrylonitrile

  • Reagent Setup : In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.05 mmol, 5 mol%), P(o-tol)₃ (0.10 mmol, 10 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Solvent and Substrate Addition : Add anhydrous N,N-dimethylformamide (DMF, 4 mL) followed by acrylonitrile (1.5 mmol, 1.5 equiv).

  • Reaction Execution : Seal the tube and heat the mixture to 120 °C for 16 hours.

  • Work-up : Cool the reaction to room temperature and dilute with water (25 mL). Extract the product with diethyl ether (3 x 20 mL).

  • Purification : Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by silica gel chromatography to isolate the substituted alkene, typically as the E-isomer.[12]

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[13][14] The reaction couples an aryl halide with a primary or secondary amine. This transformation is often challenging due to the need for a strong base and a highly active, specialized catalyst system to promote the difficult C-N reductive elimination.

Causality in Protocol Design:
  • Catalyst System : This reaction is highly dependent on the ligand. Bulky, electron-rich biarylphosphine ligands such as RuPhos, BrettPhos, or XPhos are state-of-the-art.[15][16] They form monoligated Pd(0) species that are highly active in oxidative addition and facilitate the C-N bond-forming reductive elimination.

  • Base : A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is the most common choice. Lithium bis(trimethylsilyl)amide (LHMDS) can also be used and is sometimes more tolerant of sensitive functional groups.[15][17]

  • Solvent : Anhydrous, non-protic solvents like toluene, dioxane, or THF are required to prevent quenching of the strong base and deactivation of the catalyst.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L Active Catalyst OxAdd Ar-Pd(II)-X(L) Oxidative Adduct Pd0->OxAdd Ar-X AmineCoord [Ar-Pd(II)(HNR'R'')(L)]+X- Amine Complex OxAdd->AmineCoord + HNR'R'' DeProtonation Ar-Pd(II)-NR'R''(L) Amido Complex AmineCoord->DeProtonation - Base-H+ DeProtonation->Pd0 Reductive Elimination (forms Ar-NR'R'')

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Detailed Protocol: Buchwald-Hartwig Amination

Reaction: Synthesis of 4-(3,5-Difluoro-2-nitrophenyl)morpholine

  • Inert Atmosphere Setup : In a glovebox, add sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv) to an oven-dried vial. Add this compound (1.0 mmol, 1.0 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), and the ligand (e.g., RuPhos, 0.03 mmol, 3 mol%).

  • Reagent Addition : Remove the vial from the glovebox. Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction Execution : Seal the vial and heat the reaction mixture to 100 °C with stirring for 12–24 hours.

  • Monitoring : Monitor for the disappearance of the starting material by LC-MS.

  • Work-up : Cool the reaction to ambient temperature. Pass the mixture through a short plug of silica gel, eluting with ethyl acetate, to remove baseline inorganic salts and catalyst residues.

  • Purification : Concentrate the filtrate and purify the resulting crude material by column chromatography (or preparative TLC) to afford the desired arylamine product.

Conclusion

This compound represents a powerful platform for chemical innovation. Its highly activated nature, while presenting synthetic challenges, opens the door to a diverse array of valuable compounds through palladium-catalyzed cross-coupling reactions. By understanding the mechanistic underpinnings of these reactions and carefully selecting the appropriate catalyst, base, and solvent systems, researchers can effectively harness the potential of this substrate. The protocols provided in this guide serve as a robust starting point for developing novel molecular entities in the pursuit of new medicines, materials, and agrochemicals.

References

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. (n.d.). Quick Company. Retrieved January 19, 2026, from [Link]

  • Heck reaction. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran. (n.d.). Google Patents.
  • Process for preparing 3,5-difluoroaniline. (n.d.). Google Patents.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 19, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Flow Chemistry: Sonogashira Coupling. (n.d.). Syrris. Retrieved January 19, 2026, from [Link]

  • Denitrative Mizoroki–Heck reaction of unactivated alkenes. (2023). RSC Publishing. Retrieved January 19, 2026, from [Link]

  • Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. (2018). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Palladium-Catalyzed Denitrative Mizoroki–Heck Reactions of Aryl or Alkyl Olefins with Nitrobenzenes. (2020). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Cooper, A. K., Burton, P. M., & Nelson, D. J. (2019). Nickel versus Palladium in Cross-Coupling Catalysis: On the Role of Substrate Coordination to Zerovalent Metal Complexes. Synthesis. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Okita, T., Asahara, K. K., Muto, K., & Yamaguchi, J. (2020). Palladium-Catalyzed Mizoroki-Heck Reaction of Nitroarenes and Styrene Derivatives. Organic Letters, 22(8), 3205–3208. [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2023). ACS Medicinal Chemistry Letters. Retrieved January 19, 2026, from [Link]

  • Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation. (2017). RSC Publishing. Retrieved January 19, 2026, from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2024). YouTube. Retrieved January 19, 2026, from [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2022). YouTube. Retrieved January 19, 2026, from [Link]

  • Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. (2018). ResearchGate. Retrieved January 19, 2026, from [Link]

  • High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. (2014). StuDocu. Retrieved January 19, 2026, from [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • The Role of 3,5-Difluoro-4-nitrobenzonitrile in Research Chemistry. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved January 19, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2023). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

  • Suzuki cross-coupling reaction. (2020). YouTube. Retrieved January 19, 2026, from [Link]

  • 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid. (n.d.). Google Patents.
  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link] nitrile-containing-pharmaceuticals/

  • Christopher, J. A., et al. (2015). Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile). Journal of Medicinal Chemistry, 58(16), 6653–6666. [Link]

  • N-N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes. (2023). The Journal of Organic Chemistry. [Link]

Sources

Experimental Procedure for the Reduction of the Nitro Group in 3,5-Difluoro-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This application note provides a detailed, field-proven protocol for the chemoselective reduction of the nitro group in 3,5-Difluoro-2-nitrobenzonitrile to yield the corresponding 2-Amino-3,5-difluorobenzonitrile. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical intermediates.[1] The presence of multiple functional groups—a nitrile and two fluoro substituents on the aromatic ring—necessitates a reducing agent and conditions that are mild enough to avoid unwanted side reactions. This guide explores three robust methods: catalytic hydrogenation, reduction with stannous chloride (SnCl₂), and reduction with iron (Fe) in an acidic medium. Each protocol is presented with in-depth procedural steps, safety considerations, and expert insights to ensure reliable and reproducible results for researchers, scientists, and drug development professionals.

Introduction: The Significance of 2-Amino-3,5-difluorobenzonitrile

The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, providing access to valuable aniline derivatives.[2] The target molecule of this protocol, 2-Amino-3,5-difluorobenzonitrile, is a key building block in medicinal chemistry. The strategic placement of fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[3] The amino and nitrile functionalities serve as versatile handles for subsequent chemical modifications, enabling the construction of complex heterocyclic structures.[1][3]

Given the sensitivity of the nitrile group to certain reducing conditions, achieving chemoselective reduction of the nitro group is paramount.[4][5] This guide provides validated methods to accomplish this transformation with high efficiency and selectivity.

Methodology Selection: A Comparative Overview

The choice of reduction method often depends on laboratory capabilities, scale, and the presence of other functional groups. Here, we present three widely accepted and effective methods.

Method Reducing Agent Advantages Considerations
Catalytic Hydrogenation H₂, Pd/CHigh efficiency, clean reaction, atom economy.Requires specialized high-pressure equipment, potential for dehalogenation with some catalysts.[5][6]
Stannous Chloride Reduction SnCl₂·2H₂OExcellent chemoselectivity, mild conditions, tolerates a wide range of functional groups.[7][8]Generates tin-based waste, which requires proper disposal.[9]
Iron Reduction Fe, HCl/AcOHCost-effective, robust, and effective for a wide range of nitroarenes.[10][11]Can require vigorous stirring and careful workup to remove iron salts.[12]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation

Catalytic hydrogenation is a highly efficient method for nitro group reduction. The use of palladium on carbon (Pd/C) as a catalyst is common, though care must be taken to select a catalyst that minimizes the risk of dehalogenation.[5]

Core Directive: This protocol is intended for use with a high-pressure hydrogenation reactor. All operators must be thoroughly trained in high-pressure reaction safety.[6][13]

Diagram of Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation start Charge Reactor with This compound and Solvent add_catalyst Add Pd/C Catalyst under Inert Atmosphere start->add_catalyst seal_reactor Seal Reactor and Perform Leak Test add_catalyst->seal_reactor purge_n2 Purge with Nitrogen (3x) seal_reactor->purge_n2 purge_h2 Purge with Hydrogen (3x) purge_n2->purge_h2 pressurize Pressurize with H₂ and Begin Stirring/Heating purge_h2->pressurize monitor Monitor Reaction Progress (TLC/LC-MS) pressurize->monitor cool_depressurize Cool Reactor and Vent Excess H₂ monitor->cool_depressurize purge_n2_final Purge with Nitrogen (3x) cool_depressurize->purge_n2_final filter Filter through Celite® to Remove Catalyst purge_n2_final->filter concentrate Concentrate Filtrate under Reduced Pressure filter->concentrate end Obtain Crude 2-Amino-3,5-difluorobenzonitrile concentrate->end

Caption: Workflow for Catalytic Hydrogenation.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol or Ethanol

  • Nitrogen gas

  • Hydrogen gas

  • Celite®

Equipment:

  • High-pressure hydrogenation reactor

  • Magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In the vessel of a high-pressure reactor, add this compound (1.0 eq).

  • Under an inert atmosphere (e.g., nitrogen), carefully add 10% Pd/C (5-10 mol % by weight).

  • Add a suitable solvent such as methanol or ethanol.

  • Seal the reactor and perform a leak test with nitrogen.[13]

  • Purge the reactor with nitrogen three times to remove any oxygen.[6][14]

  • Purge the reactor with hydrogen three times.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi) and begin vigorous stirring.

  • The reaction is typically exothermic; maintain the temperature at room temperature or slightly above, as needed.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is usually complete within 2-6 hours.[15]

  • Once the reaction is complete, stop the stirring, cool the reactor to room temperature, and carefully vent the excess hydrogen.[13]

  • Purge the reactor with nitrogen three times to remove all residual hydrogen.[13]

  • Carefully open the reactor and filter the mixture through a pad of Celite® to remove the catalyst.[16] Wash the Celite® pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude 2-Amino-3,5-difluorobenzonitrile. Further purification can be achieved by recrystallization or column chromatography if necessary.

Expertise & Experience: The choice of catalyst is crucial. For substrates prone to dehalogenation, catalysts like Raney Nickel or sulfided platinum on carbon might be considered as alternatives to Pd/C.[5] Always handle the used catalyst with care, as it can be pyrophoric.[14][16] Wetting the catalyst with water after filtration can mitigate this hazard.[16]

Protocol 2: Reduction with Stannous Chloride (SnCl₂)

This method is highly valued for its chemoselectivity, making it an excellent choice for substrates with multiple reducible functional groups.[7][17]

Diagram of Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation start Dissolve this compound in Ethanol add_reagent Add SnCl₂·2H₂O start->add_reagent heat Heat to Reflux under Nitrogen Atmosphere add_reagent->heat monitor Monitor Reaction Progress (TLC) heat->monitor cool Cool to Room Temperature and Pour into Ice monitor->cool basify Adjust pH to ~8 with 5% NaHCO₃/NaOH cool->basify extract Extract with Ethyl Acetate (3x) basify->extract wash_dry Wash Combined Organics with Brine and Dry extract->wash_dry concentrate Concentrate under Reduced Pressure wash_dry->concentrate end Obtain Crude 2-Amino-3,5-difluorobenzonitrile concentrate->end G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation start Prepare a Suspension of This compound in EtOH/H₂O add_reagents Add Iron Powder and Acetic Acid/HCl start->add_reagents heat Heat to Reflux with Vigorous Stirring add_reagents->heat monitor Monitor Reaction Progress (TLC) heat->monitor cool Cool to Room Temperature monitor->cool filter Filter through Celite® to Remove Iron Salts cool->filter concentrate Concentrate Filtrate filter->concentrate basify_extract Basify with NaHCO₃ and Extract with EtOAc concentrate->basify_extract wash_dry Wash Combined Organics with Brine and Dry basify_extract->wash_dry concentrate_final Concentrate under Reduced Pressure wash_dry->concentrate_final end Obtain Crude 2-Amino-3,5-difluorobenzonitrile concentrate_final->end

Caption: Workflow for Iron-Mediated Reduction.

Materials:

  • This compound

  • Iron powder

  • Ethanol

  • Water

  • Glacial Acetic Acid or concentrated Hydrochloric Acid

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Celite®

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Mechanical or magnetic stirrer with heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, prepare a suspension of this compound (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (3-5 eq) to the suspension.

  • Add a catalytic amount of acid, such as glacial acetic acid or concentrated HCl.

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete in 3-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature and filter hot through a pad of Celite® to remove the iron and iron salts. [12]Wash the filter cake thoroughly with ethanol or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to remove most of the ethanol.

  • To the remaining aqueous solution, add ethyl acetate and carefully neutralize the acid with a saturated sodium bicarbonate solution until effervescence ceases. [18]9. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Expertise & Experience: The workup for iron-based reductions can be challenging due to the formation of iron oxides. Filtering the reaction mixture while it is still hot can improve the removal of these salts. [12]Ensuring the final aqueous solution is basic is crucial to deprotonate the anilinium salt and allow for efficient extraction of the free amine product. [10]

Conclusion

The selective reduction of the nitro group in this compound is a key transformation for the synthesis of valuable chemical intermediates. The three protocols detailed in this application note—catalytic hydrogenation, stannous chloride reduction, and iron-mediated reduction—offer reliable and effective pathways to achieve this conversion. The choice of method will depend on the specific requirements of the synthesis, available equipment, and scale. By following these detailed procedures and adhering to the safety and expert recommendations, researchers can confidently and reproducibly synthesize 2-Amino-3,5-difluorobenzonitrile.

References

  • Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from [Link]

  • De Boer, J., et al. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. Retrieved from [Link]

  • Lin-Speed. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Retrieved from [Link]

  • Industrial Safety Solution. (2025). Hydrogenation Reaction Safety In The Chemical Industry. Retrieved from [Link]

  • OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline with Fe (or Zn), HCl; then NaOH. Retrieved from [Link]

  • Vedantu. (n.d.). Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Selective reduction of nitro group to amine, in benzene ring containing nitrile?. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Hydrogenation SOP. Retrieved from [Link]

  • ACS Chemical Health & Safety. (n.d.). Hazards associated with laboratory scale hydrogenations. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). Wordpress. Retrieved from [Link]

  • YouTube. (2024). Hydrogenation reaction safety. Retrieved from [Link]

  • RSC Publishing. (n.d.). Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Wordpress. Retrieved from [Link]

  • Allen. (n.d.). Reduction of aromatic nitro compounds using Fe and HCl gives…. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). Reaction mechanism for reduction of nitrobenzene to aniline in catalytic and acidic media. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (2022). Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles. Retrieved from [Link]

  • askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives:. Retrieved from [Link]

  • ResearchGate. (2014). How to carry out the work Up of Iron-H2SO4 assisted reduction?. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • YouTube. (2022). Reduction of aromatic nitro compounds using Fe and HCl gives. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Utility of 2-Amino-3,5-difluorobenzonitrile as an Organic Synthesis Building Block. Retrieved from [Link]

  • Google Patents. (n.d.). US5294742A - Process for preparing 3,5-difluoroaniline.
  • PubMed Central. (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Retrieved from [Link]

  • Nature. (2016). Chemoselective nitro reduction and hydroamination using a single iron catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Robust Hydrogenation of Nitrile and Nitro Groups to Primary Amines Using Ni2P as a Catalyst and Ammonia Borane under Ambient Conditions. Retrieved from [Link]

  • ResearchGate. (2018). Iron Catalyzed Reduction of Nitro Compounds. Retrieved from [Link]

  • Catalysis Science & Technology (RSC Publishing). (n.d.). Selective catalytic hydrogenation of nitriles to primary amines using iron pincer complexes. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
  • ResearchGate. (n.d.). Hydrogenation of aliphatic nitriles: Reaction scope. Reaction conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • ResearchGate. (2025). Hydrogenation of nitrile groups in HNBR with a rhodium catalyst. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3,5-Difluoro-4-nitrobenzonitrile in Research Chemistry. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3,5-Difluoro-4-nitrobenzonitrile: A Key Intermediate for Advanced Chemical Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN112449643A - Hydrogenation of nitrile rubbers.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3,5-Difluoro-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and professionals in drug development engaged in the synthesis of 3,5-Difluoro-2-nitrobenzonitrile. This valuable compound serves as a key intermediate in the development of novel pharmaceutical and agrochemical agents.[1][2] The strategic placement of its functional groups offers a versatile scaffold for constructing complex molecular architectures. This document provides an in-depth troubleshooting guide and answers to frequently asked questions for a common and reliable synthetic route, aiming to help you improve reaction yield, minimize impurities, and ensure procedural safety.

Recommended Synthetic Pathway: The Sandmeyer Reaction

The synthesis of this compound is most reliably achieved with high regiochemical control via a copper-catalyzed Sandmeyer reaction. This method circumvents the potential for isomeric impurities that can arise from the direct nitration of 3,5-difluorobenzonitrile. The pathway begins with the readily available precursor, 2-Amino-3,5-difluorobenzonitrile.[3][4]

The process involves two critical stages:

  • Diazotization: The primary aromatic amine is converted into a highly reactive diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid.[5][6]

  • Nitro-dediazoniation: The diazonium group is subsequently displaced by a nitro group using a solution of sodium nitrite in the presence of a copper catalyst.[7][8]

G cluster_start Starting Material cluster_process Reaction Sequence cluster_end Final Product & Purification A 2-Amino-3,5-difluorobenzonitrile B Step 1: Diazotization (NaNO₂, HCl, 0-5 °C) A->B Reacts with C Aryl Diazonium Salt (Unstable Intermediate) B->C Forms D Step 2: Sandmeyer Reaction (NaNO₂, Cu catalyst) C->D Reacts in E Crude Product Mixture D->E Yields F Workup & Purification (Extraction, Chromatography) E->F Undergoes G This compound F->G Isolates

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure. Researchers should optimize conditions based on their specific laboratory setup and scale.

Step 1: Diazotization of 2-Amino-3,5-difluorobenzonitrile

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-Amino-3,5-difluorobenzonitrile (1.0 eq.) in a solution of concentrated hydrochloric acid (approx. 3.0 eq.) and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath. The mixture should be vigorously stirred to maintain a fine, mobile slurry.

  • Prepare a solution of sodium nitrite (1.05 eq.) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the amine suspension over 30-45 minutes. Crucially, maintain the internal temperature below 5 °C throughout the addition.

  • After the addition is complete, stir the resulting solution for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is indicated by a clear, pale yellow solution. This solution is unstable and should be used immediately in the next step.[5]

Step 2: Copper-Catalyzed Nitrite Displacement (Sandmeyer Reaction)

  • In a separate, larger reaction vessel, prepare a solution of sodium nitrite (2.0-3.0 eq.) in water.

  • Add a catalytic amount of a copper(I) salt (e.g., copper(I) oxide or freshly prepared copper(I) chloride, ~0.1 eq.) to this solution. Some protocols may also use copper sulfate.

  • Cool this nitrite/catalyst mixture to room temperature or slightly below.

  • Slowly, and in portions, add the cold diazonium salt solution from Step 1 to the vigorously stirred nitrite/catalyst mixture.

  • Control the rate of addition to manage the effervescence (evolution of N₂ gas) and maintain the reaction temperature, typically between 20-40 °C. An exothermic reaction is expected.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

Step 3: Workup and Purification

  • Transfer the reaction mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) (3x volume).

  • Combine the organic layers and wash sequentially with water and brine to remove inorganic salts.[9]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system.

Troubleshooting Guide

G Start Problem Encountered Q1 Low or No Yield? Start->Q1 Q2 Phenolic By-product Observed? Start->Q2 Q3 Dark/Tarry Mixture? Start->Q3 A1 Check Diazotization Temp (<5°C) Ensure slow NaNO₂ addition Q1->A1 Yes A2 Use Diazonium Salt Immediately Avoid warming Q1->A2 Yes A3 Verify Catalyst Activity Ensure sufficient NaNO₂ in Step 2 Q1->A3 Yes B1 Minimize Water in Diazotization Work quickly during transfers Q2->B1 Yes B2 Ensure efficient cooling during diazonium salt addition to nitrite solution Q2->B2 Yes C1 Use High-Purity Starting Amine Consider inert atmosphere (N₂ blanket) Q3->C1 Yes C2 Strict Temperature Control Avoid localized overheating Q3->C2 Yes

Caption: Troubleshooting decision tree for common synthesis issues.

Q: My reaction resulted in a very low yield or no desired product. What went wrong?

A: Low yield is the most common issue and can stem from several factors, primarily related to the stability and reactivity of the diazonium salt intermediate.

  • Probable Cause 1: Incomplete Diazotization. The conversion of the amine to the diazonium salt is highly dependent on conditions. If the temperature rises above 5-10 °C, nitrous acid can decompose. If the sodium nitrite is added too quickly, localized heating can occur, also leading to decomposition.

    • Solution: Ensure your cooling bath is robust and maintain the internal reaction temperature strictly below 5 °C. Add the sodium nitrite solution slowly and dropwise with vigorous stirring to dissipate heat and ensure proper mixing.[10] Test for excess nitrous acid using starch-iodide paper after the addition is complete (a blue-black color indicates excess).

  • Probable Cause 2: Premature Decomposition of the Diazonium Salt. Aryl diazonium salts are notoriously unstable and can decompose even at low temperatures if left to stand for too long.[11] The N₂ group is an excellent leaving group, and its departure is entropically favored.[5]

    • Solution: Prepare the diazonium salt and use it immediately in the subsequent Sandmeyer step. Do not store the diazonium salt solution.

  • Probable Cause 3: Inefficient Sandmeyer Reaction. The displacement of the diazonium group is catalyzed by copper. An inactive catalyst or incorrect stoichiometry can halt the reaction.

    • Solution: Use a high-quality source of the copper catalyst. If preparing CuCl in-house, ensure it is fresh. Ensure a stoichiometric excess of sodium nitrite is present in the second step to act as both the nucleophile and to maintain a favorable reaction environment.

Q: My final product is contaminated with a significant amount of 3,5-Difluoro-2-hydroxybenzonitrile. How can I prevent this?

A: The formation of the corresponding phenol is a classic side reaction in diazotization chemistry.[12]

  • Probable Cause: Reaction with Water. The diazonium salt is highly electrophilic and can be attacked by water, especially at elevated temperatures, leading to the formation of a phenolic by-product and liberating nitrogen gas.

    • Solution: The key is rigorous temperature control. By keeping the diazotization at 0-5 °C, you minimize the rate of this undesired hydrolysis.[12] Furthermore, when adding the diazonium salt to the nitrite solution, ensure the addition is controlled to prevent the temperature from rising significantly, which would favor the reaction with the water solvent over the intended nitrite nucleophile.

Q: The reaction mixture turned dark brown or black, and I isolated a tarry, intractable material. What happened?

A: Dark coloration and tar formation are typically signs of oxidative decomposition or unwanted coupling reactions.

  • Probable Cause: Oxidation and Side Reactions. Aromatic amines and diazonium salts can be susceptible to oxidation, leading to colored polymeric by-products.[12] Diazonium salts can also participate in radical reactions or couple with other aromatic species if conditions are not carefully controlled.

    • Solution: Ensure the purity of your starting 2-Amino-3,5-difluorobenzonitrile, as impurities can promote side reactions. While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen) can help minimize oxidation. Strict adherence to the temperature protocol is the most critical factor in preventing these side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the Sandmeyer reaction preferred over the direct nitration of 3,5-difluorobenzonitrile? A1: Direct electrophilic nitration of 3,5-difluorobenzonitrile presents a significant regioselectivity challenge. The two fluorine atoms are ortho-, para-directing, while the nitrile group is a meta-director.[10] This conflict of directing effects, coupled with the overall deactivation of the aromatic ring towards electrophilic substitution, would likely lead to a mixture of isomers (2-nitro, 4-nitro, and 6-nitro) and require harsh reaction conditions, resulting in low yields of the desired this compound.[10][13] The Sandmeyer route provides unambiguous control over the position of the incoming nitro group.

Q2: What is the mechanistic role of the copper(I) catalyst? A2: The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism. The copper(I) salt initiates the process by a single-electron transfer to the diazonium salt. This reduces the diazonium cation, which then fragments, releasing dinitrogen gas (N₂) and forming an aryl radical. This radical then reacts with a copper(II) species (formed in the initial step) to transfer the nucleophile (in this case, derived from nitrite) and regenerate the copper(I) catalyst, completing the catalytic cycle.[7]

Q3: What are the critical safety precautions for this synthesis? A3:

  • Diazonium Salts: Solid diazonium salts can be explosive when dry and are sensitive to shock and heat. This protocol avoids isolation and uses the salt in solution, which is a much safer practice. Always keep the solution cold and handle it behind a blast shield.[5]

  • Sodium Nitrite: Sodium nitrite is a strong oxidizer and is toxic if ingested.[14] It can enhance the combustion of other materials and may explode on contact with cyanides or upon heating.[14] Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[14]

  • Acid Handling: Concentrated hydrochloric acid is corrosive and requires careful handling in a well-ventilated fume hood.

Q4: How can I effectively monitor the reaction's progress? A4:

  • Diazotization: The visual change from a slurry to a clear solution is a good indicator. A positive test on starch-iodide paper confirms the presence of excess nitrous acid, signaling the end of the reaction.

  • Sandmeyer Reaction: The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Take small aliquots from the reaction mixture, quench them, extract into a small amount of an organic solvent, and spot on a TLC plate or inject into a GC. The disappearance of the starting diazonium salt (which would hydrolyze to the phenol on workup) and the appearance of the product spot/peak indicates progress.

Data Summary

ParameterRecommended ConditionRationale
Diazotization Temperature 0 - 5 °CMinimizes diazonium salt and nitrous acid decomposition.[5][11]
NaNO₂ (Diazotization) 1.05 - 1.1 eq.A slight excess ensures complete conversion of the amine.
NaNO₂ (Sandmeyer) 2.0 - 3.0 eq.Acts as the nucleophile; excess drives the reaction to completion.
Copper Catalyst 0.05 - 0.1 eq.Catalytic amount is sufficient for the electron transfer mechanism.[7]
Sandmeyer Temperature 20 - 40 °CBalances reaction rate with minimizing side reactions.
Typical Yield (Purified) 60 - 80%Dependent on strict adherence to protocol and purification efficiency.

References

  • BenchChem. (n.d.). Troubleshooting guide for nitration reactions.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Amino-3,5-difluorobenzonitrile.
  • BenchChem. (n.d.). Synthesis of Derivatives from 2-Amino-3,5-difluorobenzonitrile: Application Notes and Protocols.
  • BenchChem. (n.d.). Troubleshooting guide for the nitration of fluorinated benzoic acids.
  • BenchChem. (n.d.). Troubleshooting Unexpected Results in the Nitration of Bromobenzene: A Technical Support Guide.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Amino-3,5-difluorobenzonitrile.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Utility of 2-Amino-3,5-difluorobenzonitrile as an Organic Synthesis Building Block.
  • BenchChem. (n.d.). 3,5-Difluoro-4-nitrobenzonitrile: A Key Intermediate for Advanced Chemical Synthesis.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • Kumar, V., & Sharma, M. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19, 2377–2417. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Procedure for workup and purification.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Sodium nitrite - Hazardous Substance Fact Sheet.
  • BenchChem. (n.d.). Technical Support Center: By-product Analysis of 2-Amino-3,5-difluorobenzonitrile Reactions.
  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3,5-Difluoro-4-nitrobenzonitrile in Research Chemistry.

Sources

Technical Support Center: Nitration of Difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of difluorobenzonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution. Here, we address common side reactions, provide troubleshooting protocols for unexpected outcomes, and answer frequently asked questions to help you optimize your synthesis for yield, purity, and regioselectivity.

Troubleshooting Guide: Common Issues & Solutions

This section is dedicated to resolving specific problems encountered during the nitration of difluorobenzonitrile isomers.

Q1: My reaction yield is significantly lower than expected, and my crude NMR/LC-MS shows a prominent byproduct with a different mass. What is happening?

Likely Cause: Hydrolysis of the Nitrile Group

This is one of the most common and significant side reactions. The standard nitrating conditions, a mixture of concentrated sulfuric acid and nitric acid ("mixed acid"), are strongly acidic and contain water, creating an environment ripe for the hydrolysis of the benzonitrile's cyano group (-C≡N).[1][2] This reaction proceeds in two steps: first to a benzamide intermediate (-CONH₂), and then further to a benzoic acid derivative (-COOH).[3][4] Both byproducts are more polar than the desired nitrated difluorobenzonitrile, which complicates purification and reduces the yield of your target molecule.

Protocol for Diagnosis and Mitigation:

  • Confirm the Byproduct:

    • Mass Spectrometry: Look for masses corresponding to the nitrated difluorobenzamide and nitrated difluorobenzoic acid.

    • FTIR Spectroscopy: Check the crude product for a strong carbonyl (C=O) stretch around 1660-1720 cm⁻¹, which is indicative of amide or carboxylic acid formation and absent in your desired product.

    • Acid-Base Extraction: Dissolve a small sample of the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous base like sodium bicarbonate (NaHCO₃). If a significant portion of the material moves into the aqueous layer, it confirms the presence of an acidic byproduct (the carboxylic acid).[5]

  • Mitigation Strategy: Adjusting Reaction Conditions

    • Lower the Temperature: Hydrolysis is often accelerated by heat.[3] Performing the nitration at a lower temperature (e.g., 0-10 °C) can significantly slow the rate of hydrolysis relative to the rate of nitration.[6]

    • Reduce Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent the prolonged exposure of the product to hydrolytic conditions.[6]

    • Use Anhydrous Conditions: If hydrolysis remains problematic, consider switching to a non-aqueous nitrating system. A common alternative is using fuming nitric acid in acetic anhydride. This generates the nitronium ion (NO₂⁺) without the presence of a large amount of water.

Q2: I've isolated my product, but characterization shows a mixture of isomers. How can I improve regioselectivity?

Likely Cause: Competing Directing Effects

The regiochemical outcome of the nitration is determined by the directing effects of the two fluorine atoms and the cyano group.

  • Fluorine (-F): Ortho, para-directing but deactivating.

  • Cyano (-CN): Meta-directing and strongly deactivating.[7]

The position of the incoming nitro group is a result of the complex interplay between these electronic and steric factors.[8] For example, in 2,6-difluorobenzonitrile, the position para to one fluorine and ortho to the other (the 3-position) is electronically favored, but nitration at the 4-position (para to the cyano group's meta-direction and para to the other fluorine) can also occur, leading to isomeric mixtures that are often difficult to separate.[9]

Protocol for Optimizing Regioselectivity:

  • Control Temperature: Regioselectivity can be temperature-dependent. Running the reaction at lower temperatures may favor the thermodynamically more stable isomer and reduce the formation of minor isomers.

  • Choice of Nitrating Agent: The steric bulk of the electrophile can influence the ortho/para ratio. While the nitronium ion (NO₂⁺) from mixed acid is small, alternative nitrating agents might offer different selectivity profiles.[6] Exploring reagents like dinitrogen pentoxide (N₂O₅) in an appropriate solvent could alter the isomer distribution.[10]

  • Purification Strategy:

    • Column Chromatography: This is the most effective method for separating isomers with different polarities. A careful selection of the solvent system (e.g., hexanes/ethyl acetate gradient) is crucial.[9]

    • Recrystallization: If one isomer is significantly more abundant or has different solubility properties, fractional recrystallization can be an effective, scalable purification method.

Frequently Asked Questions (FAQs)

Q3: Is there a risk of over-nitration (dinitration)?

Answer: The risk is generally low but not nonexistent. The difluorobenzonitrile ring is already deactivated by two fluorine atoms and a strong electron-withdrawing cyano group.[11] The addition of the first nitro group further deactivates the ring, making a second nitration significantly more difficult.[6][11]

However, dinitration can occur under excessively harsh conditions, such as:

  • High concentrations of fuming nitric acid or oleum.[6]

  • Elevated reaction temperatures (e.g., >50-60 °C).[11][12]

  • Prolonged reaction times after the mono-nitration is complete.

Prevention: To ensure selective mono-nitration, use a stoichiometric amount of nitric acid (1.0 to 1.2 equivalents) and maintain a low reaction temperature.[6]

Q4: Can ipso-substitution occur, where a fluorine atom is replaced by a nitro group?

Answer: Yes, ipso-substitution is a possible, though typically minor, side reaction. This involves the electrophilic attack of the nitronium ion at a carbon atom already bearing a substituent (in this case, fluorine).[12][13] While less common than substitution at a C-H bond, it can be observed, particularly with highly activated or substituted rings. The resulting byproduct would be a nitrated fluorobenzonitrile with only one fluorine atom. This is often difficult to detect without careful analysis of mass spectrometry and NMR data.

Q5: What is the best way to quench the nitration reaction safely and effectively?

Answer: The quenching step is critical for safety and for preventing byproduct formation upon workup. The nitration mixture is a strong acid and oxidizing agent.

Recommended Quenching Protocol:

  • Preparation: Prepare a separate beaker containing a large amount of crushed ice and water. Place this beaker in an ice bath to ensure it remains cold.

  • Slow Addition: Very slowly and carefully, pour the reaction mixture into the stirred ice/water slurry. This must be done behind a blast shield in a well-ventilated fume hood. The addition will be highly exothermic.[14]

  • Precipitation: The organic product, being insoluble in water, will often precipitate as a solid.

  • Isolation: The solid can be collected by vacuum filtration. If the product is an oil, it can be isolated by extraction with a suitable organic solvent like dichloromethane or ethyl acetate.[8]

  • Neutralization: The collected organic phase or solid should be thoroughly washed with water, followed by a saturated sodium bicarbonate solution to remove all residual acid, and finally with brine.[8]

Data & Diagrams

Table 1: Influence of Reaction Conditions on Side Product Formation
ParameterStandard Condition (Mixed Acid)Potential IssueOptimized ConditionRationale for Change
Temperature 25 - 50 °CIncreased hydrolysis, lower regioselectivity0 - 10 °CSlows the rate of hydrolysis and can improve isomeric purity.[6]
Nitrating Agent Conc. H₂SO₄ / Conc. HNO₃Nitrile hydrolysis due to water contentFuming HNO₃ / Acetic AnhydrideAnhydrous system prevents the water-mediated hydrolysis of the nitrile group.
Stoichiometry >1.5 eq. HNO₃Risk of over-nitration1.0 - 1.2 eq. HNO₃Minimizes the chance of a second nitration on the deactivated ring.[6]
Reaction Time Left overnight for convenienceProlonged acid exposure increases hydrolysisMonitored to completion (1-4h)Reduces the time the product is subjected to harsh hydrolytic conditions.[8]
Diagrams

G cluster_main Main Reaction Pathway cluster_side Key Side Reactions DFBN Difluorobenzonitrile TS1 Wheland Intermediate DFBN->TS1 + NO₂⁺ Isomer Isomeric Product (e.g., 4-nitro isomer) Product Desired Product (Nitro-difluorobenzonitrile) TS1->Product - H⁺ Hydrolysis Hydrolysis Product (Nitrodifluorobenzoic Acid) TS1->Hydrolysis + H₂O (Slow, Temp Dependent) TS1->Isomer Attack at Alternate Position

Caption: Primary reaction pathway versus common side reactions.

G Start Problem: Low Yield / Impure Product Check Analyze Crude Product (LCMS, NMR, FTIR) Start->Check Isomer_Q Isomeric Mixture Detected? Check->Isomer_Q Hydrolysis_Q Polar Byproduct? (Amide/Acid Mass) Isomer_Q->Hydrolysis_Q No Isomer_Sol Solution: 1. Lower Reaction Temp 2. Screen Alt. Nitrating Agents 3. Purify via Chromatography Isomer_Q->Isomer_Sol Yes Hydrolysis_Sol Solution: 1. Lower Temp & Reduce Time 2. Use Anhydrous Conditions 3. Purify via Acid-Base Extraction Hydrolysis_Q->Hydrolysis_Sol Yes Other Consult Further (e.g., over-nitration, starting material purity) Hydrolysis_Q->Other No

Caption: Troubleshooting workflow for nitration experiments.

References

  • Holland, et al. (1964). U.S. Patent No. 5,478,963A. Google Patents.
  • de Queiroz, J. F., de M. Carneiro, J. W., Sabino, A. A., Sparrapan, R., Eberlin, M. N., & Esteves, P. M. (2006). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry, 71(16), 6192–6203. Retrieved from [Link]

  • Notario, R., & Kifel, M. (2018). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Molecular Modeling, 24(1), 15. Retrieved from [Link]

  • Notario, R., & Kifel, M. (2018). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. ResearchGate. Retrieved from [Link]

  • Olah, G. A. (1999). U.S. Patent No. 5,977,418A. Google Patents.
  • Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. (n.d.). Pearson. Retrieved from [Link]

  • Aromatic Nitration. (n.d.). BYJU'S. Retrieved from [Link]

  • Different ways to control stereoselective electrophilic aromatic nitrations through space with carbonyl directing groups. (n.d.). ResearchGate. Retrieved from [Link]

  • EXP13 Hydrolysis of Benzonitrile. (n.d.). Scribd. Retrieved from [Link]

  • Nitration. (n.d.). Wikipedia. Retrieved from [Link]

  • The acid-catalysed hydrolysis of benzonitrile. (1979). Journal of the Chemical Society, Perkin Transactions 2. RSC Publishing. Retrieved from [Link]

  • Figure S2. Study of hydrolysis of benzonitrile. (n.d.). ResearchGate. Retrieved from [Link]

  • Base Hydrolysis of Benzonitrile. (2016, April 7). YouTube. Retrieved from [Link]

  • Nitration of Benzene. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Process for producing 2,6-difluorobenzonitrile. (1983). U.S. Patent No. 4,406,841A. Google Patents.
  • Industrial preparation process for 3,4-difluorobenzonitrile. (2012). Chinese Patent No. CN102690214A. Google Patents.
  • NITRATION. (n.d.). Retrieved from [Link]

  • A process for separating nitration isomers of substituted benzene compounds. (1985). European Patent No. EP0155441A1. Google Patents.
  • Method of purifying nitrated aromatic compounds from a nitration process. (2016). World Intellectual Property Organization Patent No. WO2016198921A1. Google Patents.

Sources

Technical Support Center: Purification of Crude 3,5-Difluoro-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 3,5-Difluoro-2-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for obtaining high-purity material. As a crucial building block in the synthesis of various pharmaceuticals and agrochemicals, the purity of this compound is paramount for the success of subsequent synthetic steps.[1][2] This document provides troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges encountered during its purification.

Understanding the Impurity Profile

Effective purification begins with an understanding of the potential impurities in your crude material. The synthesis of this compound can result in a variety of side products and unreacted starting materials. The exact impurity profile will depend on the synthetic route employed, but common impurities may include:

  • Constitutional Isomers: Depending on the synthetic method, other isomers such as 2,4-Difluoro-3-nitrobenzonitrile or 3,5-Difluoro-4-nitrobenzonitrile may be formed.[1][2][3][4] These isomers often have very similar physical properties, making their separation challenging.

  • Unreacted Starting Materials: Residual starting materials from the synthesis process.

  • Byproducts from Side Reactions: These can vary widely based on the specific reagents and reaction conditions used.

  • Solvent Residues: Trapped solvents from the reaction or initial work-up.

A preliminary analysis of the crude product by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended to identify the major impurities and guide the selection of the most appropriate purification strategy.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s) Scientific Rationale
Low Recovery After Recrystallization - Excessive solvent used: The compound remains in the mother liquor.[5] - Premature crystallization: Crystals form on the filter paper during hot filtration. - Inappropriate solvent choice: The compound is too soluble in the cold solvent.- Concentrate the mother liquor by evaporation and attempt a second crystallization. - Pre-warm the filtration apparatus (funnel, filter paper, and receiving flask). - Perform small-scale solubility tests to select a solvent where the compound has high solubility when hot and low solubility when cold.[6]The goal of recrystallization is to create a supersaturated solution upon cooling. Using the minimum amount of hot solvent maximizes the yield.[7] Keeping the filtration apparatus hot prevents the temperature from dropping and inducing crystallization before the solution is collected in the crystallization vessel.
Oiling Out During Recrystallization - The boiling point of the solvent is higher than the melting point of the compound. - Significant impurities are present, depressing the melting point. - The solution is cooling too rapidly. - Select a lower-boiling point solvent or use a mixed solvent system. - Attempt a preliminary purification by another method (e.g., column chromatography) to remove major impurities. - Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can also help.[8]"Oiling out" occurs when the solute melts before it crystallizes.[8] Using a solvent with a boiling point lower than the compound's melting point prevents this. Slow cooling provides the necessary time for the molecules to arrange themselves into a crystal lattice rather than aggregating as an amorphous oil.[9][10]
Poor Separation in Column Chromatography - Inappropriate solvent system (mobile phase): The polarity of the eluent is too high or too low. - Improper column packing: Channeling in the stationary phase leads to inefficient separation. - Column overloading: Too much crude material is loaded onto the column.- Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.4 for the desired compound.[11] - Ensure the stationary phase is packed uniformly without any air bubbles or cracks. - Use an appropriate ratio of crude material to stationary phase (typically 1:20 to 1:100 by weight).The separation in column chromatography relies on the differential partitioning of compounds between the stationary and mobile phases.[11] A well-chosen solvent system will result in a significant difference in the retention times of the desired compound and its impurities. A properly packed and loaded column ensures that the entire sample interacts with the stationary phase, leading to optimal separation.[12]
Colored Impurities Persist After Purification - Highly colored, polar impurities are present. - Treat the hot solution with activated charcoal during recrystallization before hot filtration.[8]Activated charcoal has a high surface area and can adsorb colored impurities, which are then removed by filtration.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best single solvent for recrystallizing this compound?

A1: There is no universal "best" solvent, as the ideal choice depends on the specific impurities present. However, for aromatic nitriles, polar protic solvents like ethanol or isopropanol are often good starting points.[8] It is crucial to perform small-scale solubility tests with a range of solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and hexanes) to find one that dissolves the compound well when hot but poorly when cold.[8]

Q2: When should I use a mixed solvent system for recrystallization?

A2: A two-solvent system is beneficial when no single solvent provides the desired solubility profile.[3] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble.[13] For aromatic compounds, common pairs include ethyl acetate/hexanes or dichloromethane/hexanes.[13] The compound is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes cloudy, indicating saturation. The solution is then reheated to clarify and allowed to cool slowly.[3]

Q3: How can I separate constitutional isomers of this compound?

A3: Separating constitutional isomers can be challenging due to their similar polarities. High-performance column chromatography is often the most effective method. You may need to screen various solvent systems (e.g., gradients of ethyl acetate in hexanes) and potentially use a high-performance stationary phase (e.g., smaller particle size silica gel) to achieve baseline separation.[14] In some cases, preparative HPLC may be necessary.

Q4: My purified product has a broad melting point range. What does this indicate?

A4: A broad melting point range is a strong indicator of the presence of impurities. Pure crystalline solids typically have a sharp melting point range of 1-2°C. The impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point. Further purification is recommended.[9]

Q5: Is it necessary to use a fume hood when working with this compound and the solvents for its purification?

A5: Yes, absolutely. This compound and many of the organic solvents used for its purification are hazardous. Always work in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.

Experimental Protocols

Protocol for Recrystallization of this compound

This protocol provides a general procedure for recrystallization. The choice of solvent(s) should be determined by preliminary solubility tests.

Materials:

  • Crude this compound

  • Recrystallization solvent(s) (e.g., isopropanol or an ethyl acetate/hexanes mixture)

  • Erlenmeyer flasks

  • Hotplate with stirring capability

  • Magnetic stir bar

  • Filter paper

  • Buchner funnel and filter flask

  • Vacuum source

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a small amount of the chosen recrystallization solvent and heat the mixture to a gentle boil with stirring. Continue adding the solvent in small portions until the solid is completely dissolved. Note: Use the minimum amount of hot solvent necessary to fully dissolve the compound.[7]

  • (Optional) Decoloration: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently reheat to boiling for a few minutes.

  • Hot Filtration: Pre-warm a second Erlenmeyer flask and a funnel with a fluted filter paper by rinsing with a small amount of the hot solvent. Filter the hot solution to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask containing the filtrate and allow it to cool slowly to room temperature on a surface that does not conduct heat away too quickly.[10] Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry completely under vacuum.

Protocol for Column Chromatography of this compound

This protocol outlines a general procedure for purification by column chromatography. The mobile phase composition should be determined by prior TLC analysis.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Chromatography column

  • Sand

  • Eluent (e.g., a mixture of ethyl acetate and hexanes)

  • Collection tubes or flasks

Procedure:

  • Column Packing: Securely clamp the chromatography column in a vertical position. Add a small plug of cotton or glass wool to the bottom. Add a thin layer of sand. Prepare a slurry of silica gel in the eluent and carefully pour it into the column, avoiding the formation of air bubbles. Allow the silica gel to settle, and then add another thin layer of sand on top.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully add the sample solution to the top of the column. Alternatively, for less soluble samples, "dry loading" can be performed by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Apply gentle pressure to the top of the column (flash chromatography) to maintain a steady flow rate.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Isolation of Pure Product: Combine the fractions containing the pure this compound and remove the solvent by rotary evaporation.

Visualization of Purification Workflow

The following diagram illustrates the decision-making process for selecting a suitable purification technique for crude this compound.

Purification_Workflow start Crude this compound analysis Analyze Impurity Profile (TLC, HPLC, GC-MS) start->analysis decision Select Purification Strategy analysis->decision recrystallization Recrystallization decision->recrystallization Few, significantly different polarity impurities column_chrom Column Chromatography decision->column_chrom Multiple impurities, including isomers with similar polarity pure_product Pure Product recrystallization->pure_product Successful troubleshoot_recryst Troubleshoot Recrystallization (e.g., oiling out, low yield) recrystallization->troubleshoot_recryst Unsuccessful column_chrom->pure_product Successful troubleshoot_chrom Troubleshoot Chromatography (e.g., poor separation) column_chrom->troubleshoot_chrom Unsuccessful troubleshoot_recryst->column_chrom Re-evaluate troubleshoot_chrom->recrystallization Re-evaluate/Combine methods

Caption: Decision workflow for purification of this compound.

References

  • Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. [Link]

  • University of York. Problems with Recrystallisations. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Google Patents.
  • Google Patents.
  • Unknown. Recrystallization1. [Link]

  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). [Link]

  • Columbia University. Column chromatography. [Link]

  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?[Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Chemistry For Everyone. (2025, March 20). How To Improve Resolution In Column Chromatography?[Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Microbial metabolism of aromatic nitriles. Enzymology of C–N cleavage by Nocardia sp. (Rhodochrous group) N.C.I.B. 11216. Microbial metabolism of aromatic nitriles. Enzymology of C–N cleavage by Nocardia sp. (Rhodochrous group) N.C.I.B. 11216. [Link]

  • Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. [Link]

  • ResearchGate. (2023, August 8). Which solvents should I use to recrystalize P-anisidine and DNP individually?[Link]

  • Google Patents. Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
  • YouTube. (2018, March 18). Amines Preparation Made Easy | Nitro, Nitrile Reduction. [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]

  • Google Patents. Process for preparing 3,5-difluoroaniline.
  • ResearchGate. Thermodynamic Functions for the Solubility of 3-Nitrobenzonitrile in 12 Organic Solvents from T /K = (278.15 to 318.15). [Link]

  • Quick Company. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. [Link]

  • The Role of 3,5-Difluoro-4-nitrobenzonitrile in Research Chemistry. The Role of 3,5-Difluoro-4-nitrobenzonitrile in Research Chemistry. [Link]

  • The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. [Link]

  • 3,5-Difluoro-4-nitrobenzonitrile: A Key Intermediate for Advanced Chemical Synthesis. 3,5-Difluoro-4-nitrobenzonitrile: A Key Intermediate for Advanced Chemical Synthesis. [Link]

  • Xinchem. China 3,5-Difluoro-4-Nitrobenzonitrile Manufacturer and Supplier, Factory Exporter. [Link]

  • Google Patents. 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile)
  • PubMed. Combining liquid chromatography with ozone-induced dissociation for the separation and identification of phosphatidylcholine double bond isomers. [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of 3,5-Difluoro-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are leveraging the unique chemical properties of 3,5-Difluoro-2-nitrobenzonitrile in their synthetic workflows. As a key building block in pharmaceuticals and agrochemicals, its utility is often challenged by its characteristically poor solubility.[1][2] This document provides field-proven troubleshooting strategies, detailed protocols, and a foundational understanding of why this issue occurs, empowering you to optimize your reaction conditions for success.

Section 1: Understanding the Solubility Challenge

Q: Why is this compound so difficult to dissolve?

A: The poor solubility of this compound stems from a combination of its unique molecular structure and solid-state properties:

  • Molecular Polarity Conflict: The molecule possesses competing polarity features. The two electron-withdrawing fluorine atoms and the aromatic ring create a lipophilic (non-polar) character.[3] Conversely, the potent electron-withdrawing nitro (-NO₂) and nitrile (-CN) groups introduce strong dipole moments, creating polar regions. This duality makes it difficult for the molecule to be fully solvated by either purely polar or purely non-polar solvents.

  • High Crystal Lattice Energy: Like many substituted benzonitriles, this compound is a crystalline solid.[4] The planar structure and strong intermolecular dipole-dipole interactions result in a highly stable crystal lattice. A significant amount of energy is required for a solvent to overcome these lattice forces and pull the individual molecules into solution.

  • Limited Hydrogen Bonding: The molecule lacks hydrogen bond donors, limiting its interaction with protic solvents like water or alcohols, in which it is expected to have very low solubility.[3]

Section 2: Frequently Asked Questions (FAQs) - First-Line Solutions

Q1: What are the best initial solvents to try for dissolving this compound?

A: Start with polar aprotic solvents. These solvents have a high dielectric constant capable of disrupting the solute's crystal lattice but lack the acidic protons that could cause unwanted side reactions. Based on protocols for structurally similar compounds, the following are highly recommended:

  • N,N-Dimethylformamide (DMF) [5][6]

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylacetamide (DMAc) [7]

  • Acetonitrile (ACN) [8]

  • Sulfolane [7]

Q2: My compound won't dissolve at room temperature, even in DMF. What is the next logical step?

A: Gentle heating is the most common and effective next step. Increasing the temperature provides the energy needed to overcome the crystal lattice forces. Many reactions involving substituted nitrobenzonitriles are successfully run at elevated temperatures, ranging from 50°C to reflux.[5][6] Always begin with a modest temperature increase (e.g., to 40-50°C) and monitor for dissolution before proceeding to higher temperatures, ensuring the temperature does not exceed the decomposition point of your reactants or the boiling point of your solvent.

Q3: Can I use a co-solvent system? If so, how does that work?

A: Yes, co-solvents are an excellent strategy.[9][10] A co-solvent system works by fine-tuning the polarity of the bulk solution to better match the solute.[11] For instance, if your reaction requires a less polar solvent like toluene but the this compound is insoluble, adding a small amount of a polar aprotic "solubilizing" co-solvent like DMF or DMSO can achieve dissolution without drastically altering the overall reaction environment. See Protocol 2 for a systematic approach.

Q4: Is sonication a viable method for improving dissolution?

A: Absolutely. Sonication uses high-frequency sound waves to induce cavitation in the solvent, a process that generates intense localized energy.[11] This energy can physically break apart the solute's crystal structure, increasing the surface area and accelerating the rate of dissolution.[11] It is particularly useful for preparing saturated or nearly saturated solutions at ambient temperature. See Protocol 3 for an experimental procedure.

Section 3: Troubleshooting Guide for Complex Scenarios

Scenario 1: "My reaction is sluggish with low yields. I've tried heating, but I suspect the starting material is still not fully dissolved or is crashing out."
  • Diagnosis: This often points to the solution being saturated at the reaction temperature. As the reactant is consumed, its concentration may drop below the saturation point, but the initial rate was limited by the dissolution speed.

  • Solution Strategy:

    • Increase Solvent Volume: The simplest approach is to increase the volume of the solvent to create a more dilute solution, preventing saturation.

    • Switch to a Stronger Solvent: If you are using a moderate solvent like acetonitrile, switching to a more powerful one like DMF or NMP (N-Methyl-2-pyrrolidone) may be necessary. Refer to the solvent table below.

    • Slow Addition: Consider dissolving the this compound in a heated, stirred volume of solvent and then adding the other reagents dropwise as a solution. This ensures the poorly soluble reactant is fully dissolved before the reaction begins.

Scenario 2: "The starting material dissolves initially, but it precipitates out of solution when I add my second reagent (e.g., an amine in a different solvent)."
  • Diagnosis: The addition of the second reagent, or the solvent it is dissolved in, is changing the overall polarity of the reaction mixture, causing the solubility of the this compound to drop.

  • Solution Strategy:

    • Solvent Matching: Dissolve the second reagent in the same solvent used for the this compound, if possible.

    • One-Pot, Pre-dissolved: Ensure the this compound is fully dissolved at the reaction temperature before slowly adding the second reagent. The ongoing reaction consuming the starting material should help keep its concentration below the new, lower saturation point.

    • Co-Solvent Approach: Proactively use a co-solvent system that is compatible with both reagents from the start.

Section 4: Data and Experimental Protocols

Table 1: Recommended Solvent Systems for this compound
SolventTypeBoiling Point (°C)Key Considerations & Rationale
DMF Polar Aprotic153Excellent general-purpose solvent for this class of compound. High dielectric constant helps dissolve polar organics.[5][6]
DMSO Polar Aprotic189Very strong solvent, useful if others fail. Can be difficult to remove during workup.
DMAc Polar Aprotic165Similar to DMF but with a higher boiling point, allowing for higher reaction temperatures.[7]
Acetonitrile Polar Aprotic82Good for reactions requiring moderate temperatures. Less effective than DMF but easier to remove.[8]
Toluene Non-polar111Generally a poor solvent on its own, but can be effective at reflux or when used with a co-solvent or phase-transfer catalyst.[5]
Sulfolane Polar Aprotic285Excellent for high-temperature reactions (>150°C) due to its high boiling point and stability.[7]
Protocol 1: Systematic Small-Scale Solubility Screening

This protocol helps you quickly identify the most promising solvent for your reaction without wasting significant amounts of material.

  • Preparation: Aliquot 10 mg of this compound into five separate, labeled 1-dram glass vials.

  • Solvent Addition: To each vial, add 0.2 mL of a different test solvent (e.g., DMF, Acetonitrile, Toluene, Ethyl Acetate, Ethanol).

  • Room Temperature Observation: Vigorously vortex each vial for 30 seconds. Let them stand for 2 minutes and observe. Note any that fully dissolve.

  • Heating: For the vials where the solid remains, place them on a heat block set to 60°C. Stir occasionally with a micro-spatula. Observe for dissolution over 5-10 minutes.

  • Analysis: Record which solvents achieved full dissolution and at what temperature. This provides a strong empirical basis for your reaction scale-up.

Protocol 2: Implementing a Co-Solvent System

This protocol is for situations where a primary reaction solvent is required but does not dissolve the starting material.

  • Initial Setup: In your reaction flask, add the this compound and the bulk of your primary, non-solubilizing solvent (e.g., 80% of the final desired volume of Toluene). Begin stirring.

  • Co-solvent Addition: While stirring, add a high-solubility solvent (e.g., DMF) dropwise from a syringe or burette.

  • Monitoring: Observe the mixture for clarity. Continue adding the co-solvent until all the solid material has just dissolved.

  • Final Volume & Reaction: Add more of the primary solvent to reach your final desired concentration. Record the final ratio of the two solvents for reproducibility. You can now proceed with heating and adding other reagents.[11]

Protocol 3: Utilizing Sonication to Aid Dissolution

This method uses mechanical energy to facilitate dissolution, often avoiding the need for heat.

  • Preparation: Place the this compound and the chosen solvent in your reaction vessel.

  • Sonication: Place the vessel into an ultrasonic bath. For more concentrated energy, an ultrasonic probe can be immersed directly into the mixture.

  • Operation: Turn on the sonicator. The required duration and power will depend on the scale and solvent. Visually monitor the dissolution process.

  • Completion: Continue sonication until the solid is fully dissolved or until no further change is observed. The resulting solution can then be used directly in the next reaction step.[11]

Section 5: Visual Workflow for Troubleshooting

The following decision tree provides a systematic workflow for addressing solubility issues with this compound.

G start Start: this compound does not dissolve in chosen solvent. solvent_check Is the solvent a polar aprotic type? (e.g., DMF, DMSO, ACN) start->solvent_check try_aprotic Action: Switch to a polar aprotic solvent. (See Table 1) solvent_check->try_aprotic No heat Action: Gently heat the mixture. Start at 40-60°C. solvent_check->heat Yes try_aprotic->heat dissolved_heat Problem Solved: Proceed with reaction. heat->dissolved_heat Dissolves increase_heat Still not dissolved? heat->increase_heat Does not dissolve higher_heat Action: Increase temperature. (Do not exceed solvent BP or reactant stability limit) increase_heat->higher_heat dissolved_hheat Problem Solved: Proceed with reaction. higher_heat->dissolved_hheat Dissolves other_methods Still not dissolved? higher_heat->other_methods Does not dissolve cosolvent Option 1: Add a co-solvent. (See Protocol 2) other_methods->cosolvent sonicate Option 2: Use sonication. (See Protocol 3) other_methods->sonicate dissolved_final Problem Solved: Proceed with reaction. cosolvent->dissolved_final sonicate->dissolved_final

Caption: Decision tree for solving solubility issues.

References

  • Vertex AI Search. (n.d.). 3,5-Difluoro-4-nitrobenzonitrile: A Key Intermediate for Advanced Chemical Synthesis.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility Profile of 2-(3-Fluorophenyl)benzonitrile.
  • Google Patents. (n.d.). US5294742A - Process for preparing 3,5-difluoroaniline.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Starting Materials.
  • Zhang, L., et al. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Starting Materials.
  • Royal Society of Chemistry. (2019). Fluoride-Ion Solvation In Non-Aqueous Electrolyte Solutions.
  • PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
  • Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
  • Organic Syntheses. (n.d.). 4-(2,2-Difluorovinyl)benzonitrile.
  • ChemBK. (2024, April 9). Benzonitrile, p-fluoro-.
  • Indian Journal of Pharmaceutical and Biological Research. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • Google Patents. (n.d.). US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid.

Sources

Preventing byproduct formation in 3,5-Difluoro-2-nitrobenzonitrile reactions

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center guide for preventing byproduct formation in 3,5-Difluoro-2-nitrobenzonitrile reactions.

A Guide to Minimizing Byproduct Formation in Nucleophilic Aromatic Substitution (SNAr) Reactions

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Our goal is to provide you with field-proven insights and troubleshooting strategies to help you anticipate and mitigate common side reactions, thereby maximizing the yield and purity of your target compounds.

Core Principles: Understanding the Reactivity of this compound

The reactivity of this compound is dominated by the mechanism of Nucleophilic Aromatic Substitution (SNAr).[1] The benzene ring, typically nucleophilic, becomes highly electrophilic and susceptible to attack by nucleophiles. This is due to the powerful electron-withdrawing effects of the nitro (-NO₂) and cyano (-CN) groups. These groups activate the ring for substitution and stabilize the key intermediate.[2]

The SNAr reaction proceeds via a two-step addition-elimination mechanism:

  • Addition: A nucleophile attacks the carbon atom bearing a fluorine leaving group. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3]

  • Elimination: The aromaticity of the ring is restored by the expulsion of a fluoride ion.

The nitro group's position ortho to one of the fluorine atoms and para to the other makes both fluorines activated leaving groups. However, the fluorine at the C-5 position (para to the nitro group) is generally more activated and thus more susceptible to initial substitution due to superior resonance stabilization of the intermediate.

Caption: SNAr mechanism on this compound.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My reaction is slow or incomplete, and I'm recovering significant amounts of starting material. What are the likely causes and solutions?

This is a common kinetic issue. The SNAr reaction rate is sensitive to several factors.

Probable Causes & Solutions

Probable CauseRecommended Solution & Explanation
Insufficient Temperature Action: Gradually increase the reaction temperature in 10-15°C increments. Rationale: SNAr reactions have a significant activation energy barrier. While many proceed at moderate temperatures (40-80°C), some nucleophiles require more thermal energy.[4] Be cautious, as excessive heat can promote decomposition or side reactions.
Suboptimal Solvent Action: Switch to a polar aprotic solvent like DMF, DMSO, or NMP. Rationale: These solvents excel at solvating the counter-ion (e.g., K⁺, Na⁺) of the nucleophilic salt, leaving a more "naked" and highly reactive nucleophilic anion. Protic solvents can hydrogen-bond with the nucleophile, reducing its reactivity.
Poor Nucleophile Strength Action: If possible, convert the nucleophile to a more potent form (e.g., deprotonate an alcohol with a stronger base like NaH instead of K₂CO₃). Rationale: The reaction rate is directly proportional to the nucleophile's strength and concentration.
Inadequate Mixing Action: Ensure vigorous stirring, especially in heterogeneous mixtures. Rationale: Poor mixing can lead to localized concentration gradients and reduce the effective collision frequency between reactants.

Q2: I've identified a byproduct with a mass corresponding to the replacement of a fluorine atom with a hydroxyl group (-OH). How can I prevent this?

You are likely forming 3-Fluoro-5-hydroxy-2-nitrobenzonitrile or its isomer. This is a classic hydrolysis byproduct.

Root Cause: Presence of water in the reaction mixture. Water, although a weak nucleophile, can compete with your desired nucleophile, especially at elevated temperatures. The hydroxide anion (OH⁻), formed under basic conditions, is a much stronger nucleophile.

Preventative Measures:

  • Rigorous Drying of Glassware: Oven-dry all glassware at >120°C for several hours and cool under an inert atmosphere (N₂ or Argon).

  • Use of Anhydrous Solvents: Use freshly distilled solvents or purchase high-purity anhydrous grade solvents and handle them under inert conditions.

  • Dry Reagents: Ensure your nucleophile, base, and starting material are dry. If necessary, dry them in a vacuum oven before use.

  • Inert Atmosphere: Run the reaction under a positive pressure of nitrogen or argon to prevent atmospheric moisture from entering the system.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Cause Analysis cluster_solution Corrective Action start Impurity Detected (e.g., by LC-MS, GC-MS) cause1 Mass indicates -F replaced by -OH? start->cause1 Analyze Mass Spec Data cause2 Recovering Starting Material? start->cause2 Analyze GC/NMR Data cause3 Multiple Products with Amine Nucleophile? start->cause3 If Nu = Amine sol1 Implement Anhydrous Protocol: - Dry Glassware & Solvents - Use Inert Atmosphere cause1->sol1 sol2 Optimize Kinetics: - Increase Temperature - Use Polar Aprotic Solvent - Check Nucleophile Strength cause2->sol2 sol3 Control Stoichiometry: - Use ~1.0 eq. of Amine - Lower Temperature - Consider a Milder Base cause3->sol3

Caption: A troubleshooting workflow for common byproduct issues.

Q3: I'm using a primary or secondary amine as my nucleophile and observing a second, unexpected product. What could it be?

When using amine nucleophiles, you risk di-substitution , where the amine displaces both fluorine atoms. This is especially prevalent if the amine is used in large excess or if the initial product is still reactive enough to undergo a second SNAr reaction.

Mitigation Strategies:

  • Stoichiometric Control: Use a controlled amount of the amine nucleophile (typically 1.0 to 1.2 equivalents). Adding the amine slowly via a syringe pump can help maintain a low concentration and favor mono-substitution.

  • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. The activation energy for the second substitution may be higher, allowing for selective mono-substitution at lower temperatures.

  • Choice of Base: If a base is required to scavenge the HF byproduct, use a non-nucleophilic, hindered base (e.g., DIPEA) instead of an excess of the amine nucleophile itself.

Frequently Asked Questions (FAQs)

  • Which fluorine atom is more reactive? The fluorine atom at the C-5 position, which is para to the strongly activating nitro group, is generally the most susceptible to nucleophilic attack. The negative charge in the Meisenheimer intermediate can be delocalized directly onto the oxygen atoms of the nitro group, providing significant resonance stabilization.[1][3]

  • What are the best general-purpose solvents for these reactions? Polar aprotic solvents are highly recommended.

SolventTypeBoiling Point (°C)Key Considerations
Dimethylformamide (DMF) Polar Aprotic153Excellent solvating power. Can decompose at high temperatures. Must be anhydrous.
Dimethyl Sulfoxide (DMSO) Polar Aprotic189Very high polarity. Can be difficult to remove during workup. Must be anhydrous.
N-Methyl-2-pyrrolidone (NMP) Polar Aprotic202High boiling point, useful for high-temperature reactions. Must be anhydrous.
Acetonitrile (MeCN) Polar Aprotic82Lower boiling point, easier to remove. Less polar than DMF/DMSO.
Tetrahydrofuran (THF) Polar Aprotic66Less polar, but often used. Must be anhydrous and peroxide-free.
  • How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is excellent for qualitative, real-time tracking. For quantitative analysis and impurity profiling, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are the preferred methods. Developing a reliable GC or HPLC method early is crucial for accurate optimization.

Experimental Protocols

Protocol 1: General Procedure for SNAr with an Alcohol Nucleophile

This protocol is a general guideline and must be adapted for the specific nucleophile and scale.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • An alcohol nucleophile (e.g., Benzyl alcohol)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Under an inert atmosphere (N₂), add the alcohol (1.1 eq) to a flame-dried, three-necked flask equipped with a magnetic stirrer and thermometer.

  • Deprotonation: Add anhydrous DMF to the flask. Cool the solution to 0°C in an ice bath. Carefully add NaH (1.2 eq) portion-wise, ensuring the temperature does not exceed 10°C. Stir the mixture at 0°C for 30 minutes to form the alkoxide.

  • Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the alkoxide solution at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS. If the reaction is slow, gently heat to 40-60°C.

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly quench by adding saturated aqueous NH₄Cl.

  • Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

References

  • ResearchGate. Possible nucleophilic aromatic substitution in 3,4-difluoronitrobenzene (DFNB). Available at: [Link]

  • National Center for Biotechnology Information. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Available at: [Link]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]

  • Google Patents. US5294742A - Process for preparing 3,5-difluoroaniline.
  • Wikipedia. Fluoronitrobenzene. Available at: [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. Available at: [Link]

  • Organic Syntheses. Organic Syntheses Procedure. Available at: [Link]

  • Wikipedia. 4-Fluoronitrobenzene. Available at: [Link]

  • Google Patents. Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
  • Quick Company. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Available at: [Link]

  • ResearchGate. Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene.... Available at: [Link]

  • Google Patents. US4164517A - Preparation of fluoronitrobenzene.
  • ArtMolecule. Impurities and Degradation products. Available at: [Link]

  • PubChem. 1-Fluoro-2-nitrobenzene. Available at: [Link]

  • Google Patents. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid.
  • ResearchGate. The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. Available at: [Link]

  • Google Patents. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
  • ResearchGate. Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Available at: [Link]

  • ConnectSci. The preparation of 2-Fluoro-5-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-(2-Cyano-4-nitrophenyl) group. Available at: [Link]

Sources

Technical Support Center: Optimizing SNAr Reactions of 3,5-Difluoro-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing nucleophilic aromatic substitution (SNAr) reactions involving 3,5-Difluoro-2-nitrobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, evidence-based solutions to streamline your experimental workflow and enhance reaction outcomes.

Introduction to SNAr Reactions of this compound

This compound is a highly activated substrate for nucleophilic aromatic substitution (SNAr). The presence of two electron-withdrawing groups, a nitro group (-NO₂) and a cyano group (-CN), strongly activates the aromatic ring towards attack by nucleophiles.[1][2] This activation, coupled with two fluorine atoms as good leaving groups, makes this molecule a versatile building block in medicinal chemistry and materials science.

The general mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized Meisenheimer complex intermediate.[3] The rate-determining step is typically the initial nucleophilic attack on the aromatic ring.[4]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address specific questions and common issues encountered during the substitution reactions of this compound.

FAQ 1: Regioselectivity - Which fluorine is more reactive?

Question: I am reacting this compound with a primary amine. Which fluorine atom will be substituted first, the one at the 3-position or the 5-position?

Answer: The fluorine at the 5-position (para to the nitro group) is significantly more reactive and will be substituted preferentially.

Scientific Rationale: The stability of the intermediate Meisenheimer complex dictates the regioselectivity of the reaction. Nucleophilic attack at the 5-position allows the negative charge to be delocalized onto the strongly electron-withdrawing nitro group through resonance. This provides substantial stabilization to the intermediate. In contrast, attack at the 3-position (meta to the nitro group) does not allow for direct resonance delocalization of the negative charge onto the nitro group, resulting in a less stable intermediate and a higher activation energy for its formation.

Visualization of Regioselectivity:

G cluster_0 Attack at C-5 (para to NO2) cluster_1 Attack at C-3 (meta to NO2) Start_1 This compound Intermediate_1 Stable Meisenheimer Complex (Negative charge delocalized onto NO2 group) Start_1->Intermediate_1 Favored Pathway Nuc_1 Nucleophile (e.g., R-NH2) Nuc_1->Intermediate_1 Product_1 5-Substituted Product Intermediate_1->Product_1 - F- Start_2 This compound Intermediate_2 Less Stable Meisenheimer Complex (No direct resonance with NO2) Start_2->Intermediate_2 Disfavored Pathway Nuc_2 Nucleophile (e.g., R-NH2) Nuc_2->Intermediate_2 Product_2 3-Substituted Product Intermediate_2->Product_2 - F-

Caption: Favored vs. Disfavored Nucleophilic Attack.

Troubleshooting Guide 1: Low Reaction Conversion or No Reaction

Issue: I am observing low conversion to my desired product, or the reaction is not proceeding at all.

Potential Causes & Solutions:

Potential Cause Explanation & Recommended Action
Insufficient Nucleophilicity The nucleophile may not be strong enough to attack the aromatic ring under the current conditions. Action: If using a neutral nucleophile (e.g., an alcohol or a thiol), consider adding a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or a hindered amine base like DIPEA) to deprotonate it in situ and increase its nucleophilicity.[5] For very weak nucleophiles, pre-formation of the nucleophilic anion with a stronger base like NaH or KHMDS in an appropriate solvent may be necessary.[5]
Inappropriate Solvent The choice of solvent is critical for SNAr reactions. Polar aprotic solvents like DMSO, DMF, DMAc, and NMP are generally preferred as they can solvate the cationic counter-ion of the nucleophile and do not significantly solvate the nucleophile itself, thus enhancing its reactivity.[6] Protic solvents (e.g., alcohols, water) can solvate the nucleophile through hydrogen bonding, reducing its reactivity.[7][8] Action: Switch to a polar aprotic solvent. If solubility is an issue, consider a co-solvent system, but be mindful of the potential for reduced reactivity.
Low Reaction Temperature SNAr reactions often require elevated temperatures to overcome the activation energy barrier. Action: Gradually increase the reaction temperature. Monitor the reaction progress by TLC or LC-MS to avoid decomposition of starting materials or products. Microwave irradiation can sometimes be employed to accelerate the reaction.[9]
Poor Leaving Group Ability While fluorine is a good leaving group in SNAr reactions due to its high electronegativity which activates the ring to attack, its departure can sometimes be slow.[1] Action: This is less of a concern with the highly activated this compound. However, if issues persist, ensure other reaction parameters are optimized.

Experimental Protocol: General Procedure for Amine Substitution

  • To a solution of this compound (1.0 eq) in anhydrous DMSO (0.1-0.5 M) is added the amine nucleophile (1.1-1.5 eq) and a suitable base (e.g., K₂CO₃, 2.0 eq).

  • The reaction mixture is stirred at a specified temperature (e.g., 80-120 °C) and monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization.

Troubleshooting Guide 2: Formation of Multiple Products and Side Reactions

Issue: I am observing the formation of multiple products, including di-substituted species and other unexpected byproducts.

Potential Causes & Solutions:

Potential Cause Explanation & Recommended Action
Di-substitution If the mono-substituted product is still sufficiently activated, a second substitution can occur, especially with an excess of a strong nucleophile or at high temperatures. Action: Use a controlled stoichiometry of the nucleophile (e.g., 1.0-1.1 equivalents). Lower the reaction temperature and monitor the reaction carefully to stop it once the mono-substituted product is maximized.
Reaction with the Cyano Group Under certain conditions (e.g., strongly basic or acidic media with protic nucleophiles), the cyano group can undergo hydrolysis or other transformations.[10] Action: Maintain anhydrous and neutral or mildly basic conditions where possible. Avoid strong acids or bases unless a specific transformation of the nitrile is intended.
Reaction with the Nitro Group The nitro group can be reduced by certain nucleophiles, particularly thiols, or under specific reaction conditions.[11] Action: Choose your nucleophile and reaction conditions carefully. If reduction is observed, consider using a milder nucleophile or protecting the nitro group, although this is often not practical for SNAr.
Side reactions with the solvent Some polar aprotic solvents, like DMF, can decompose at high temperatures to generate dimethylamine, which can act as a nucleophile. Action: Use a more stable solvent like DMSO or NMP for high-temperature reactions. Ensure the use of high-purity, anhydrous solvents.

Visualization of Troubleshooting Logic for Multiple Products:

G Start Multiple Products Observed Check1 Di-substituted Product Present? Start->Check1 Check2 Cyano Group Reaction? Check1->Check2 No Sol1 Reduce Nucleophile Stoichiometry Lower Temperature Check1->Sol1 Yes Check3 Nitro Group Reduction? Check2->Check3 No Sol2 Ensure Anhydrous Conditions Avoid Strong Bases/Acids Check2->Sol2 Yes Sol3 Use Milder Nucleophile Consider Alternative Synthetic Route Check3->Sol3 Yes

Caption: Troubleshooting pathway for multiple product formation.

FAQ 2: Optimizing Reactions with O- and S-Nucleophiles

Question: I am using an alcohol (O-nucleophile) or a thiol (S-nucleophile). What specific considerations should I take into account?

Answer: Both O- and S-nucleophiles generally require a base to be effective in SNAr reactions. However, their reactivity and potential side reactions differ.

For O-Nucleophiles (Alcohols/Phenols):

  • Basicity: A moderately strong base like K₂CO₃ or Cs₂CO₃ is usually sufficient to deprotonate the alcohol or phenol, forming the more nucleophilic alkoxide or phenoxide.

  • Solvent: Polar aprotic solvents are still preferred. The use of the alcohol itself as a solvent is generally not recommended as it can lead to lower reactivity due to solvation of the generated alkoxide.

  • Temperature: Reactions with alcohols often require higher temperatures compared to amines.

For S-Nucleophiles (Thiols):

  • Nucleophilicity & Basicity: Thiols are generally more nucleophilic than their corresponding alcohols and are also more acidic.[12] This means that a weaker base, such as triethylamine (Et₃N) or DIPEA, can often be used to deprotonate the thiol to the highly nucleophilic thiolate.

  • Side Reactions: Thiols can be susceptible to oxidation to disulfides, especially in the presence of air and base. It is advisable to perform these reactions under an inert atmosphere (e.g., nitrogen or argon). Additionally, the nitro group can sometimes be reduced by thiols.[11][13]

  • Light Sensitivity: Some aromatic nitro compounds can be light-sensitive, especially in the presence of thiols.[11] It may be beneficial to run the reaction in a flask protected from light.

Experimental Protocol: General Procedure for Thiol Substitution

  • To a flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and a suitable anhydrous polar aprotic solvent (e.g., DMF or DMSO).

  • Add the thiol (1.1 eq) followed by a base (e.g., K₂CO₃, 1.5 eq).

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C), monitoring by TLC or LC-MS.

  • Work-up is similar to the amine substitution protocol, with careful handling to avoid oxidation.

References

  • Nucleophilic aromatic substitution. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Nucleophilic Aromatic Substitution. (2019, July 12). Professor Dave Explains. [Link]

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. (2020). ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. [Link]

  • Aromatic Substitution | Flow Reactions. (n.d.). Vapourtec Flow Chemistry. [Link]

  • Nucleophilic Aromatic Substitution EXPLAINED! (2021, February 26). The Organic Chemistry Tutor. [Link]

  • SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline. (n.d.). ResearchGate. [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020, October 20). National Institutes of Health. [Link]

  • SNAr Solvents and Reagents. (n.d.). WordPress. [Link]

  • Effect of daylight on the reaction of thiols with Ellman's reagent, 5,5'-dithiobis(2-nitrobenzoic acid). (1987). PubMed. [Link]

  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. (2023). Journal of the American Chemical Society. [Link]

  • Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions. (n.d.). National Institutes of Health. [Link]

  • Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates. (2022, September 30). ResearchGate. [Link]

  • Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. (2018). ResearchGate. [Link]

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. (2019, March 22). National Institutes of Health. [Link]

  • Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents. (1986). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Reactions of thiol with nitrite. (n.d.). ResearchGate. [Link]

  • Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. (n.d.). [Source not further specified].
  • Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. (2007). [Source not further specified].
  • Process for the preparation of 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), and their use for the preparation of 2,3,6-trifluorobenzoic acid. (1995).
  • Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). (2017). ResearchGate. [Link]

  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015, July 9). Chemistry LibreTexts. [Link]

  • SNAr reaction of 2-fluoronitrobenzene (2a) with diethyl 2-fluoromalonate (1). (n.d.). [Source not further specified].
  • Substitution of a Fluorine Atom in Perfluorobenzonitrile by a Lithiated Nitronyl Nitroxide. (2017, April 21). [Source not further specified].
  • SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. (n.d.). WordPress. [Link]

  • The Reaction of Amines with Nitrous Acid. (n.d.). Chemistry Steps. [Link]

  • Reactions of Alcohols. (2024, March 17). Chemistry LibreTexts. [Link]

  • Interaction of nitric oxide with 2-thio-5-nitrobenzoic acid: implications for the determination of free sulfhydryl groups by Ellman's reagent. (1998). PubMed. [Link]

  • Dual SNAr reaction in activated ortho-halonitrobenzene: direct synthesis of substituted 1,2,3,4-tetrahydroquinoxalines, 2,3-dihydro-1,4-benzoxazines, and 1,4-benzodioxines. (n.d.). RSC Publishing. [Link]

  • SNAr Reaction in Other Common Molecular Solvents. (n.d.). WordPress. [Link]

  • Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. (n.d.). [Source not further specified].
  • Quantification of Thiols and Disulfides. (n.d.). PubMed Central. [Link]

  • An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes. (n.d.). National Institutes of Health. [Link]

  • Alcohol Reactivity. (n.d.). MSU Chemistry. [Link]

  • Alcohol Reactions - HBr, PBr3, SOCl2. (2021, May 25). The Organic Chemistry Tutor. [Link]

  • Reaction of Amines with Nitrous Acid. (n.d.). MSU Chemistry. [Link]

  • Process for the preparation of 2-amino-5-nitrobenzonitrile. (1971).
  • The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. (n.d.). ResearchGate. [Link]

Sources

Technical Support Center: Scaling Up 3,5-Difluoro-2-nitrobenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals scaling the synthesis of 3,5-Difluoro-2-nitrobenzonitrile from the laboratory to a pilot plant. The synthesis, an electrophilic aromatic nitration, presents significant challenges related to reaction control, safety, and product purity that are magnified at a larger scale. This document is structured to provide practical, experience-driven advice in a direct question-and-answer format.

Synthesis Overview & Mechanism

The synthesis of this compound is achieved via the electrophilic nitration of 3,5-difluorobenzonitrile. This reaction typically employs a mixture of concentrated nitric acid and sulfuric acid, commonly known as "mixed acid."

Reaction Scheme:

Mechanism: The reaction proceeds through a classic electrophilic aromatic substitution mechanism. Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). The electron-rich aromatic ring of 3,5-difluorobenzonitrile attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex). Finally, a weak base (HSO₄⁻ or H₂O) removes a proton from the ring, restoring aromaticity and yielding the final product. The electron-withdrawing nature of the fluorine and nitrile groups deactivates the ring, requiring strong nitrating conditions.

Critical Safety & Hazard Analysis

Nitration reactions are notoriously hazardous, and a thorough understanding of the risks is paramount before any scale-up activity.[1] The primary hazards stem from the highly exothermic nature of the reaction and the corrosive, oxidizing properties of the reagents.

  • Thermal Runaway: The nitration of aromatic compounds is highly exothermic.[2] Poor temperature control, caused by inadequate cooling, rapid reagent addition, or loss of agitation, can lead to a rapid increase in reaction rate and heat generation. This can cause the reaction mixture to boil, leading to a dangerous pressure increase in a closed system, or trigger secondary decomposition reactions, which can be explosive.[3][4]

  • Reagent Hazards:

    • Sulfuric Acid (H₂SO₄): A strong, corrosive acid and a powerful dehydrating agent. It can cause severe burns upon contact.[5][6] Its dilution with water is also highly exothermic.

    • Nitric Acid (HNO₃): A strong, corrosive acid and a powerful oxidizing agent.[7] It can cause severe burns and its vapors are toxic. It can react violently with organic materials.

  • Product & Starting Material Hazards: 3,5-Difluorobenzonitrile and its nitrated product are classified as harmful if swallowed, in contact with skin, or if inhaled.[8][9] Proper personal protective equipment (PPE) is mandatory.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up process in a direct Q&A format.

❓ Question: My reaction yield is consistently low, and HPLC analysis shows a significant amount of unreacted starting material. What are the likely causes?

Answer: Low conversion is a common issue that can typically be traced back to three main areas: the nitrating agent, reaction temperature, or mass transfer limitations.

  • Cause 1: Ineffective Nitrating Agent: The potency of your mixed acid is critical. Concentrated nitric and sulfuric acids are hygroscopic and can absorb atmospheric moisture, reducing their activity. Water contamination deactivates the nitronium ion.

    • Solution (Lab): Always use fresh, unopened bottles of high-purity acids. If you suspect moisture contamination, you can use a slight excess of sulfuric acid or employ fuming nitric/sulfuric acid, though this increases the reaction's vigor and requires even more stringent temperature control.

    • Solution (Pilot): At the pilot scale, acid concentration must be verified by titration (e.g., acid-base titration) before use. Store acids in sealed, dedicated tanks with desiccant breathers to prevent moisture ingress.

  • Cause 2: Insufficient Thermal Energy: While runaway is a risk, the reaction still requires a certain activation energy. If the temperature is too low, the reaction rate will be impractically slow.

    • Solution: Carefully establish the optimal temperature range in the lab (typically 0-10 °C for many nitrations). At pilot scale, ensure your reactor's heating/cooling system is responsive and can maintain the setpoint. Use calibrated, redundant temperature probes to get an accurate reading of the internal batch temperature.

  • Cause 3: Poor Mixing (Mass Transfer Limitation): This is a major scale-up challenge. The reaction is often biphasic (organic substrate in an aqueous acid phase). If mixing is poor, the reactants do not come into contact efficiently, leading to low conversion.[10]

    • Solution (Lab): Vigorous magnetic or overhead stirring is usually sufficient.

    • Solution (Pilot): The surface-area-to-volume ratio decreases significantly upon scale-up, making mixing more difficult. A pilot reactor must be equipped with a powerful agitator and appropriately designed baffles to ensure good top-to-bottom turnover and prevent phase separation. The agitator's power and speed should be determined during process development.

❓ Question: My product is contaminated with significant impurities, particularly what appears to be a dinitro-substituted byproduct. How can I improve selectivity?

Answer: The formation of dinitro byproducts is a classic sign of over-nitration, which is driven by excessive temperature or a localized high concentration of the nitrating agent.

  • Cause 1: Poor Temperature Control: Hot spots within the reactor can accelerate the reaction, leading to a second nitration event on the already nitrated product.

    • Solution: The primary defense is strict temperature control. At the pilot scale, this means a reactor with a high-performance cooling jacket and a sufficiently powerful chilling unit. The addition of the nitrating agent should be subsurface (via a dip tube) to promote rapid dispersion and heat exchange.

  • Cause 2: Reagent Addition Rate: Adding the nitric acid (or the substrate to the mixed acid) too quickly creates localized areas of high reactant concentration and generates heat faster than the cooling system can remove it.

    • Solution: The addition must be slow and controlled. In the lab, this is done with a dropping funnel. In a pilot plant, a precision metering pump is essential. The addition rate should be linked to the internal temperature via an automated control system: if the temperature exceeds a set safety limit, the pump should automatically stop.[4]

❓ Question: During work-up, I'm having trouble isolating the product. The quenched mixture forms a stable emulsion, or the product "oils out" instead of precipitating as a clean solid.

Answer: Work-up issues are common when scaling up and often relate to the physical properties of the crude product and the quenching process.

  • Cause 1: Inefficient Quenching: The manner in which the acidic reaction mixture is quenched is critical.

    • Solution: The standard and most effective method is a "reverse quench": slowly adding the reaction mixture to a vigorously stirred slurry of ice and water.[11][12] This method rapidly dissipates both the reaction's residual heat and the significant heat of dilution from the sulfuric acid. Pouring water into the reaction mixture is extremely dangerous and must be avoided. At pilot scale, the quench vessel must be appropriately sized (5-10 times the reaction volume) and equipped with a robust agitator.

  • Cause 2: Impurities Affecting Crystallization: Acidic byproducts, such as nitrophenols formed from trace water, can act as crystallization inhibitors.[13]

    • Solution: After quenching and extraction into a suitable organic solvent (e.g., dichloromethane or ethyl acetate), perform a wash with a mild basic solution, like saturated sodium bicarbonate.[11] This will neutralize residual acids and convert acidic organic impurities into their water-soluble salts, which are then removed in the aqueous layer. Follow this with a water wash and then a brine wash to aid in drying the organic layer.

  • Cause 3: Product is an Oil at Isolation Temperature: The crude product may have a melting point near room temperature or form a eutectic mixture with impurities.

    • Solution: If the product oils out during extraction, proceed with the solvent-based work-up. After drying the organic layer, the solvent can be removed under reduced pressure. The resulting crude oil can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) or, if thermally stable, by vacuum distillation.

FAQs for Pilot Plant Scale-Up

Q1: What are the most critical process parameters to monitor when moving from a 1 L lab reactor to a 100 L pilot reactor?

The three most critical parameters that change with scale are heat transfer, mass transfer (mixing), and reagent addition time. The surface-area-to-volume ratio decreases dramatically, making heat removal the primary challenge.[14] You must ensure your pilot reactor's cooling capacity is sufficient for the total heat generated. Addition times must be increased significantly to allow the cooling system to keep pace. Agitator efficiency is also key to prevent localized hot spots and ensure homogeneity.

Q2: What materials of construction are suitable for a pilot reactor for this process?

For handling mixed nitric and sulfuric acid, glass-lined steel is the industry standard. It offers excellent corrosion resistance to a wide range of chemicals and pH levels. For smaller pilot setups, all-glass reactors can be used, which offers the advantage of visual process monitoring. All associated pipework, valves, and probes must also be made of corrosion-resistant materials like PTFE, PFA, or Hastelloy.

Q3: What analytical methods are essential for in-process control and final product release?

  • In-Process Control (IPC): High-Performance Liquid Chromatography (HPLC) is the workhorse method. A small sample can be carefully quenched and quickly analyzed to determine the ratio of starting material to product, allowing you to monitor the reaction to completion.[15]

  • Final Product Quality Control (QC):

    • HPLC: To determine final purity (typically reported as area %).

    • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify any volatile impurities or byproducts.

    • ¹H and ¹⁹F NMR Spectroscopy: To confirm the chemical structure and regiochemistry of the final product.

    • Melting Point: As a simple indicator of purity.

Q4: What are the key elements of an emergency plan for a pilot-scale nitration?

Your emergency plan must account for a thermal runaway scenario. Key elements include:

  • Automated Safety Interlocks: The reactor control system should be programmed to automatically stop reagent addition and trigger an alarm if the temperature or pressure exceeds predefined safety limits.[4]

  • Emergency Quench System: A pre-planned procedure and setup for rapidly transferring the reactor contents into a large, stirred vessel of ice water or another suitable quench solution.[4]

  • Pressure Relief: The reactor must be fitted with a rupture disc and/or a pressure relief valve, vented to a safe location or a catch tank.

  • Personnel Training: All operators must be thoroughly trained on the specific hazards of the reaction and the exact steps to take during an emergency.

Process Parameter Comparison & Protocols

The following table summarizes typical parameters for lab and pilot scales.

ParameterLaboratory Scale (100 g)Pilot Plant Scale (10 kg)Rationale for Change
Starting Material 3,5-Difluorobenzonitrile: 100 g3,5-Difluorobenzonitrile: 10.0 kgDirect 100x scale-up.
Sulfuric Acid (98%) ~300 mL~30 LMaintains concentration and acts as solvent/catalyst.
Nitric Acid (fuming) ~60 mL~6.0 LStoichiometric ratio is maintained.
Reactor Type 1 L Glass Jacketed Reactor100 L Glass-Lined Steel ReactorMaterial compatibility and robustness for scale.
Agitation Magnetic Stirrer or Overhead StirrerBaffled, variable-speed agitatorEnsures homogeneity in a larger volume.
Addition Time (HNO₃) 30-60 minutes4-6 hoursCritical: Extended time allows heat to be removed safely.
Temperature Control 0-5 °C0-5 °CTemperature must be kept low to control exotherm and selectivity.
Work-up Volume 2 L Ice/Water200 L Ice/WaterMaintains a high dilution factor for safe quenching.
Expected Yield 85-95%85-95%A well-controlled process should have comparable yields.
Experimental Protocol: Laboratory Scale (100 g)
  • Setup: Equip a 1 L, 4-neck round-bottom flask with an overhead stirrer, a thermocouple, a nitrogen inlet, and a pressure-equalizing dropping funnel. Place the flask in an ice/salt bath.

  • Charging: Charge the flask with 3,5-difluorobenzonitrile (100 g) and cool the contents to 0 °C.

  • Acid Addition: In a separate flask, slowly add concentrated sulfuric acid (300 mL) to fuming nitric acid (60 mL) while cooling in an ice bath.

  • Nitration: Slowly add the prepared mixed acid to the stirred solution of the starting material via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, stir the mixture at 0-5 °C for 1-2 hours. Monitor the reaction's progress by taking small aliquots and analyzing them by HPLC.

  • Quenching: In a separate 4 L beaker, prepare a slurry of crushed ice and water (approx. 2 L). Once the reaction is complete, slowly and carefully pour the reaction mixture into the ice slurry with vigorous stirring.

  • Isolation: A white solid should precipitate. Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight.

Experimental Protocol: Pilot Plant Scale (10 kg)
  • Pre-check: Ensure the 100 L glass-lined reactor is clean, dry, and all safety systems (emergency stop, pressure relief, cooling system) are functional.

  • Charging: Charge the reactor with 3,5-difluorobenzonitrile (10.0 kg). Start the agitator at a moderate speed and begin cooling the reactor jacket to achieve an internal temperature of 0 °C.

  • Mixed Acid Preparation: In a separate, suitable vessel, prepare the mixed acid by carefully adding sulfuric acid (30 L) to fuming nitric acid (6.0 L) with adequate cooling and stirring.

  • Nitration: Begin adding the mixed acid to the reactor via a calibrated metering pump through a subsurface dip tube. Set the addition rate to ~1.0-1.5 L/hour. The control system should maintain the internal temperature between 0-5 °C. The total addition will take approximately 4-6 hours.

  • Reaction Monitoring: Hold the batch at 0-5 °C for 1-2 hours after the addition is complete. Take an IPC sample via a designated sample valve to confirm completion by HPLC.

  • Quenching: Transfer the completed reaction mixture via a pressure transfer into a 500 L quench vessel containing 200 L of a vigorously stirred ice/water slurry. The transfer rate must be controlled to manage the exotherm in the quench vessel.

  • Isolation: Filter the resulting slurry using a centrifuge or a large Nutsche filter-dryer. Wash the product cake with large volumes of cold water until the filtrate runs neutral.

  • Drying: Dry the product under vacuum at 40-50 °C until the desired level of dryness is achieved.

Visualization of Pilot Plant Workflow

The following diagram illustrates the logical flow for the pilot-scale synthesis, emphasizing safety and control points.

Scaling_Up_Nitration cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Work-up & Isolation P1 Raw Material QC (Verify Acid Concentration) P2 Reactor Safety Check (Cooling, Agitation, Relief Valve) P1->P2 P3 Charge Reactor: 3,5-Difluorobenzonitrile (10 kg) P2->P3 R1 Cool Reactor to 0°C P3->R1 R2 Controlled Addition of Mixed Acid (4-6 hours) R1->R2 R3 Monitor Temperature Continuously (Setpoint: 0-5°C) R2->R3 R4 IPC Sample & HPLC Analysis R2->R4 S1 Temperature > 7°C? R3->S1 R5 Reaction Complete? R4->R5 R5->R2 No, continue stirring W2 Controlled Transfer to Quench R5->W2 Yes W1 Prepare Quench Vessel (200L Ice/Water) W1->W2 W3 Filter & Wash Product Cake (Until pH Neutral) W2->W3 W4 Dry Product Under Vacuum W3->W4 W5 Final QC Analysis (HPLC, NMR, GC-MS) W4->W5 S2 STOP ADDITION TRIGGER ALARM S1->S2 Yes S2->R2 Resume when T < 5°C

Caption: Pilot Plant Workflow for this compound Synthesis.

References
  • PubChem. (n.d.). 3,5-Difluorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • The Safety Master. (2024, February 26). Handling Nitric Acid: Best Practices for Corrosive Chemical Management. Retrieved from [Link]

  • Wang, Y., et al. (2023). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. MDPI. Retrieved from [Link]

  • Westlab. (2023, September 14). Safety Protocols For Handling Sulfuric Acid in Laboratories. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process.
  • ResearchGate. (2020). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation. Retrieved from [Link]

  • ACS Publications. (2013). Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds. Retrieved from [Link]

  • ResearchGate. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Retrieved from [Link]

  • ResearchGate. (2018). Continuous kilogram-scale process for the synthesis strategy of 1,3,5-trimethyl-2-nitrobenzene in microreactor. Retrieved from [Link]

  • De Dietrich Process Systems. (n.d.). Nitric Acid Concentration Treatment. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Continuous flow nitration in miniaturized devices. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Intrinsic hazards assessment: Chemical reactivity hazards assessment for nitration processes and nitrochemicals handling. Retrieved from [Link]

  • OSTI.gov. (2024). Development of a Pilot Plant for High Explosives Synthesis. Retrieved from [Link]

  • CORECHEM Inc. (n.d.). Safe Handling Guide: Sulfuric Acid. Retrieved from [Link]

Sources

Technical Support Center: Analytical Characterization of 3,5-Difluoro-2-nitrobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of 3,5-difluoro-2-nitrobenzonitrile and its derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of handling these compounds. The unique combination of fluorine, nitro, and nitrile functional groups on an aromatic ring presents distinct analytical challenges that require careful consideration of methodology.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of this compound derivatives.

Q1: What are the primary stability concerns for this compound derivatives in analytical solutions?

A1: The primary stability concerns are hydrolysis of the nitrile group and potential degradation under certain pH and temperature conditions.[1][2] The electron-withdrawing nature of the nitro and fluorine groups can influence the reactivity of the nitrile moiety. It is advisable to use freshly prepared solutions and to store stock solutions at low temperatures (2-8°C for short-term, -20°C for long-term) and protected from light, as many benzonitrile and nitroaromatic compounds can be light-sensitive.[1]

Q2: Why am I observing poor peak shape (tailing or fronting) in the HPLC analysis of my this compound derivative?

A2: Poor peak shape is a common issue in HPLC and can stem from several factors.[3][4] For these specific derivatives, interactions between the polar nitro and nitrile groups with active sites on the stationary phase can lead to tailing.[4] Peak fronting may indicate column overload or an inappropriate sample solvent.[3] Ensure your sample is fully dissolved in the mobile phase and consider using a column with end-capping to minimize silanol interactions.

Q3: I am having difficulty distinguishing between positional isomers of difluoronitrobenzonitrile using mass spectrometry. What can I do?

A3: Differentiating positional isomers is a known analytical challenge as they often produce very similar mass spectra under standard electron ionization (EI) conditions.[5][6] To enhance differentiation, consider using tandem mass spectrometry (MS/MS) to investigate fragmentation patterns, which may show subtle differences.[7] Additionally, coupling gas chromatography (GC) with mass spectrometry (GC-MS) can be effective, as isomers may have slightly different retention times.[6][8] For complex cases, techniques like GC-VUV, which provides ring-position specific spectra, can be highly effective.[6]

Q4: What are the expected challenges when analyzing these compounds with NMR spectroscopy?

A4: While ¹H and ¹³C NMR are crucial for structural confirmation, the presence of fluorine introduces ¹⁹F NMR as a powerful tool. A key challenge can be interpreting the complex splitting patterns arising from ¹H-¹⁹F and ¹³C-¹⁹F coupling. However, these coupling constants provide valuable information about the relative positions of the substituents.[9][10][11][12] It's also important to note that the chemical shifts in ¹⁹F NMR can sometimes show "abnormal" relationships with electron density, requiring careful interpretation, potentially aided by computational modeling.[13]

II. Troubleshooting Guides

This section provides detailed troubleshooting workflows for specific analytical techniques.

HPLC Troubleshooting

High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity assessment and quantification. However, the unique properties of this compound derivatives can lead to specific challenges.

Issue 1: Co-elution with Impurities

Symptom: A single, broad, or asymmetric peak is observed, but there is a suspicion of an underlying impurity.

Causality: The polarity and structural similarity of process-related impurities (e.g., isomers, starting materials) can make separation difficult.[14][15]

Troubleshooting Workflow:

Caption: Workflow for resolving co-eluting peaks in HPLC.

Detailed Steps:

  • Modify Gradient Slope: A shallower gradient can increase the separation between closely eluting peaks.

  • Alter Organic Solvent: Switching between acetonitrile and methanol can change the selectivity of the separation due to different interactions with the analyte and stationary phase.

  • Switch Stationary Phase: If a standard C18 column is insufficient, consider a phenyl-hexyl or a fluorinated stationary phase.[16][17] Fluorinated phases, in particular, can offer unique selectivity for halogenated compounds through dipole-dipole and π-π interactions.[17]

  • Adjust Mobile Phase pH: Modifying the pH can alter the ionization state of acidic or basic impurities, thereby changing their retention times.

Typical HPLC Method Parameters for Fluorinated Benzonitriles:

ParameterRecommended SettingRationale
Column C18, 5 µm, 4.6 x 250 mmGood starting point for moderately polar compounds.[18]
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidProvides good peak shape and is MS-compatible.
Gradient 5% to 95% B over 20 minutesA broad gradient is useful for initial screening.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Detection UV at 254 nmAromatic nature of the compounds allows for UV detection.
Mass Spectrometry (MS) Troubleshooting

Mass spectrometry is vital for identification and structural elucidation. The presence of nitro and fluoro groups significantly influences fragmentation patterns.

Issue 2: Ambiguous Fragmentation and Isomer Differentiation

Symptom: The mass spectrum shows a clear molecular ion, but the fragmentation pattern is difficult to interpret or is identical for multiple isomers.

Causality: Nitroaromatic compounds can undergo complex fragmentation pathways, including losses of NO, NO₂, and rearrangements.[7][19] Positional isomers often have very similar fragmentation energies, leading to nearly identical spectra.[5][6]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for MS analysis of isomers.

Detailed Steps:

  • Perform MS/MS Analysis: Isolate the molecular ion and fragment it. The resulting product ion spectrum can reveal subtle structural differences.

  • Vary Collision Energy: A collision energy study can reveal energy-dependent fragmentation pathways that may differ between isomers.

  • Alternative Ionization: While Electron Ionization (EI) is common, Chemical Ionization (CI) is a softer technique that may produce a more abundant molecular ion and different adducts, aiding in molecular weight confirmation.[20]

  • High-Resolution Chromatography: Couple your MS with a high-efficiency GC column. Even small differences in boiling points or polarity among isomers can lead to baseline separation, allowing for individual analysis.[6][21]

Common Fragmentation Patterns for Nitroaromatic Compounds:

Fragment Lossm/z ChangeInterpretation
NO -30Common for nitroaromatics.[19]
NO₂ -46A primary fragmentation pathway for nitro compounds.[7]
HCN -27Loss from the benzonitrile moiety.[18]
F -19Loss of a fluorine radical (less common).[18]
NMR Spectroscopy Troubleshooting

NMR provides definitive structural information but can be complex for these molecules.

Issue 3: Complex Spectra and Signal Assignment

Symptom: The ¹H or ¹³C NMR spectrum is difficult to interpret due to overlapping signals and complex splitting patterns.

Causality: The limited number of protons on the aromatic ring, combined with coupling to fluorine atoms (¹H-¹⁹F, ¹³C-¹⁹F), can create multiplets that are challenging to assign.

Troubleshooting Workflow:

Caption: Troubleshooting complex NMR spectra.

Detailed Steps:

  • Higher Field Strength: Using a spectrometer with a higher magnetic field will increase the dispersion of signals, potentially resolving overlaps.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for assigning quaternary carbons and piecing together the molecular skeleton.

  • Acquire ¹⁹F NMR: This experiment will directly show the chemical shifts of the fluorine atoms and their coupling to nearby protons.

  • Decoupling Experiments: Acquiring a ¹H or ¹³C spectrum while decoupling ¹⁹F will simplify the spectrum by removing the fluorine couplings, making the remaining splitting patterns easier to interpret.

III. References

  • Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-302. [Link]

  • Gummer, R., et al. (1998). Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives. Journal of Chromatography B: Biomedical Sciences and Applications, 714(1), 131-139. [Link]

  • Bandu, A. R., et al. (2012). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Environment, 47, 145-154. [Link]

  • Yinon, J. (1998). Mass Spectrometry of Nitro and Nitroso Compounds. The Chemistry of Functional Groups, Supplement F2: The chemistry of amino, nitroso and nitro compounds and their derivatives. [Link]

  • Particle Analytical. (n.d.). Troubleshooting in pharmaceutical manufacturing: expert solutions. Particle Analytical Knowledge Hub. [Link]

  • Przybyciel, M. (2005). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International, 18(1). [Link]

  • PharmaCores. (2023). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores Blog. [Link]

  • Aurigene Pharmaceutical Services. (2023). Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services Blog. [Link]

  • The Pharma Master. (n.d.). Troubleshooting. The Pharma Master. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. SIELC Technologies Application Notes. [Link]

  • HWI group. (2021). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. HWI group Blog. [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure Resource. [Link]

  • Przybyciel, M. (2005). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. [Link]

  • St-Onge, B., et al. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. Analytical Chemistry, 94(12), 5069-5077. [Link]

  • Horst, J., et al. (1995). 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid. U.S. Patent 5,478,963.

  • Chapman, N. B., & Parker, R. E. (1960). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. Journal of the Chemical Society, 3634-3639. [Link]

  • Kranenburg, R. F., et al. (2019). Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information. Forensic Science International, 302, 109900. [Link]

  • Kranenburg, R. F., et al. (2019). Distinguishing drug isomers in the forensic laboratory. UvA-DARE (Digital Academic Repository). [Link]

  • Chem Help ASAP. (2022, June 13). distinguishing isomers by 1H NMR spectroscopy [Video]. YouTube. [Link]

  • El-Kattan, Y. S., et al. (2017). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Journal of the American Chemical Society, 139(12), 4348-4359. [Link]

  • Magritek. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. Magritek. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3,5-Difluoro-4-nitrobenzonitrile in Research Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. News. [Link]

  • Zhang, J. (2012). Synthesis method of 2-fluoro-4-nitrobenzonitrile. Chinese Patent CN101648890B.

  • ArtMolecule. (n.d.). Impurities and Degradation products. ArtMolecule. [Link]

  • Reddy, G. O., et al. (2010). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Journal of Pharmaceutical and Biomedical Analysis, 51(5), 1077-1085. [Link]

  • Li, Z., et al. (2013). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran. Chinese Patent CN103059103A.

  • Cabrera-Trujillo, J. J., et al. (2020). Substituent effects on the stability, physicochemical properties and chemical reactivity of nitroimidazole derivatives with potential antiparasitic effect: a computational study. New Journal of Chemistry, 44(27), 11466-11477. [Link]

  • AZoM. (2015, October 8). Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy. AZoM.com. [Link]

  • Kleiner, H., et al. (1994). Process for preparing 3,5-difluoroaniline. U.S. Patent 5,294,742.

  • Panda, S. S., et al. (2022). Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics. Journal of AOAC INTERNATIONAL, 105(4), 1141-1148. [Link]

  • Geue, N., et al. (2023). Distinguishing Isomeric Caffeine Metabolites through Protomers and Tautomers using Cryogenic Gas-Phase Infrared Spectroscopy. ChemRxiv. [Link]

  • Fan, X., et al. (2017). Experimental and theoretical studies on stability of new stabilizers for N-methyl-P-nitroaniline derivative in CMDB propellants. Journal of Hazardous Materials, 328, 1-8. [Link]

Sources

Handling and safety precautions for 3,5-Difluoro-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Guide: 3,5-Difluoro-2-nitrobenzonitrile

Welcome to the technical support center for this compound (CAS No. 142301-32-6). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile fluorinated intermediate in their work.[1] As a highly reactive and potentially hazardous compound, a deep understanding of its properties and handling requirements is paramount for ensuring both experimental success and laboratory safety. This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter.

Section 1: Hazard Identification & Characterization

This section covers the fundamental safety and chemical properties of this compound. A thorough understanding of these characteristics is the foundation of safe handling.

Frequently Asked Questions (FAQs)

Q: What are the primary hazards associated with this compound?

A: Based on data from structurally similar aromatic nitrobenzonitriles, this compound should be treated as a hazardous substance with multiple routes of toxicity. The primary hazards include:

  • Acute Toxicity: The compound is expected to be harmful or toxic if swallowed, inhaled, or if it comes into contact with skin.[2][3][4]

  • Skin and Eye Irritation: It is classified as a skin irritant and can cause serious eye irritation.[2][4][5] Direct contact must be strictly avoided.

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2][3][4]

These hazards are summarized in the GHS classification table below.

Table 1: GHS Hazard Summary for Structurally Similar Nitrobenzonitriles

Hazard Class Hazard Statement GHS Pictogram
Acute Toxicity, Oral (Category 3/4) H301/H302: Toxic/Harmful if swallowed[2][4] 💀 or ❗
Acute Toxicity, Dermal (Category 3/4) H311/H312: Toxic/Harmful in contact with skin[2][4] 💀 or ❗
Acute Toxicity, Inhalation (Category 4) H332: Harmful if inhaled[2][4]
Skin Corrosion/Irritation (Category 2) H315: Causes skin irritation[4]
Serious Eye Damage/Irritation (Category 2) H319: Causes serious eye irritation[4]

| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation[2][4] | ❗ |

Q: What are the key physical and chemical properties of this compound?

A: Understanding the physical properties is crucial for designing experiments and for safe storage. While specific data for the 2-nitro isomer is limited, properties can be estimated from closely related isomers and analogs.

Table 2: Physical & Chemical Properties

Property Value Source
Molecular Formula C₇H₂F₂N₂O₂ N/A
Molecular Weight 184.10 g/mol N/A
Appearance Expected to be a white to yellow solid.
Melting Point Isomers like 3,5-Difluorobenzonitrile melt at 85-88°C.[6] [6]
Stability Stable under recommended storage conditions.[6] [6]

| Storage Temperature | Store in a cool, dry, well-ventilated area.[6] |[6] |

Section 2: Personal Protective Equipment (PPE) & Engineering Controls

Safe handling is not merely about caution; it is about implementing a validated system of controls to eliminate exposure pathways.

Frequently Asked Questions (FAQs)

Q: What is the mandatory PPE for handling this compound?

A: Due to its acute toxicity and irritant properties, a comprehensive PPE strategy is non-negotiable. The "as low as reasonably practicable" (ALARP) principle for exposure must be applied.

Table 3: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale and Causality
Engineering Controls Certified Chemical Fume Hood This is the most critical control. It prevents systemic exposure by capturing dust and vapors at the source, protecting the user from inhalation toxicity and respiratory irritation.[5]
Hand Protection Chemical-impermeable gloves (e.g., Nitrile, Neoprene) Protects against dermal absorption, which is a significant route of toxicity.[7] Gloves must be inspected before use and changed immediately if contaminated.[7]
Eye Protection Tightly fitting safety goggles with side-shields or a full-face shield. Prevents contact with airborne particles or splashes, which can cause serious eye irritation.[7][8] Standard safety glasses are insufficient.
Body Protection Flame-retardant lab coat, buttoned completely. Consider a chemical-resistant apron for larger quantities. Protects skin on the arms and body from accidental contact.[7][8] Contaminated clothing must be removed immediately and decontaminated before reuse.

| Respiratory Protection | Generally not required if handled exclusively within a fume hood. | If there is a risk of generating significant dust outside of a fume hood (e.g., during spill cleanup), a NIOSH-approved respirator with a particulate filter is necessary.[8] |

Q: I'm only handling a small amount (<100mg). Can I relax PPE requirements?

A: Absolutely not. The toxicity of a compound is intrinsic and does not diminish with quantity, only the total dose does. An accidental exposure with even a few milligrams of a potent compound can be hazardous. The core risks of inhalation, dermal, and eye contact remain. Therefore, all engineering controls and PPE requirements must be strictly followed regardless of the quantity being handled.

Section 3: Standard Handling & Storage Protocols

Adherence to standardized workflows minimizes the risk of unforeseen events.

Workflow for General Handling

The following diagram outlines the critical steps for safely handling this compound from retrieval to use.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Conclusion Phase A Verify Fume Hood Functionality B Don Full, Inspected PPE (Gloves, Goggles, Lab Coat) A->B C Retrieve Container from Storage B->C D Weigh Solid into Secondary Containment C->D E Transfer Reagent to Reaction Vessel D->E F Securely Close Primary Container E->F G Return Container to Locked Storage F->G H Decontaminate Workspace & Glassware G->H I Dispose of Contaminated Waste Appropriately H->I J Remove PPE & Wash Hands Thoroughly I->J

Caption: Standard workflow for handling this compound.

Troubleshooting & FAQs

Q: How should I properly store this compound?

A: Proper storage is crucial for maintaining the compound's integrity and for safety.

  • Container: Keep the container tightly closed to prevent moisture ingress and sublimation.[6][7]

  • Location: Store in a cool, dry, and well-ventilated area.[6] It should be stored in a locked cabinet or area to restrict access.[7]

  • Incompatibilities: Store away from strong oxidizing agents and strong bases, as these can potentially initiate exothermic or degradative reactions.

Q: My compound has developed a yellow or brownish tint in storage. Is it still usable?

A: A color change often indicates the presence of impurities, which could arise from slow degradation, possibly due to exposure to light, air, or moisture over time. While the bulk material may still be viable, the impurities could interfere with sensitive downstream reactions.

  • Causality: Nitroaromatic compounds can be susceptible to photochemical reactions or reactions with trace impurities.

  • Recommendation: Before use in a critical synthesis step, it is highly advisable to verify the compound's purity via an analytical method such as NMR, LC-MS, or by measuring its melting point. If impurities are detected, purification (e.g., recrystallization) may be necessary.

Section 4: Emergency Procedures & Spill Management

Preparedness is key to mitigating the consequences of an accidental release.

Workflow for Spill Response

The following decision tree provides a logical pathway for responding to a spill.

G cluster_small Small Spill (<1g) Inside Hood cluster_large Large Spill (>1g) or Any Spill Outside Hood Spill Spill Occurs! Assess Assess Spill: - Inside or outside fume hood? - Quantity? (<1g or >1g) Spill->Assess Contain 1. Alert others in immediate area. Ensure PPE is intact. Assess->Contain Small & Contained Evacuate 1. EVACUATE the immediate area. Assess->Evacuate Large or Uncontained Cover 2. Gently cover with an absorbent (e.g., vermiculite). Contain->Cover Collect 3. Using non-sparking tools, collect material into a labeled hazardous waste container. Cover->Collect Clean 4. Decontaminate the area with an appropriate solvent. Collect->Clean Dispose 5. Dispose of all materials as hazardous waste. Clean->Dispose Alert 2. Alert colleagues and call Emergency Personnel / EHS. Evacuate->Alert Secure 3. Secure the area to prevent entry. Post warning signs. Alert->Secure Wait 4. Wait for trained emergency responders. Secure->Wait

Caption: Decision workflow for responding to a chemical spill.

Troubleshooting & FAQs

Q: What are the immediate first aid measures for an exposure?

A: In any case of exposure, speed is critical. Always have the Safety Data Sheet (SDS) available for emergency responders.

  • Inhalation: Immediately move the person to fresh air. If breathing is difficult or stops, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[5][7]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[5][7]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[5][7]

Section 5: Waste Disposal

Q: What is the correct procedure for disposing of waste this compound and contaminated materials?

A: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Segregation: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal Protocol: The disposal must be handled by a licensed professional waste management company.[8] In-lab neutralization or disposal down the drain is strictly prohibited and dangerous.[9] The recommended method for destruction is typically high-temperature incineration at a permitted facility.[8]

Section 6: Experimental Troubleshooting

Q: I'm observing unexpected side products in my reaction. What are some potential causes related to this reagent?

A: The functionality of this compound offers several reaction pathways that can lead to side products if not properly controlled.

  • Nucleophilic Aromatic Substitution (SₙAr): The fluorine atoms are activated by the electron-withdrawing nitro (-NO₂) and nitrile (-CN) groups. They can be susceptible to displacement by nucleophiles present in your reaction mixture (e.g., amines, hydroxides, alkoxides). The fluorine ortho to the nitro group is particularly activated.

  • Reduction of the Nitro Group: The nitro group can be reduced by various reagents (e.g., H₂/Pd, SnCl₂, Na₂S₂O₄). If your reaction conditions involve reducing agents intended for another functional group, you may see partial or full reduction of the nitro group to nitroso, hydroxylamino, or amino functionalities.

  • Hydrolysis of the Nitrile: Under strong acidic or basic conditions, particularly with heating, the nitrile group can hydrolyze to a carboxamide or further to a carboxylic acid.

Recommendation: Carefully analyze your reaction conditions (temperature, pH, nucleophiles present) to identify potential competing pathways. It may be necessary to use protecting groups or milder reagents to achieve the desired selectivity.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrobenzonitrile. Retrieved from Carl ROTH. [Link]

  • Carl ROTH. (n.d.). Safety data sheet: 3-Nitrobenzonitrile. Retrieved from Carl ROTH. [Link]

  • PubChem. (n.d.). 2,4-Difluoro-5-nitrobenzonitrile. Retrieved from National Center for Biotechnology Information. [Link]

Sources

Validation & Comparative

A Researcher's Guide to the 1H and 13C NMR Analysis of 3,5-Difluoro-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the precise characterization of novel chemical entities is paramount. 3,5-Difluoro-2-nitrobenzonitrile, a key building block in the synthesis of various bioactive molecules, presents a unique set of challenges and insights in its structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectra of this compound, placed in context with structurally related compounds to offer a comparative framework for researchers. We will delve into the theoretical underpinnings of the observed chemical shifts and coupling constants, supported by experimental data from analogous structures, and provide a standardized protocol for sample analysis.

The Structural Rationale: Understanding Substituent Effects in this compound

The ¹H and ¹³C NMR spectra of this compound are dictated by the interplay of the electronic effects of its three substituents on the benzene ring: two fluorine atoms, a nitro group, and a nitrile group. The strongly electronegative fluorine and nitro groups are electron-withdrawing, leading to a general deshielding of the aromatic protons and carbons, shifting their resonances downfield.[1][2] The spatial arrangement of these groups—the meta disposition of the fluorines and the ortho placement of the nitro group relative to the nitrile—creates a distinct pattern of chemical shifts and spin-spin couplings that is diagnostic of this specific isomer.

To appreciate the nuanced spectral features of our target molecule, a comparison with simpler, related benzonitriles is instructive.

Comparative NMR Data Analysis

The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound, alongside experimental data for benzonitrile and 3,5-difluorobenzonitrile. This comparison highlights the incremental effects of the fluorine and nitro substituents on the chemical shifts of the aromatic nucleus.

Table 1: ¹H NMR Spectral Data Comparison

CompoundAromatic Protons (δ, ppm)MultiplicityCoupling Constant (J, Hz)Solvent
Benzonitrile7.3-7.7m-CDCl₃
3,5-Difluorobenzonitrile7.1-7.3m-CDCl₃
This compound (Predicted) ~8.0-8.3 m CDCl₃

Note: The predicted chemical shift for this compound is an estimation based on additive substituent effects and data from similar compounds.

Table 2: ¹³C NMR Spectral Data Comparison

CompoundC1 (CN)C2C3C4C5C6Solvent
Benzonitrile[3][4]118.7132.6129.0132.9129.0132.6CDCl₃
3,5-Difluorobenzonitrile~117~112 (d)~162 (d, ¹JCF)~115 (t)~162 (d, ¹JCF)~112 (d)CDCl₃
This compound (Predicted) ~115 ~148 ~159 (dd) ~118 (t) ~159 (dd) ~125 (d) CDCl₃

Note: Predicted values are based on established substituent chemical shift (SCS) effects and observed trends in related molecules. Multiplicity (d = doublet, t = triplet, dd = doublet of doublets) arises from C-F coupling.

Deciphering the Spectra: A Mechanistic Interpretation

¹H NMR Spectrum:

The two aromatic protons in this compound are chemically non-equivalent and are expected to appear as a complex multiplet in the downfield region of the spectrum, likely between 8.0 and 8.3 ppm. This significant downfield shift, compared to benzonitrile (7.3-7.7 ppm)[5][6], is a direct consequence of the strong electron-withdrawing nature of the adjacent nitro group and the two fluorine atoms. The protons will exhibit coupling to each other (meta coupling, typically 2-3 Hz) and to the two fluorine atoms. The H-F coupling constants will be crucial for unambiguous assignment, with ortho H-F coupling (~6-10 Hz) and meta H-F coupling (~4-8 Hz) being characteristic.

¹³C NMR Spectrum:

The ¹³C NMR spectrum will provide a wealth of information for structural confirmation.[7]

  • Nitrile Carbon (C1): The nitrile carbon is expected to resonate around 115-120 ppm.[8]

  • Substituted Carbons (C2, C3, C5): The carbons directly attached to the nitro group (C2) and the fluorine atoms (C3 and C5) will be significantly deshielded. C2, bearing the nitro group, will be downfield. C3 and C5 will appear as doublets due to one-bond coupling with fluorine (¹JCF), which is typically large (240-260 Hz).

  • Protonated Carbons (C4, C6): C4, situated between two fluorine atoms, will likely appear as a triplet due to coupling to both fluorines. C6 will be a doublet due to coupling to the adjacent fluorine at C5.

  • Quaternary Carbons: Carbons C1 and C2, lacking directly attached protons, are expected to show weaker signals in a proton-decoupled ¹³C NMR spectrum.[9]

Experimental Protocol: Acquiring High-Quality NMR Data

A standardized protocol is essential for obtaining reproducible and high-quality NMR data.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.
  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry 5 mm NMR tube.[10][11] The choice of solvent can influence chemical shifts.[12][13]
  • Ensure the sample is fully dissolved. Gentle warming or sonication may be required.

2. NMR Spectrometer Setup:

  • The data should be acquired on a spectrometer with a minimum field strength of 400 MHz for ¹H NMR to ensure adequate signal dispersion.[14]
  • Tune and match the probe for both ¹H and ¹³C nuclei.
  • Shim the magnetic field to achieve optimal resolution.

3. ¹H NMR Acquisition Parameters:

  • Pulse Sequence: Standard single-pulse experiment.
  • Spectral Width: Approximately 16 ppm, centered around 6 ppm.
  • Acquisition Time: 2-3 seconds.
  • Relaxation Delay: 2-5 seconds.
  • Number of Scans: 8-16, depending on sample concentration.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
  • Spectral Width: Approximately 250 ppm, centered around 125 ppm.
  • Acquisition Time: 1-2 seconds.
  • Relaxation Delay: 2-5 seconds.
  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).
  • Phase the spectrum correctly.
  • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[10]
  • Integrate the ¹H NMR signals.

Visualizing Molecular Structure and NMR Workflow

To aid in the conceptualization of the molecular structure and the analytical workflow, the following diagrams are provided.

Caption: Structure of this compound with atom numbering.

NMR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup transfer->setup h1_acq ¹H NMR Acquisition setup->h1_acq c13_acq ¹³C NMR Acquisition setup->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phasing Phasing ft->phasing referencing Referencing phasing->referencing analysis Spectral Interpretation referencing->analysis

Caption: Standardized workflow for NMR analysis.

Conclusion and Future Perspectives

The ¹H and ¹³C NMR analysis of this compound provides a clear example of how fundamental principles of NMR spectroscopy can be applied to elucidate the structure of complex organic molecules. The predictable and diagnostic patterns of chemical shifts and coupling constants arising from the unique substitution pattern allow for its unambiguous identification. For researchers working with this compound and its derivatives, a thorough understanding of these spectral features is indispensable for reaction monitoring, quality control, and the characterization of new chemical entities. Further two-dimensional NMR experiments, such as COSY and HSQC, could be employed for even more definitive assignments of proton and carbon signals, especially in more complex analogues.

References

  • BenchChem. A Comparative Analysis of NMR Spectral Data for Substituted Benzonitriles.
  • National Institutes of Health. Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts.
  • The Royal Society of Chemistry. Supplementary Information.
  • ChemicalBook. Benzonitrile(100-47-0) 13C NMR spectrum.
  • National Institutes of Health. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.
  • The Royal Society of Chemistry. Supplementary Information.
  • ChemicalBook. 3,5-Difluorobenzonitrile(64248-63-1) 1H NMR spectrum.
  • SpectraBase. Benzonitrile - Optional[13C NMR] - Chemical Shifts.
  • ChemicalBook. Benzonitrile(100-47-0) 1H NMR spectrum.
  • SpectraBase. Benzonitrile - Optional[1H NMR] - Spectrum.
  • UCLA. Spectroscopy Tutorial: Nitro Groups.
  • University of Wisconsin-Madison. Fluorine NMR.
  • ResearchGate. An Overview of Fluorine NMR.
  • Oregon State University. 13C NMR Chemical Shifts.
  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds.
  • National Institutes of Health. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
  • University of Missouri-St. Louis. Notes on NMR Solvents.
  • YouTube. PART 11: FLUORINE NMR SPECTROSCOPY FOR CSIR NET/GATE IIT JAM.
  • Master Organic Chemistry. Summary of C13-NMR Interpretation.
  • Organic Process Research & Development. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • RSC Publishing. 19F-centred NMR analysis of mono-fluorinated compounds.
  • Organic Chemistry Data. 5. Proton Nuclear Magnetic Resonance Spectroscopy.
  • University of Southampton. Multinuclear and Fluorine NMR Spectroscopy.
  • SpectraBase. 4,5-Difluoro-2-nitrobenzoic acid.
  • SpectraBase. 3,5-Dichloro-2,4-difluoro-nitrobenzene - Optional[13C NMR] - Chemical Shifts.
  • Cambridge Isotope Laboratories, Inc. NMR Solvent Data Chart.
  • SynQuest Laboratories. This compound.
  • University of California, Los Angeles. 13C NMR Chemical Shift Table.
  • University of Colorado Boulder. Table of Characteristic Proton NMR Shifts.
  • Sigma-Aldrich. 2-Fluoro-5-nitrobenzonitrile.
  • EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • ResearchGate. 13C NMR spectra (d6-DMSO/d3-acetonitrile, 125 MHz) indicating the...
  • ChemicalBook. 2-METHYL-5-NITROBENZONITRILE(939-83-3) 13C NMR spectrum.
  • SpectraBase. 1,2-Difluorobenzene - Optional[19F NMR] - Chemical Shifts.
  • SpectraBase. 1,2-Difluorobenzene - Optional[1H NMR] - Spectrum.

Sources

Mass spectrometry fragmentation pattern of 3,5-Difluoro-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3,5-Difluoro-2-nitrobenzonitrile: A Comparative Analysis

The narrative is structured to explain the causality behind fragmentation pathways and experimental choices, providing researchers, scientists, and drug development professionals with a robust framework for characterizing novel small molecules.

Introduction: The Analytical Challenge

This compound (C₇H₂F₂N₂O₂, Molecular Weight: 184.11 g/mol ) is a substituted aromatic compound featuring a combination of electron-withdrawing groups: two fluorine atoms, a nitro group (NO₂), and a nitrile group (CN). This unique electronic and structural arrangement presents a distinct challenge and opportunity for characterization by mass spectrometry. Understanding its fragmentation behavior is crucial for confirming its identity in complex reaction mixtures, identifying potential impurities, and developing robust analytical methods for quality control.

Mass spectrometry is a powerful analytical technique that determines the mass-to-charge ratio (m/z) of ions, providing information about a compound's molecular weight and structure.[1] The fragmentation pattern, which results from the dissociation of energetically unstable molecular ions, serves as a structural fingerprint.[2] This guide will focus primarily on predicting the fragmentation under Electron Ionization (EI), the most common technique for GC-MS, and will contrast this with what can be expected from softer ionization methods like Electrospray Ionization (ESI).

Theoretical Fragmentation Pathway under Electron Ionization (EI)

Electron Ionization is a "hard" ionization technique that imparts significant internal energy into the analyte molecule, leading to extensive and predictable fragmentation.[3] The fragmentation of this compound is predicted to be driven by the relative lability of its functional groups. The C-NO₂ bond is typically the weakest and most prone to cleavage in nitroaromatic compounds.

The proposed fragmentation cascade begins with the formation of the molecular ion (M⁺•), which then undergoes a series of neutral losses to produce characteristic fragment ions.

Diagram: Predicted EI Fragmentation Pathway

G M [C₇H₂F₂N₂O₂]⁺• m/z = 184 Molecular Ion F1 [C₇H₂F₂N₂O]⁺• m/z = 154 M->F1 - NO (30) F2 [C₇H₂F₂N]⁺ m/z = 138 M->F2 - NO₂ (46) F3 [C₆H₂F₂]⁺• m/z = 112 F2->F3 - CN (26) F5 [C₇H₂FN]⁺ m/z = 119 F2->F5 - F (19) F4 [C₆H₂F]⁺ m/z = 93 F3->F4 - F (19)

Caption: Predicted Electron Ionization (EI) fragmentation cascade for this compound.

Detailed Analysis of Fragmentation Steps:
  • Molecular Ion (m/z 184): The initial event is the removal of an electron to form the radical cation, [C₇H₂F₂N₂O₂]⁺•. Aromatic rings provide stability, so a prominent molecular ion peak is expected.

  • Primary Fragmentation - Loss of Nitro Group:

    • Loss of a Nitro Radical (-NO₂•, m/z 138): This is anticipated to be a major fragmentation pathway, resulting in an even-electron cation [C₇H₂F₂N]⁺. The loss of a nitro radical is a hallmark fragmentation for nitroaromatic compounds.[1] This fragment at m/z 138 is likely to be a significant peak, potentially the base peak.

    • Loss of Nitric Oxide (-NO•, m/z 154): An alternative pathway involves rearrangement and loss of a neutral nitric oxide molecule, yielding the odd-electron ion [C₇H₂F₂N₂O]⁺•. This is also a common process for aromatic nitro compounds.

  • Secondary Fragmentation:

    • Loss of Cyano Radical (-CN•, m/z 112): Following the loss of NO₂, the resulting [C₇H₂F₂N]⁺ ion (m/z 138) can subsequently lose a cyano radical. This cleavage of the C-CN bond would produce the difluorophenyl cation radical [C₆H₂F₂]⁺• at m/z 112.

    • Loss of Fluorine (-F•, m/z 119): The loss of a fluorine atom from the fragment at m/z 138 is also possible, yielding an ion at m/z 119. The loss of fragments in the 19-20 mass unit range is characteristic of fluorinated compounds (loss of F• or HF).[4]

  • Tertiary Fragmentation:

    • Loss of Fluorine (-F•, m/z 93): The difluorophenyl radical ion at m/z 112 can lose another fluorine radical to produce the fluorophenyl cation [C₆H₂F]⁺ at m/z 93.

Summary of Predicted Fragments
Proposed Fragment IonElemental CompositionTheoretical m/zNeutral LossDescription
[M]⁺• [C₇H₂F₂N₂O₂]⁺•184-Molecular Ion.
[M - NO]⁺• [C₇H₂F₂N₂O]⁺•154NOLoss of nitric oxide from the nitro group.
[M - NO₂]⁺ [C₇H₂F₂N]⁺138NO₂Primary Fragmentation: Loss of a nitro radical, a highly probable and stabilizing cleavage.
[M - NO₂ - CN]⁺• [C₆H₂F₂]⁺•112NO₂, CNSubsequent loss of a cyano radical.
[M - NO₂ - F]⁺ [C₇H₂FN]⁺119NO₂, FSubsequent loss of a fluorine radical.
[M - NO₂ - CN - F]⁺ [C₆H₂F]⁺93NO₂, CN, FLoss of a second halogen from the phenyl ring.

Comparison with Alternative Analytical Approaches

While EI-MS is excellent for structural elucidation via fragmentation, its utility can be compared with other common mass spectrometry techniques, particularly those coupled with liquid chromatography.

Electrospray Ionization (ESI-MS)

ESI is a "soft" ionization technique that typically imparts less energy to the analyte, resulting in minimal in-source fragmentation.[5]

  • Expected Spectrum: In a standard ESI-MS analysis, this compound would likely be observed as a protonated molecule, [M+H]⁺ (m/z 185) , or as adducts with common cations like sodium, [M+Na]⁺ (m/z 207) . The molecular ion itself would be the dominant species.

  • Tandem MS (MS/MS): To obtain structural information with ESI, fragmentation must be induced, typically through Collision-Induced Dissociation (CID) in a tandem mass spectrometer.[3][6] The fragmentation of the [M+H]⁺ precursor ion may follow different pathways than the EI radical cation, but losses of neutral molecules like NO₂, HNO₂, and HCN would still be expected.

Comparison Table: EI-MS vs. ESI-MS/MS

FeatureElectron Ionization (EI-MS)Electrospray Ionization with Tandem MS (ESI-MS/MS)
Ionization Energy High (typically 70 eV)Low (soft ionization)
Primary Ion Molecular Radical Cation (M⁺•)Protonated Molecule ([M+H]⁺) or Adducts ([M+Na]⁺)
In-Source Fragmentation Extensive and spontaneousMinimal to none
Fragmentation Mechanism Radical-site initiated cleavageCharge-driven fragmentation (even-electron species)
Primary Application GC-MS, structural fingerprintingLC-MS, analysis of polar/non-volatile compounds
Library Searchability Excellent (e.g., NIST library)Less standardized, dependent on collision energy

Experimental Protocol: GC-MS Analysis

This protocol outlines the steps for acquiring an EI mass spectrum for a compound like this compound. The self-validating nature of this protocol comes from the inclusion of solvent blanks and standard instrument tuning procedures.

Workflow Diagram: GC-MS Analysis

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Dissolve sample (1 mg/mL in Ethyl Acetate) Vial 2. Transfer to GC-MS vial Sample->Vial Autosampler 3. Inject 1 µL into GC Inlet GC 4. Chromatographic Separation (GC Column) Autosampler->GC MS 5. Ionization (EI, 70 eV) & Mass Analysis GC->MS Process 6. Extract Mass Spectrum from Chromatographic Peak MS->Process Interpret 7. Identify Fragments & Compare to Theory Process->Interpret

Caption: Standard workflow for the analysis of a volatile small molecule by GC-MS.

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the Gas Chromatograph-Mass Spectrometer (GC-MS) system is tuned according to the manufacturer's specifications, typically using perfluorotributylamine (PFTBA).

    • Run a solvent blank (e.g., ethyl acetate) to confirm the system is clean and free of interfering peaks.

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a high-purity volatile solvent such as ethyl acetate or dichloromethane.

    • Transfer the solution to a standard 2 mL autosampler vial.

  • GC Method Parameters (Example):

    • Injection Volume: 1 µL

    • Inlet Temperature: 250 °C

    • Split Ratio: 20:1 (adjust as needed based on concentration)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% Phenyl Polysiloxane).

    • Oven Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

  • MS Method Parameters:

    • Ion Source: Electron Ionization (EI)

    • Ion Source Temperature: 230 °C

    • Electron Energy: 70 eV

    • Mass Range: Scan from m/z 40 to 400.

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the analyte.

    • Extract the mass spectrum from the apex of the peak, ensuring to subtract background noise from the baseline.

    • Analyze the spectrum to identify the molecular ion peak and major fragment ions. Compare the observed m/z values and relative abundances with the predicted pattern. For definitive identification, high-resolution mass spectrometry (HRMS) can be employed to confirm the elemental composition of each fragment.

Conclusion

The structural characterization of this compound by mass spectrometry relies on a predictive understanding of its fragmentation behavior. Based on established chemical principles, the EI mass spectrum is expected to be dominated by a clear molecular ion at m/z 184 and a prominent fragment at m/z 138, corresponding to the loss of the labile nitro group. Subsequent losses of the cyano group (CN) and fluorine (F) provide further structural confirmation. By comparing this predicted EI pattern with the expected results from softer ionization techniques like ESI and by employing a rigorous, standardized analytical protocol, researchers can confidently identify and characterize this and other similarly complex small molecules.

References

  • Journal of the Chemical Society A: Inorganic, Physical, Theoretical. (n.d.). Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. RSC Publishing. [Link]

  • Sparkman, O. D., et al. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Widener University. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Mohler, F. L., et al. (1953). Mass spectra of fluorocarbons. National Institute of Standards and Technology. [Link]

  • Vessecchi, R., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link]

  • Crotti, A. E. M., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Royal Society of Chemistry. [Link]

  • ResearchGate. (2021). Scheme 3. Mass fragmentation pattern of compounds 3a and 3b. [Link]

  • De Hoffmann, E., & Stroobant, V. (2004). Internal energy and fragmentation of ions produced in electrospray sources. Wiley Periodicals, Inc. [Link]

  • Crotti, A. E. M., et al. (2016). (PDF) Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. ResearchGate. [Link]

Sources

A Comparative Crystallographic Guide to 3,5-Difluoro-2-nitrobenzonitrile and its Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the X-ray crystallographic features of 3,5-Difluoro-2-nitrobenzonitrile, a compound of significant interest in pharmaceutical and materials science research. Due to the limited availability of its specific crystal structure in publicly accessible databases, this guide establishes a robust comparative framework by examining the crystallographic data of structurally related nitrobenzonitrile and difluorobenzonitrile derivatives. This approach allows for insightful predictions of its crystallographic properties and provides a comprehensive protocol for its analysis, grounded in established methodologies for similar molecular scaffolds.

The strategic placement of fluorine atoms and a nitro group on the benzonitrile framework is anticipated to induce significant electronic and steric effects, thereby influencing crystal packing, intermolecular interactions, and, ultimately, the macroscopic properties of the material. Understanding these structural nuances is paramount for rational drug design and the engineering of novel crystalline materials.

Expertise & Experience: The Rationale Behind the Crystallographic Comparison

The selection of comparator compounds for this guide is deliberate, focusing on molecules that share key structural motifs with this compound. By analyzing compounds with varying substitution patterns on the benzonitrile core—such as methyl, amino, and different positional isomers of the nitro and fluoro groups—we can deconstruct the influence of each substituent on the crystal lattice. For instance, the comparison with 3-nitrobenzonitrile[1][2][3] and its derivatives[4][5] will illuminate the role of the nitro group's orientation and its participation in intermolecular interactions. Similarly, examining other difluorinated analogs provides insight into the impact of fluorine-driven interactions, such as halogen bonding and dipole-dipole interactions, on the crystal packing.

The protocols outlined herein are based on well-established and widely validated techniques in single-crystal X-ray diffraction, ensuring reproducibility and accuracy. The emphasis on causality behind experimental choices, such as the selection of crystallization solvents and data collection temperatures, reflects field-proven insights aimed at obtaining high-quality diffraction data suitable for unambiguous structure determination.

Experimental Protocol: A Validated Workflow for Crystallographic Analysis

The following is a detailed, step-by-step methodology for the X-ray crystallographic analysis of this compound, derived from successful analyses of similar compounds[1][2][4][5].

Crystal Growth

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. The choice of solvent and crystallization technique is critical and often requires empirical screening.

  • Methodology : Slow evaporation is a common and effective technique.

    • Dissolve the synthesized this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) to near saturation at room temperature. The synthesis of related compounds often involves standard aromatic substitution reactions[6][7][8].

    • Filter the solution to remove any particulate matter.

    • Loosely cap the vial and allow the solvent to evaporate slowly and undisturbed over several days.

    • Alternatively, vapor diffusion or cooling crystallization from a concentrated solution at a lower temperature (e.g., -20°C) can be employed[1].

  • Expert Insight : The presence of both polar (nitro) and non-polar (fluorinated benzene ring) moieties suggests that a solvent of intermediate polarity may yield the best crystals. Co-crystallization with other molecules can also be explored to obtain diffraction-quality crystals[9].

Crystal Mounting and Data Collection
  • Methodology :

    • Carefully select a well-formed single crystal (typically 0.1-0.4 mm in size) with sharp edges under a polarizing microscope.

    • Mount the crystal on a cryoloop using a suitable cryoprotectant oil.

    • The mounted crystal is then placed on a goniometer head of a single-crystal X-ray diffractometer.

    • Data collection is typically performed at a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations of the atoms[10].

    • A modern diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å) is used to collect a series of diffraction images as the crystal is rotated[9][10].

Data Processing and Structure Solution
  • Methodology :

    • The collected diffraction images are processed to determine the unit cell parameters and integrate the reflection intensities.

    • The crystal structure is solved using direct methods or Patterson methods, often employing software packages like SHELXS[4][5].

    • The initial structural model is then refined against the experimental data using full-matrix least-squares on F², a process carried out with software such as SHELXL[4][5].

    • All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in the difference Fourier map or placed in calculated positions.

Performance Comparison: Crystallographic Data of Substituted Benzonitriles

The following table presents a comparative summary of the crystallographic data for several substituted benzonitriles, providing a basis for predicting the structural parameters of this compound.

Parameter2-Methyl-5-nitrobenzonitrile[4]4-Methyl-3-nitrobenzonitrile[5]3-Nitrobenzonitrile[1][2]
Chemical Formula C₈H₆N₂O₂C₈H₆N₂O₂C₇H₄N₂O₂
Molecular Weight 162.15 g/mol 162.15 g/mol 148.12 g/mol [3]
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/c (assumed from common packing)P2₁/c (assumed from common packing)P2₁
Unit Cell Dimensions a = 3.8946(8) Å, b = 7.6350(15) Å, c = 26.180(5) Å, β = 91.65(3)°a = 3.9088(8) Å, b = 13.576(3) Å, c = 14.819(4) Å, β = 99.13(3)°a = 3.7600(10) Å, b = 6.97307(5) Å, c = 12.639(3) Å, β = 97.1579(8)°
Cell Volume 778.1(3) ų776.4(3) ų328.69(12) ų
Z (Molecules/Unit Cell) 442
Temperature 293(2) K298(2) K100(2) K
Radiation Mo KαMo KαMo Kα
Key Structural Feature Nitro group rotated 10.2(2)° from the benzene ring plane.Nitro group rotated 23.2(3)° from the benzene ring plane.Nitro group slightly tilted with an angle of 11.22(6)° between the benzene ring and NO₂ plane normals.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the X-ray crystallographic analysis process.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Acquisition cluster_analysis Structure Determination synthesis Synthesis of this compound crystallization Single Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction Data Collection mounting->diffraction processing Data Processing & Reduction diffraction->processing solution Structure Solution (e.g., SHELXS) processing->solution refinement Structure Refinement (e.g., SHELXL) solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: Workflow for X-ray crystallographic analysis.

Logical Relationships in Comparative Analysis

The following diagram outlines the key molecular features and their influence on the resulting crystal structure, which forms the basis of this comparative guide.

logical_relationships compound This compound substituents Substituent Effects (Fluoro, Nitro, Cyano) compound->substituents possesses interactions Intermolecular Interactions (π-π stacking, Halogen Bonds, Dipole-Dipole) substituents->interactions determine packing Crystal Packing & Symmetry interactions->packing dictate properties Macroscopic Properties (Melting Point, Solubility, etc.) packing->properties influence

Caption: Influence of molecular features on crystal properties.

Concluding Remarks

This comparative guide serves as a foundational resource for researchers embarking on the crystallographic analysis of this compound. By leveraging data from structurally analogous compounds, we have provided a robust experimental framework and a predictive basis for its crystallographic characteristics. The interplay of the electron-withdrawing nitro and cyano groups with the electronegative fluorine atoms is expected to result in a unique and intricate crystal packing, driven by a combination of π-π stacking, dipole-dipole interactions, and potential halogen bonding. Future experimental determination of the crystal structure of this compound will be invaluable in validating these predictions and will undoubtedly contribute to a deeper understanding of structure-property relationships in this important class of compounds.

References

  • Fu, Z. & Zhao, G. (2008). 2-Methyl-5-nitrobenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 64(7), o972. [Link]

  • Liang, F. & Wang, G. (2008). 4-Methyl-3-nitrobenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 64(10), o1898. [Link]

  • Virant, M., Siljanovska, A., Cerkovnik, J., & Lozinšek, M. (2023). 3-Nitrobenzonitrile. IUCrData, 8(10), x230814. [Link]

  • PubChem. (n.d.). 2-Amino-5-nitrobenzonitrile. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Virant, M., Siljanovska, A., Cerkovnik, J., & Lozinšek, M. (2023). 3-Nitrobenzonitrile. ResearchGate. [Link]

  • Li, Y., et al. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Nature Communications, 15(1), 5236. [Link]

  • PubChem. (n.d.). 3-Nitrobenzonitrile. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). Search - Access Structures. Retrieved January 19, 2026, from [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Largest Curated Crystal Structure Database. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid.
  • PubChem. (n.d.). o-Nitrobenzonitrile. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. Retrieved January 19, 2026, from [Link]

  • PubChemLite. (n.d.). 3,5-difluoro-2-methoxybenzonitrile (C8H5F2NO). Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). 2,6-Difluoro-3-nitrobenzonitrile. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

Sources

A Comparative Guide to the Reactivity of 3,5-Difluoro-2-nitrobenzonitrile in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency and success of a synthetic campaign. Halonitrobenzonitriles are a class of highly versatile intermediates, prized for their ability to undergo nucleophilic aromatic substitution (SNAr), a cornerstone reaction for forging carbon-heteroatom bonds. This guide provides an in-depth comparative analysis of 3,5-Difluoro-2-nitrobenzonitrile , placing its reactivity in context with other relevant halonitrobenzonitriles. We will delve into the mechanistic principles, present comparative data, and provide actionable experimental protocols to empower scientists in their synthetic endeavors.

The central thesis of this guide is that this compound exhibits a distinct and highly advantageous reactivity profile. The strategic placement of two fluorine atoms in conjunction with potent ortho/para-directing nitro and cyano groups creates a substrate that is exceptionally activated towards regioselective nucleophilic attack, often under milder conditions than its chlorinated or less-activated counterparts.

The Mechanics of Reactivity: Understanding the SNAr Pathway

Nucleophilic aromatic substitution is not a concerted process like an SN2 reaction. Instead, it proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the initial attack of the nucleophile on the electron-deficient aromatic ring, which temporarily disrupts aromaticity to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2] The subsequent expulsion of the leaving group (the halide ion) is a rapid process that restores the aromatic system.[3][4]

SNAr_Mechanism Reactants Activated Aryl Halide + Nucleophile (Nu⁻) TS1 Transition State 1 (High Activation Energy) Reactants->TS1 Step 1: Addition (Rate-Determining) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) TS1->Intermediate TS2 Transition State 2 (Low Activation Energy) Intermediate->TS2 Step 2: Elimination (Fast) Products Substituted Product + Halide (X⁻) TS2->Products

Several factors govern the rate and success of an SNAr reaction:

  • Electron-Withdrawing Groups (EWGs): The presence of strong EWGs (like -NO₂ and -CN) positioned ortho or para to the leaving group is essential.[5] These groups powerfully stabilize the negative charge of the Meisenheimer complex through resonance and induction, thereby lowering the activation energy of the rate-determining step.[1][5]

  • The Nature of the Halogen (The "Element Effect"): In stark contrast to SN1 and SN2 reactions where iodide is the best leaving group, the reactivity order for halogens in SNAr is F > Cl > Br > I .[6] This is because the rate-determining step is the nucleophilic attack, not the breaking of the carbon-halogen bond.[3][6] Fluorine's unparalleled electronegativity creates a highly polarized C-F bond, rendering the attached carbon atom significantly more electrophilic and susceptible to attack.[2][7] This powerful inductive effect greatly stabilizes the forming Meisenheimer complex, accelerating the reaction.[3]

  • Solvent and Base: Polar aprotic solvents (e.g., DMSO, DMF) are preferred as they solvate the cation of the nucleophilic salt without strongly solvating the anion, thus enhancing nucleophilicity.[8] For neutral nucleophiles like amines or alcohols, a non-nucleophilic base is required to generate the more potent anionic nucleophile in situ.[8]

Structural Analysis: this compound

The structure of this compound is key to its reactivity.

  • Activating Groups: It possesses two powerful EWGs: a nitro group (-NO₂) and a cyano group (-CN).

  • Leaving Groups: It has two potential leaving groups, the fluorine atoms at the C3 and C5 positions.

The critical feature is the positioning. The nitro group at C2 is ortho to the fluorine at C3 and meta to the fluorine at C5. The cyano group at C1 is ortho to the C2-nitro group and meta to both fluorines. Because activation is most pronounced at the ortho and para positions, the fluorine at C3 is exceptionally activated by the adjacent nitro group. The fluorine at C5 is only weakly activated by induction. This structural arrangement predicts a high degree of regioselectivity , with nucleophiles preferentially attacking the C3 position.

Comparative Reactivity Analysis

To fully appreciate the utility of this compound, we compare it with other structurally related halonitrobenzonitriles.

SubstrateKey Structural FeaturesPredicted Reactivity & Selectivity
This compound -NO₂ ortho to F at C3.Very High Reactivity. Highly regioselective for substitution at the C3 position.
2,3-Difluoro-6-nitrobenzonitrile -NO₂ ortho to F at C2 and meta to F at C3. -CN ortho to F at C2 and para to F at C3.High Reactivity. Selectivity between C2 and C3 depends on the nucleophile and conditions, but C3 is strongly activated by the para-cyano group.[8]
4-Fluoro-3-nitrobenzonitrile -NO₂ ortho to F at C4. -CN para to F at C4.Very High Reactivity. The fluorine is activated by both an ortho nitro and a para cyano group.[2][9]
3,5-Dichloro-2-nitrobenzonitrile Chloro-analog of the title compound.Moderate Reactivity. Significantly less reactive than its difluoro analog due to the lower electronegativity of chlorine. Requires more forcing conditions.
2-Fluoro-5-nitrobenzonitrile -NO₂ para to F at C2. -CN ortho to F at C2.Very High Reactivity. Similar to 4-fluoro-3-nitrobenzonitrile, the fluorine is strongly activated by both EWGs.[10][11]

Key Insight: The primary advantage of this compound lies in its predictable regioselectivity. While compounds like 4-fluoro-3-nitrobenzonitrile are also highly reactive, they offer only one site for substitution. This compound provides a highly activated site at C3 while retaining a less reactive fluorine at C5, opening possibilities for sequential or selective derivatization under different reaction conditions.

Experimental Protocols and Workflow

The following protocol provides a general procedure for the regioselective amination of this compound, a common transformation in medicinal chemistry.

Protocol: Synthesis of 3-Amino-5-fluoro-2-nitrobenzonitrile Derivatives

Objective: To perform a regioselective nucleophilic aromatic substitution on this compound using a primary or secondary amine.

Materials and Reagents:

  • This compound (1.0 eq)

  • Desired amine (e.g., morpholine, aniline) (1.1 - 1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate, Brine, Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, heating mantle with temperature control, condenser, nitrogen inlet

  • Thin Layer Chromatography (TLC) plate and developing chamber

Procedure:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and the anhydrous base (2.0 eq).

  • Solvent and Reagents: Add anhydrous DMF to create a solution of approximately 0.2 M concentration. Add the desired amine (1.1 eq) to the stirring suspension.

  • Reaction: Heat the reaction mixture to 60-80 °C. The high reactivity of the substrate often allows for moderate temperatures.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Purification: Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous MgSO₄, and filter. Concentrate the filtrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or recrystallization.

  • Characterization: Confirm the structure and purity of the product (e.g., 3-morpholino-5-fluoro-2-nitrobenzonitrile) using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of one C-F coupling and the appearance of signals corresponding to the amine are indicative of a successful reaction.

Experimental_Workflow cluster_A Reaction A: this compound cluster_B Reaction B: 3,5-Dichloro-2-nitrobenzonitrile A_Setup 1. Add Substrate A, Base, Solvent, Nucleophile A_Reaction 2. Heat to 60°C A_Setup->A_Reaction A_Monitor 3. Monitor by TLC/LC-MS A_Reaction->A_Monitor Shared_Workup 4. Quench, Extract, and Purify Both Reactions A_Monitor->Shared_Workup B_Setup 1. Add Substrate B, Base, Solvent, Nucleophile B_Reaction 2. Heat to 100-120°C (More Forcing Conditions) B_Setup->B_Reaction B_Monitor 3. Monitor by TLC/LC-MS B_Reaction->B_Monitor B_Monitor->Shared_Workup Analysis 5. Analyze Yield, Purity, and Characterize Products Shared_Workup->Analysis

Conclusion for the Practicing Scientist

This guide establishes that This compound is a superior substrate for predictable and efficient SNAr reactions. Its reactivity is governed by established electronic principles, primarily the exceptional activating ability of fluorine via the inductive effect and the powerful resonance stabilization afforded by the ortho-nitro group.

Key Takeaways:

  • High Reactivity: Expect faster reaction times and milder conditions compared to chloro-analogs.

  • Excellent Regioselectivity: Nucleophilic attack will overwhelmingly occur at the C3 position, simplifying product mixtures and purification.

  • Synthetic Versatility: The remaining fluorine at C5 provides a handle for potential subsequent functionalization, making it a valuable building block for creating molecular diversity.

For research teams engaged in the synthesis of novel pharmaceuticals, agrochemicals, or functional materials, a deep understanding of this reactivity profile allows for more rational design of synthetic routes, leading to improved yields, reduced side products, and accelerated discovery timelines.

References

  • Addition-Elimination at Aromatics (SNAR). (n.d.). St. John's University. Retrieved from [Link]

  • Gabbutt, C. D., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2024(3), M1886. Retrieved from [Link]

  • Effect of Nitro Substituents on Nucleophilic Substitution Reactions. (2025). Filo. Retrieved from [Link]

  • Mąkosza, M., & Staliński, K. (1997). Effects of substituents on the rates of addition of 2-phenylpropionitrile carbanion to nitroarenes. Tetrahedron, 53(21), 7291-7304. Retrieved from [Link]

  • Why does Fluorine have a more inductive force than Chlorine? (2021). Reddit. Retrieved from [Link]

  • Solvent‐Controlled Regioselectivity in Nucleophilic Substitution Reactions of 1‐X‐2,4‐Difluorobenzenes with Morpholine Using Deep Eutectic Solvents. (n.d.). ResearchGate. Retrieved from [Link]

  • Um, I.-H., et al. (2010). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry, 75(9), 2971–2980. Retrieved from [Link]

  • Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. (n.d.). Molecules. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013). Chemistry Stack Exchange. Retrieved from [Link]

  • Szatylowicz, H., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4817. Retrieved from [Link]

  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved from [Link]

  • Plaçais, C., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915–4919. Retrieved from [Link]

  • Aromatic Substitution | Flow Reactions. (n.d.). Vapourtec. Retrieved from [Link]

  • The preparation of 2-Fluoro-5-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-(2-Cyano-4-nitrophenyl) group. (1967). Australian Journal of Chemistry, 20(8), 1663-1670. Retrieved from [Link]

  • Mechanism of nucleophilic substitution reactions of 4-(4ˊ-nitro)phenylnitrobenzofurazan ether with aniline in acetonitrile. (2025). ResearchGate. Retrieved from [Link]

  • 3-Nitrobenzonitrile. (2023). IUCr Journals. Retrieved from [Link]

  • The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. (n.d.). ResearchGate. Retrieved from [Link]

  • The Reaction of Amines with Nitrous Acid. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Optimization of reaction conditions using pentafluorobenzonitrile. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Efficacy of 3,5-Difluoro-2-nitrobenzonitrile derivatives as enzyme inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the efficacy of nitrile-containing compounds as enzyme inhibitors, with a particular focus on the cysteine protease Cathepsin C (also known as Dipeptidyl Peptidase I, DPP-1). While direct and extensive data on 3,5-Difluoro-2-nitrobenzonitrile derivatives is nascent, the principles guiding their mechanism and potential can be understood through the lens of well-characterized nitrile-based inhibitors. This document will objectively compare their performance with alternative inhibitors, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

Introduction: The Nitrile Warhead in Enzyme Inhibition

In modern drug discovery, the nitrile group has emerged as a versatile and effective "warhead" for designing potent and selective enzyme inhibitors.[1][2] Unlike more reactive electrophiles, the nitrile moiety offers a milder electrophilic character, which reduces the likelihood of off-target reactions and enhances the potential for developing safer therapeutics.[1][2] Its primary utility lies in the realm of covalent inhibition, a strategy that involves the formation of a stable bond between the inhibitor and the target enzyme.[1][2]

This guide focuses on the inhibition of cysteine proteases, a class of enzymes crucial in numerous physiological and pathological processes, including immune responses, protein degradation, and viral replication.[3][4] The catalytic activity of these enzymes relies on a nucleophilic cysteine residue in the active site. Nitrile-based inhibitors exploit this mechanism by forming a reversible covalent bond with this key cysteine, effectively blocking the enzyme's function.[4][5][6] We will use the this compound scaffold as a representative chemical framework to discuss the principles of action and compare its theoretical potential against clinically relevant inhibitors targeting Cathepsin C.

Mechanism of Action: Covalent Reversible Inhibition

The inhibitory power of nitrile-based compounds against cysteine proteases stems from a specific and elegant chemical interaction within the enzyme's active site. The process is a reversible covalent modification.

The catalytic site of a cysteine protease typically features a catalytic dyad or triad, most commonly a cysteine (Cys) residue and a histidine (His) residue.[3] The histidine acts as a general base, deprotonating the thiol group (-SH) of the cysteine to form a highly nucleophilic thiolate anion (-S⁻).

A nitrile-containing inhibitor, upon entering the active site, positions its electrophilic nitrile carbon in proximity to the activated cysteine thiolate. The subsequent reaction proceeds as follows:

  • Nucleophilic Attack: The cysteine thiolate attacks the electrophilic carbon atom of the nitrile group.

  • Thioimidate Adduct Formation: This attack results in the formation of a covalent intermediate known as a thioimidate.[5][6] This step is often facilitated by the nearby histidine residue, which can donate a proton to the nitrile nitrogen.[3]

  • Reversibility: The resulting thioimidate adduct is stable enough to effectively inhibit the enzyme, but the bond is reversible, allowing for a dynamic equilibrium between the free and inhibited enzyme.[5] This reversibility is a key advantage, potentially reducing the risk of permanent, off-target modifications and associated toxicities.

The electron-withdrawing properties of substituents on the benzonitrile ring, such as fluorine and nitro groups in our model this compound scaffold, are critical. These groups enhance the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by the cysteine thiolate and thereby increasing the inhibitor's potency.

G cluster_0 Enzyme Active Site cluster_1 Inhibitor cluster_2 Inhibition Complex Enzyme Cathepsin C (E) Cys Cysteine (Cys-S⁻) (Nucleophile) His Histidine (His-H⁺) (Proton Donor) EI_covalent Covalent Thioimidate Adduct (E-I) Cys->EI_covalent His->EI_covalent Inhibitor Nitrile Inhibitor (I) (R-C≡N) EI_noncovalent Non-covalent Complex (E•••I) Inhibitor->EI_noncovalent Initial Binding EI_noncovalent->EI_covalent Nucleophilic Attack (Cys-S⁻ on R-C≡N) EI_covalent->EI_noncovalent Reversible Hydrolysis

Caption: Covalent reversible inhibition of Cathepsin C by a nitrile warhead.

Comparative Efficacy: Nitrile vs. Alternative Inhibitors of Cathepsin C

Cathepsin C (DPP-1) is a lysosomal cysteine protease responsible for activating neutrophil serine proteases (NSPs), such as neutrophil elastase and proteinase 3.[7][8] Overactivity of these NSPs is implicated in a variety of chronic inflammatory diseases, making Cathepsin C a prime therapeutic target.[9]

Below is a comparison of various inhibitors targeting Cathepsin C, including nitrile-based compounds and inhibitors with alternative mechanisms. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of an inhibitor's potency; a lower IC₅₀ value indicates a more potent inhibitor.

Inhibitor NameChemical Class / WarheadTarget EnzymeIC₅₀ (Human)Key Characteristics & References
Brensocatib Dipeptidyl NitrileCathepsin C (DPP-1)Not explicitly stated, but effective at 10mg and 25mg doses in Phase III trials.[10]First-in-class, oral, reversible inhibitor. Prevents activation of neutrophil serine proteases.[5][11]
AZD7986 Dipeptidyl NitrileCathepsin C (DPP-1)pIC₅₀ = 8.4 (approx. 4 nM)Potent, reversible, and selective nitrile inhibitor.[12]
HSK31858 Non-peptidyl Non-covalentCathepsin C (DPP-1)57.4 nMA non-covalent inhibitor that has completed Phase II trials for bronchiectasis.[13]
BI-9740 Small MoleculeCathepsin C (DPP-1)2 nMHighly selective, potent inhibitor used in preclinical research.[14]
Cathepsin C-IN-5 Pyridine-basedCathepsin C (DPP-1)59.9 nMOrally active, shows anti-inflammatory activity in animal models.[15]
Canertinib AcrylamideCathepsin C (DPP-1)120 nMOriginally an EGFR inhibitor, repurposed as a potent CatC inhibitor.[12]
Odanacatib Dipeptidyl NitrileCathepsin KNot applicable for CatCA selective inhibitor of a related cysteine protease, Cathepsin K, highlighting the broader utility of the nitrile warhead. Its development was halted due to side effects.[1][4][6]

Analysis of Comparative Data:

The data clearly demonstrates that nitrile-based inhibitors, such as AZD7986, can achieve nanomolar potency against Cathepsin C, comparable to or exceeding that of non-nitrile inhibitors like HSK31858 and Canertinib.[12][13] The clinical success of Brensocatib further validates the therapeutic potential of targeting Cathepsin C with a nitrile warhead.[10]

The key advantage of the this compound scaffold lies in its tunable electronics. The two fluorine atoms and the nitro group are strongly electron-withdrawing, which is predicted to significantly increase the electrophilicity of the nitrile carbon. This enhanced reactivity should, in principle, lead to very low IC₅₀ values. However, this must be balanced against selectivity and metabolic stability, which are critical for clinical translation. The development of compounds like Brensocatib and AZD7986 involved extensive optimization of the peptide-like portion of the molecule to ensure selective binding to the S1 and S2 pockets of the Cathepsin C active site, a crucial aspect for any new derivative.[7][12]

Experimental Protocols for Efficacy Determination

To ensure the trustworthiness and validity of efficacy data, standardized and well-controlled experimental protocols are essential. Here, we detail the methodologies for determining enzyme activity and inhibitor potency.

General Workflow for IC₅₀ Determination

The process of determining the IC₅₀ value involves measuring the rate of an enzymatic reaction in the presence of varying concentrations of the inhibitor. This allows for the construction of a dose-response curve from which the IC₅₀ is calculated.

Caption: Standard experimental workflow for IC₅₀ determination.
Detailed Protocol: Fluorescence-Based Cathepsin C Activity Assay

This protocol describes a robust method for measuring Cathepsin C activity using a fluorogenic substrate, which is essential for screening inhibitors.[16][17]

Principle: The assay utilizes a synthetic dipeptide substrate linked to a fluorescent reporter molecule (e.g., 7-amino-4-methylcoumarin, AMC). The intact substrate is non-fluorescent. Upon cleavage by active Cathepsin C, the free AMC is released, which emits a strong fluorescent signal that is directly proportional to enzyme activity.

Materials:

  • Recombinant Human Cathepsin C (purified)

  • Fluorogenic Substrate: e.g., H-Gly-Arg-AMC

  • Assay Buffer: 50 mM Sodium Acetate, 100 mM NaCl, 1 mM EDTA, 5 mM DTT, pH 5.5.

  • Test Inhibitor (e.g., this compound derivative) dissolved in DMSO.

  • Control Inhibitor (e.g., Brensocatib)

  • 96-well black, flat-bottom microplates

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a concentrated stock of Cathepsin C in assay buffer. The final concentration in the well should be determined empirically to give a linear reaction rate for at least 30 minutes.

    • Prepare a stock solution of the H-Gly-Arg-AMC substrate in DMSO and then dilute it in assay buffer. The final concentration should be at or near the Michaelis constant (Km) for accurate IC₅₀ determination.

    • Prepare a serial dilution of the test inhibitor and control inhibitor in DMSO, then dilute further in assay buffer to the desired final concentrations. Ensure the final DMSO concentration in all wells is constant and low (<1%) to avoid solvent effects.

  • Assay Setup (per well):

    • Add 50 µL of assay buffer to each well.

    • Add 10 µL of the diluted inhibitor solution (or DMSO for no-inhibitor and 100% activity controls).

    • Add 20 µL of the diluted Cathepsin C enzyme solution.

    • Mix gently by tapping the plate.

  • Pre-incubation:

    • Incubate the plate at 37°C for 15-30 minutes. This allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is started.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the diluted H-Gly-Arg-AMC substrate to all wells.

    • Immediately place the plate in the fluorescence plate reader, pre-warmed to 37°C.

    • Measure the fluorescence intensity kinetically every 60 seconds for 30-60 minutes.

  • Data Analysis:

    • For each concentration of the inhibitor, determine the initial reaction velocity (V) by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_no_inhibitor))

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC₅₀ value.[18][19]

Conclusion and Future Directions

The nitrile functional group serves as a highly effective, reversible covalent warhead for the inhibition of cysteine proteases, with Cathepsin C being a prominent and clinically validated target. The analysis of existing nitrile-based inhibitors like Brensocatib and AZD7986 reveals that this chemical class can achieve high potency and selectivity.

While the specific this compound scaffold remains an area for future exploration, the principles of medicinal chemistry suggest its strong electron-withdrawing substituents could lead to highly potent derivatives. The key to successful drug development will lie in balancing this inherent reactivity with selectivity for the target enzyme and favorable pharmacokinetic properties. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation and comparison of such novel compounds, ensuring that data generated is reliable, reproducible, and directly comparable to established benchmarks in the field. Continued research into novel nitrile scaffolds is a promising avenue for the development of next-generation therapies for a range of inflammatory diseases.

References

  • Title: Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases Source: PubMed URL: [Link]

  • Title: Brensocatib Mechanism of Action: First DPP-1 Inhibitor for Non Cystic Fibrosis Bronchiectasis Source: YouTube URL: [Link]

  • Title: Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases Source: Semantic Scholar URL: [Link]

  • Title: Cysteine protease inhibition by nitrile-based inhibitors: a computational study Source: Frontiers in Chemistry URL: [Link]

  • Title: Nitriles: an attractive approach to the development of covalent inhibitors Source: PubMed Central URL: [Link]

  • Title: Lung Protection by Cathepsin C Inhibition: A New Hope for COVID-19 and ARDS? Source: ACS Pharmacology & Translational Science URL: [Link]

  • Title: Odanacatib for the treatment of osteoporosis Source: PubMed URL: [Link]

  • Title: Treatment Efficacy in Bronchiectasis: Brensocatib and Its Role in Reducing Pulmonary Exacerbations Source: ReachMD URL: [Link]

  • Title: A profile of brensocatib for non-cystic fibrosis bronchiectasis Source: PubMed URL: [Link]

  • Title: Development of nitrile-based peptidic inhibitors of cysteine cathepsins Source: PubMed URL: [Link]

  • Title: Targeting Cathepsin C in PR3-ANCA Vasculitis Source: PubMed Central URL: [Link]

  • Title: Odanacatib for the treatment of postmenopausal osteoporosis: development history and design and participant characteristics of LOFT, the Long-Term Odanacatib Fracture Trial Source: PubMed Central URL: [Link]

  • Title: Cathepsin C: structure, function, and pharmacological targeting Source: OAE Publishing Inc. URL: [Link]

  • Title: Pharmacological inhibition of the cysteine protease cathepsin C improves graft function after heart transplantation in rats Source: PubMed Central URL: [Link]

  • Title: IC50 Determination Source: edX URL: [Link]

  • Title: Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L Source: PubMed Central URL: [Link]

  • Title: Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor Source: PubMed URL: [Link]

  • Title: Molecular probes for selective detection of cysteine cathepsins Source: PubMed Central URL: [Link]

  • Title: Improved Quenched Fluorescent Probe for Imaging of Cysteine Cathepsin Activity Source: ACS Publications URL: [Link]

  • Title: What is Brensocatib used for? Source: Patsnap Synapse URL: [Link]

  • Title: IC50 Source: Wikipedia URL: [Link]

  • Title: Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay Source: Creative Biolabs URL: [Link]

  • Title: Dipeptidyl peptidase 1 inhibitors and neutrophilic inflammation in bronchiectasis: a narrative review Source: PubMed Central URL: [Link]

  • Title: DPP1 Inhibitors: Exploring the Role of Water in the S2 Pocket of DPP1 with Substituted Pyrrolidines Source: PubMed Central URL: [Link]

  • Title: Dipeptidyl peptidase-1 inhibitors in bronchiectasis Source: European Respiratory Society URL: [Link]

  • Title: Dipeptidyl peptidase-1 inhibitors in bronchiectasis Source: PubMed Central URL: [Link]

  • Title: Dipeptidyl peptidase 1 inhibition as a potential therapeutic approach in neutrophil-mediated inflammatory disease Source: PubMed Central URL: [Link]

Sources

A Comparative Benchmarking Guide to the Synthesis of 3,5-Difluoro-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3,5-Difluoro-2-nitrobenzonitrile in Modern Chemistry

This compound is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring two fluorine atoms, a nitro group, and a nitrile moiety, offers a versatile scaffold for the synthesis of novel pharmaceuticals and advanced materials. The fluorine atoms can enhance metabolic stability and binding affinity of drug candidates, while the nitro and nitrile groups serve as key synthetic handles for further molecular elaboration.

Given its potential, the development of efficient and scalable synthetic routes to this compound is of paramount importance. This guide provides a comprehensive comparison of two plausible synthetic strategies, offering in-depth analysis of their chemical principles, experimental protocols, and potential advantages and disadvantages. The presented routes are constructed based on established organic chemistry principles and analogous reactions reported in the literature, providing a solid foundation for researchers to pursue the synthesis of this valuable compound.

Route A: Electrophilic Nitration of 3,5-Difluorobenzonitrile

This approach represents the most direct synthetic strategy, involving the introduction of a nitro group onto the commercially available 3,5-difluorobenzonitrile starting material.

Mechanistic Rationale and Regioselectivity

The nitration of 3,5-difluorobenzonitrile is an electrophilic aromatic substitution reaction. The regiochemical outcome is governed by the directing effects of the substituents on the benzene ring. The two fluorine atoms are ortho, para-directing activators (though weak), while the nitrile group is a meta-directing deactivator.

The potential sites for nitration are positions 2, 4, and 6.

  • Position 2 (and 6): Ortho to a fluorine atom and meta to the nitrile group. This position is activated by the fluorine and not strongly deactivated by the nitrile group.

  • Position 4: Para to one fluorine and ortho to the other, but also para to the strongly deactivating nitrile group.

Therefore, nitration is most likely to occur at the 2-position (or the equivalent 6-position), yielding the desired this compound. The reaction will likely require strong nitrating conditions due to the overall deactivation of the ring by the nitrile group.

Experimental Protocol: Nitration of 3,5-Difluorobenzonitrile

Materials:

  • 3,5-Difluorobenzonitrile

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (90%)

  • Ice

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (3 equivalents) to 0 °C in an ice bath.

  • Slowly add fuming nitric acid (1.1 equivalents) to the sulfuric acid with continuous stirring, maintaining the temperature below 10 °C to form the nitrating mixture.

  • In a separate flask, dissolve 3,5-difluorobenzonitrile (1 equivalent) in a minimal amount of dichloromethane.

  • Cool the solution of 3,5-difluorobenzonitrile to 0 °C.

  • Add the cold nitrating mixture dropwise to the solution of 3,5-difluorobenzonitrile over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Data Summary: Route A
ParameterAnticipated ValueNotes
Yield 40-60%Yields can be moderate due to the deactivating nature of the nitrile group and potential for side product formation.
Purity >95% after chromatographyPurification is necessary to remove any regioisomers.
Reaction Time 4-6 hoursReaction time will depend on the specific conditions and scale.
Temperature 0 °C to room temperatureCareful temperature control is crucial to minimize side reactions.
Key Reagents 3,5-Difluorobenzonitrile, H₂SO₄, HNO₃Readily available, but fuming nitric acid is highly corrosive.
Scalability ModerateExothermic nature of nitration requires careful heat management on a larger scale.

Route B: Sandmeyer Reaction of 3,5-Difluoro-2-nitroaniline

This multi-step approach involves the synthesis of an aniline precursor followed by its conversion to the target nitrile via a Sandmeyer reaction.

Mechanistic Rationale

Step 1: Synthesis of 3,5-Difluoro-2-nitroaniline This intermediate can be prepared from 1-bromo-3,5-difluorobenzene. The first step is an electrophilic nitration, which is directed to the 2-position by the ortho, para-directing fluorine atoms and the bromine atom. The subsequent step is a nucleophilic aromatic substitution (SNAr) where the bromine atom is displaced by ammonia. The nitro group strongly activates the ring towards nucleophilic attack, facilitating this transformation.

Step 2: Sandmeyer Reaction The Sandmeyer reaction is a well-established method for converting an aryl amine to an aryl nitrile.[1] It proceeds via a three-step sequence:

  • Diazotization: The primary aromatic amine (3,5-difluoro-2-nitroaniline) is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.

  • Single Electron Transfer (SET): The diazonium salt is then treated with a copper(I) cyanide salt. Copper(I) acts as a catalyst, initiating a single electron transfer to the diazonium salt.

  • Nitrile Formation: This transfer results in the formation of an aryl radical and the loss of nitrogen gas. The aryl radical then reacts with the cyanide anion, often coordinated to a copper(II) species, to form the final aryl nitrile product and regenerate the copper(I) catalyst.

Experimental Protocol: Route B

Part 1: Synthesis of 3,5-Difluoro-2-nitroaniline

Materials:

  • 1-Bromo-3,5-difluorobenzene

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (90%)

  • Aqueous Ammonia (28-30%)

  • Dimethyl Sulfoxide (DMSO)

  • Ice, Ethyl Acetate, Brine, Anhydrous Magnesium Sulfate

Procedure:

  • Nitration: Following a similar procedure to Route A, nitrate 1-bromo-3,5-difluorobenzene to obtain 1-bromo-3,5-difluoro-2-nitrobenzene.

  • Amination: In a sealed pressure vessel, dissolve 1-bromo-3,5-difluoro-2-nitrobenzene (1 equivalent) in DMSO. Add a large excess of aqueous ammonia. Heat the mixture to 100-120 °C for 4-8 hours. Monitor the reaction by TLC. After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to yield crude 3,5-difluoro-2-nitroaniline, which can be purified by chromatography.

Part 2: Sandmeyer Reaction

Materials:

  • 3,5-Difluoro-2-nitroaniline

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite

  • Copper(I) Cyanide

  • Sodium Cyanide (Caution: Highly Toxic)

  • Ice, Water, Diethyl Ether, Saturated Sodium Bicarbonate Solution, Brine, Anhydrous Magnesium Sulfate

Procedure:

  • Diazotization: Suspend 3,5-difluoro-2-nitroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water. Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, keeping the temperature below 5 °C. Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water. Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Effervescence (evolution of N₂) should be observed.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete reaction.

  • Cool the mixture and extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to afford this compound.

Data Summary: Route B
ParameterAnticipated ValueNotes
Overall Yield 30-50% (over 3 steps)Each step will have its own yield, leading to a lower overall yield compared to a single-step route.
Purity >95% after chromatographyPurification is required after each key step.
Reaction Time Multi-day synthesisThis is a multi-step process requiring significant time.
Temperature Varied (0 °C to 120 °C)Requires both low-temperature diazotization and high-temperature amination.
Key Reagents 1-Bromo-3,5-difluorobenzene, NaNO₂, CuCN, NaCNInvolves highly toxic cyanides and potentially unstable diazonium intermediates.
Scalability ChallengingThe use of a pressure reactor for amination and the handling of toxic cyanides and potentially explosive diazonium salts pose scalability challenges.

Visualizing the Synthetic Pathways

Route A: Nitration of 3,5-Difluorobenzonitrile

Route A start 3,5-Difluorobenzonitrile reagents H₂SO₄, HNO₃ start->reagents product This compound reagents->product Route B start 1-Bromo-3,5-difluorobenzene step1_reagents 1. H₂SO₄, HNO₃ 2. NH₃ (aq), DMSO, Heat start->step1_reagents intermediate 3,5-Difluoro-2-nitroaniline step1_reagents->intermediate step2_reagents 1. NaNO₂, HCl, 0-5°C 2. CuCN, NaCN intermediate->step2_reagents product This compound step2_reagents->product

Caption: A multi-step synthesis involving nitration, amination, and a Sandmeyer reaction.

Comparative Analysis

FeatureRoute A: NitrationRoute B: Sandmeyer Reaction
Number of Steps 13
Starting Material 3,5-Difluorobenzonitrile1-Bromo-3,5-difluorobenzene
Overall Yield Potentially higher (40-60%)Likely lower (30-50%)
Key Hazards Strong acids, exothermic reactionHighly toxic cyanides, potentially unstable diazonium salt, high-pressure amination
Simplicity HighLow
Scalability ModerateLow to Moderate
Control of Regiochemistry Good, based on directing group effectsExcellent, as functional groups are introduced sequentially

Senior Application Scientist's Recommendation

For laboratory-scale synthesis and initial exploratory studies, Route A (Nitration of 3,5-Difluorobenzonitrile) is the recommended starting point. Its primary advantage is its directness and simplicity, involving only a single transformation from a commercially available starting material. While the yield may be moderate and requires careful optimization of reaction conditions to ensure the desired regioselectivity, the avoidance of highly toxic cyanides and potentially hazardous diazonium intermediates makes it a more approachable route for most research settings.

Route B (Sandmeyer Reaction of 3,5-Difluoro-2-nitroaniline) , while more complex and involving hazardous reagents, offers a higher degree of control over the final substitution pattern. This route may be considered when Route A proves to be low-yielding or produces inseparable isomeric mixtures. It is better suited for researchers with extensive experience in handling hazardous materials and multi-step synthesis. For any consideration of scaling up the synthesis, a thorough hazard evaluation of both routes would be essential, with particular attention to the thermal stability of the diazonium intermediate in Route B and the exothermic nature of the nitration in Route A.

References

  • Nitration of Aromatic Compounds: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience. [Link]

  • Nucleophilic Aromatic Substitution: Laali, K. K., & Gettwert, V. J. (2001). Nucleophilic Aromatic Substitution. Chemical Reviews, 101(3), 853–920. [Link]

  • The Sandmeyer Reaction: Galli, C. (1988). Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical. Chemical Reviews, 88(5), 765–792. [Link]

  • Diazotization of Anilines: Zollinger, H. (1994). Diazo Chemistry I: Aromatic and Heteroaromatic Compounds. VCH. [Link]

  • Copper(I) Cyanide in Organic Synthesis: "Copper(I) cyanide". Wikipedia. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. J Iran Chem Soc19 , 1357–1399 (2022). [Link]

Sources

Comparative study of 3,5-Difluoro-2-nitrobenzonitrile in different solvent systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Comparative Study of 3,5-Difluoro-2-nitrobenzonitrile in Different Solvent Systems

For researchers, scientists, and professionals in drug development, the choice of solvent is a critical decision that profoundly impacts reaction kinetics, product purity, and the scalability of chemical processes. This compound, a highly functionalized aromatic compound, presents a unique case study due to its electron-deficient ring system, making it a valuable intermediate in the synthesis of complex molecules. The interplay between its nitro, nitrile, and fluoro substituents dictates its behavior, which is significantly modulated by the surrounding solvent environment.

This guide provides a comprehensive framework for the systematic evaluation of this compound across a spectrum of common laboratory solvents. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible results.

The Foundational Role of the Solvent

A solvent does more than merely dissolve reactants; it is an active participant in the reaction environment. Key properties such as polarity, protic or aprotic nature, and hydrogen bonding capability can stabilize or destabilize reactants, transition states, and products, thereby altering the energetic landscape of a chemical transformation.[1]

  • Polarity , often quantified by the dielectric constant, influences the solvation of charged or polar species.

  • Protic solvents possess O-H or N-H bonds and can act as hydrogen bond donors, which is particularly effective at stabilizing anions and solvating nucleophiles.[2]

  • Aprotic solvents lack these acidic protons and are generally less effective at solvating anions, which can enhance the reactivity of nucleophiles.[2]

Understanding these principles is paramount for interpreting the experimental data that will be generated using the protocols outlined below.

Experimental Design: A Multi-faceted Approach

To construct a holistic profile of this compound, we will investigate three core characteristics: Solubility , Stability , and Reactivity . A representative panel of solvents has been selected to cover a wide range of physicochemical properties.

Solvent ClassSolventDielectric Constant (ε)Nature
Polar Protic Methanol (MeOH)32.6Protic, H-bond donor
Ethanol (EtOH)24.3Protic, H-bond donor
Polar Aprotic Acetonitrile (MeCN)37.5Aprotic, weakly coordinating
Dimethylformamide (DMF)38.0Aprotic, highly polar
Dimethyl Sulfoxide (DMSO)47.0Aprotic, highly polar
Weakly/Nonpolar Dichloromethane (DCM)9.1Aprotic, chlorinated
Tetrahydrofuran (THF)7.5Aprotic, ether
Toluene2.4Aprotic, aromatic

This selection allows for a systematic comparison of how different solvent environments influence the behavior of our target molecule.

G cluster_0 Overall Experimental Workflow A Select Solvent Panel (Protic, Aprotic, Nonpolar) B Part 1: Solubility Assessment (Shake-Flask & HPLC) A->B Apply to each solvent C Part 2: Stability Analysis (Time-course & HPLC) A->C Apply to each solvent D Part 3: Reactivity Profiling (Model SNAr Reaction) A->D Apply to each solvent E Data Synthesis & Comparison B->E C->E D->E

Caption: Overall workflow for the comparative solvent study.

Part 1: Quantitative Solubility Assessment

Expertise & Experience: The thermodynamic solubility of a compound is a fundamental parameter that dictates its utility in solution-phase chemistry. The shake-flask method, while traditional, remains the gold standard for its reliability in determining the equilibrium solubility.[3] It is crucial to ensure that the system has truly reached equilibrium, which is why a 24-hour agitation period is recommended. Quantification via High-Performance Liquid Chromatography (HPLC) is selected for its high sensitivity and specificity for aromatic nitro compounds.[4][5]

Experimental Protocol: Shake-Flask Solubility Determination
  • Preparation: To a series of 4 mL glass vials, add an excess amount of solid this compound (e.g., ~50 mg). The visual presence of undissolved solid at the end of the experiment is essential to confirm that a saturated solution was achieved.

  • Solvent Addition: Accurately pipette 2.0 mL of each selected solvent into its respective vial.

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25 °C). Agitate the mixtures for 24 hours to ensure equilibrium is reached.

  • Sample Preparation: After 24 hours, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.

  • Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean HPLC vial. This step removes all undissolved particulates.

  • Dilution: Perform an accurate, calibrated dilution of the filtered sample with the mobile phase to bring the concentration within the linear range of the HPLC calibration curve.

  • Quantification: Analyze the diluted sample by a validated HPLC-UV method. The concentration is determined by comparing the peak area to a pre-established calibration curve of known concentrations of this compound.

  • Calculation: Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor.

G A Add Excess Solid to Vial B Add 2.0 mL Solvent A->B C Agitate for 24h at 25 °C B->C D Settle for 1h C->D E Filter Supernatant (0.22 µm filter) D->E F Dilute Sample E->F G Analyze by HPLC-UV F->G H Calculate Solubility G->H G A Prepare 0.5 mg/mL Solution in each Solvent B Store at 25 °C (Protected from Light) A->B C Analyze Aliquot by HPLC at t=0h B->C Time Point 0 D Analyze Aliquot by HPLC at t=24h B->D Time Point 1 E Analyze Aliquot by HPLC at t=48h B->E Time Point 2 F Analyze Aliquot by HPLC at t=72h ... B->F Time Point n G Calculate % Remaining vs. t=0 C->G D->G E->G F->G

Caption: Workflow for time-course stability analysis.

Data Presentation: Stability Profile
Solvent% Remaining at 24h% Remaining at 48h% Remaining at 72hObservations (e.g., new peaks)
MethanolExperimental DataExperimental DataExperimental DataExperimental Data
DMFExperimental DataExperimental DataExperimental DataExperimental Data
DMSOExperimental DataExperimental DataExperimental DataExperimental Data
...............

Part 3: Comparative Reactivity Profile

Authoritative Grounding: The structure of this compound is primed for Nucleophilic Aromatic Substitution (SNAr). The strong electron-withdrawing effects of the nitro and nitrile groups, combined with the activating fluoro substituents, make the aromatic ring highly electrophilic. [6][7]SNAr reactions are known to be highly sensitive to solvent effects. Polar aprotic solvents typically accelerate these reactions by poorly solvating the anionic nucleophile, leaving it "bare" and more reactive. Conversely, polar protic solvents can form a solvent cage around the nucleophile via hydrogen bonding, deactivating it and slowing the reaction rate significantly. [2]

Experimental Protocol: Model SNAr Reaction with Piperidine
  • Reactant Preparation: In separate vials for each solvent, dissolve this compound to a final concentration of 0.1 M.

  • Reaction Initiation: To each vial, add a stoichiometric equivalent (or slight excess, e.g., 1.1 equivalents) of a nucleophile, such as piperidine. Start a timer immediately.

  • Reaction Monitoring: At regular intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it into a vial containing a suitable mobile phase, which will stop the reaction by dilution.

  • HPLC Analysis: Analyze the quenched samples by HPLC to determine the relative percentage of starting material remaining and product formed.

  • Comparison: Compare the reaction conversion rates across the different solvent systems.

Data Presentation: Reactivity Comparison
SolventSolvent Class% Conversion at 60 minRelative Rate (vs. Toluene)
TolueneNonpolarExperimental Data1.0
AcetonitrilePolar AproticExperimental DataCalculated
DMFPolar AproticExperimental DataCalculated
MethanolPolar ProticExperimental DataCalculated
............

Part 4: Spectroscopic Analysis of Solvent-Solute Interactions

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is an exquisitely sensitive probe of the local electronic environment of a nucleus. Changes in the solvent can induce notable shifts in the resonance frequencies (chemical shifts) of protons (¹H) and fluorine (¹⁹F) on the solute molecule. [8]These "solvent effects" arise from differential solvation, magnetic anisotropy of the solvent, and specific interactions like hydrogen bonding, providing direct evidence of the interplay between the solute and its environment. [2][9]

Experimental Protocol: NMR Solvent Effect Study
  • Sample Preparation: Prepare NMR samples by dissolving an identical, precise amount of this compound in a series of deuterated solvents (e.g., CDCl₃, DMSO-d₆, Acetonitrile-d₃).

  • Data Acquisition: Acquire high-resolution ¹H and ¹⁹F NMR spectra for each sample under identical experimental conditions (temperature, spectrometer frequency).

  • Data Analysis: Reference the spectra appropriately. Measure and compare the chemical shifts (δ) of the aromatic protons and fluorine atoms across the different solvents.

Data Presentation: NMR Chemical Shift Comparison
NucleusChemical Shift (δ) in CDCl₃Chemical Shift (δ) in DMSO-d₆Chemical Shift (δ) in Acetonitrile-d₃Δδ (DMSO - CDCl₃)
H-4Experimental DataExperimental DataExperimental DataCalculated
H-6Experimental DataExperimental DataExperimental DataCalculated
F-3Experimental DataExperimental DataExperimental DataCalculated
F-5Experimental DataExperimental DataExperimental DataCalculated

Conclusion

This guide provides a robust, multi-pronged strategy for characterizing the behavior of this compound in various solvent systems. By systematically investigating its solubility, stability, and reactivity, researchers can build a comprehensive dataset to inform rational solvent selection for synthesis, purification, and formulation. The provided protocols are designed to be self-validating and grounded in established chemical principles, empowering scientists to generate high-quality, reliable data essential for advancing their research and development objectives.

References

  • Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. [Link]

  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • LibreTexts Chemistry. (2023). Solubility of Organic Compounds. [Link]

  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. [Link]

  • University of California, Davis. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Weinberger, P. M., & Karger, B. L. (1966). SOLVENT EFFECTS IN THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF BENZALMALONONITRILES. Canadian Journal of Chemistry. [Link]

  • Bello-López, M. A., et al. (2007). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. [Link]

  • Zimmerman, S. C., Saionz, K. W., & Zeng, Z. (1993). Chemically bonded stationary phases that use synthetic hosts containing aromatic binding clefts: HPLC analysis of nitro-substituted polycyclic aromatic hydrocarbons. Proceedings of the National Academy of Sciences. [Link]

  • SIELC Technologies. (n.d.). Separation of Nitrobenzene on Newcrom R1 HPLC column. [Link]

  • ResearchGate. (2007). Determination of nitro-polycyclic aromatic hydrocarbons in atmospheric aerosols using HPLC fluorescence with a post-column derivatisation technique. [Link]

  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?[Link]

  • Chemistry Steps. (n.d.). Polar Protic and Aprotic Solvents. [Link]

  • ResearchGate. (2007). UV-VIS spectra of NDI in benzonitrile before (solid) and after (dotted)...[Link]

  • Broclawik, E., & Borowski, T. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

  • Lim, C. (2022). UV Visible Spectroscopy and Drug Stability of Pharmaceutical Analysis. Pharmaceutical Analytica Acta. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

  • HunterLab. (2025). Using UV-Vis Spectrophotometry In Drug Stability Testing Can Predict Commercial Viability. [Link]

  • Bowman, W. R. (1988). Reactivity of substituted aliphatic nitro-compounds with nucleophiles. Chemical Society Reviews. [Link]

  • SpectraBase. (n.d.). p-Nitrobenzonitrile - Optional[UV-VIS] - Spectrum. [Link]

  • Physical Chemistry Chemical Physics. (2013). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. [Link]

  • Taylor & Francis Online. (2021). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. [Link]

  • National Institutes of Health. (2018). Parallel evaluation of nucleophilic and electrophilic chemical probes for sulfenic acid: Reactivity, selectivity and biocompatibility. [Link]

Sources

A Comparative Guide to Purity Validation of Synthesized 3,5-Difluoro-2-nitrobenzonitrile via HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical development, the purity of synthetic intermediates is not merely a quality metric; it is a critical determinant of reaction yield, impurity profiling, and the ultimate safety and efficacy of the final active ingredient. 3,5-Difluoro-2-nitrobenzonitrile is a key building block whose unique electronic and structural properties are leveraged in the synthesis of complex molecular targets.[1] Ensuring its purity is paramount.

This guide provides an in-depth technical framework for validating the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the rationale behind method development, the rigorous validation process dictated by international standards, and an objective comparison with orthogonal analytical techniques.

The Analytical Imperative: Why HPLC?

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment in pharmaceutical chemistry.[2][3] Its power lies in its high resolving capability, enabling the separation of the main compound from structurally similar impurities. For a molecule like this compound, which is moderately polar and possesses a strong UV chromophore (the nitroaromatic system), Reversed-Phase HPLC (RP-HPLC) with UV detection is the method of choice. It offers a robust, sensitive, and quantitative approach to building a comprehensive purity profile.

Understanding the Impurity Landscape

A robust analytical method is one that can separate the target compound from all potential process-related impurities. The design of such a method begins with a theoretical analysis of the synthetic route. A common pathway to this compound involves the nitration of 3,5-difluorobenzonitrile.

Potential impurities stemming from this synthesis could include:

  • Unreacted Starting Material: 3,5-difluorobenzonitrile.

  • Isomeric Byproducts: Nitration of the aromatic ring could potentially yield other regioisomers, such as 2,4-difluoro-6-nitrobenzonitrile or 3,5-difluoro-4-nitrobenzonitrile, depending on the precise reaction conditions.

  • Over-nitrated or Hydrolyzed Species: Although less common under controlled conditions, byproducts from more extensive reactions could be present.

  • Residual Reagents or Solvents: Impurities from the manufacturing process itself.[4]

The ability to resolve these closely related species is the primary goal of our HPLC method.

Part 1: Developing a Validated HPLC Method

The development of an analytical procedure should be systematic and grounded in chromatographic principles.[5][6] For this compound, a reversed-phase method is ideal.

Proposed HPLC Method Parameters
ParameterRecommended ConditionRationale
Column Pentafluorophenyl (PFP) or C18, 4.6 x 150 mm, 3.5 µmA PFP column is highly recommended as it offers alternative selectivity for halogenated aromatic compounds through dipole-dipole and π-π interactions, enhancing separation from isomers.[7] A high-quality C18 column is a robust alternative.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileAcetonitrile is often preferred for its lower UV cutoff and ability to disrupt π-π interactions.[5] Formic acid helps to protonate silanols, improving peak shape, and ensures consistent ionization for any acidic or basic impurities.
Gradient Elution 40% B to 90% B over 15 minutes, hold for 3 min, return to initialA gradient is essential to elute potential non-polar impurities while ensuring the timely elution of the more polar starting material and the main analyte, providing a comprehensive screen of the sample.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, balancing analysis time with separation efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV Diode Array Detector (DAD) at 254 nmThe nitroaromatic structure provides strong UV absorbance. A DAD allows for peak purity analysis by comparing spectra across a single peak.
Injection Volume 5 µLA small volume minimizes potential peak distortion from the injection solvent.
Sample Preparation ~0.5 mg/mL in 50:50 Acetonitrile:WaterThe sample should be fully dissolved in a diluent similar in strength to the initial mobile phase to ensure good peak shape. Filtration through a 0.22 µm filter is mandatory.
Method Validation: A Trustworthy System

Once a suitable method is developed, it must be validated to prove it is fit for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R2) provides the definitive framework for this process.[8][9][10][11]

The validation process follows a clear, logical path to demonstrate the method's performance.

G cluster_0 Method Development cluster_1 Method Validation Protocol (ICH Q2(R2)) Dev Develop Separation Method Spec Specificity Dev->Spec Is method selective? Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Range Range Prec->Range LoD Detection Limit (LOD) Range->LoD LoQ Quantitation Limit (LOQ) LoD->LoQ Rob Robustness LoQ->Rob Validated Validated Rob->Validated Method is Fit for Purpose

Caption: Workflow for HPLC method development and validation.

Experimental Protocols for Validation

The following protocols are based on the ICH Q2(R2) guideline.[11]

1. Specificity:

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of expected impurities.

  • Protocol:

    • Inject a blank (diluent).

    • Inject a solution of the this compound reference standard.

    • Inject solutions of known potential impurities (e.g., 3,5-difluorobenzonitrile).

    • Spike the reference standard solution with known impurities and inject.

    • Acceptance Criteria: The analyte peak should be free from interference from the blank and show baseline resolution (Resolution > 2) from all potential impurity peaks. Peak purity analysis via DAD should pass.

2. Linearity:

  • Objective: To demonstrate a direct proportional relationship between concentration and detector response.

  • Protocol:

    • Prepare a stock solution of the reference standard.

    • Create a series of at least five concentrations, typically ranging from 50% to 150% of the nominal sample concentration.

    • Inject each concentration in triplicate.

    • Plot a graph of peak area versus concentration.

    • Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999.

3. Accuracy:

  • Objective: To determine the closeness of the measured value to the true value.

  • Protocol:

    • Prepare a placebo (if a final product matrix was involved) or use the diluent.

    • Spike the placebo/diluent with the reference standard at three concentration levels (e.g., 80%, 100%, 120%) across the range.

    • Prepare each level in triplicate and analyze.

    • Calculate the percentage recovery for each sample.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

4. Precision:

  • Objective: To assess the degree of scatter between a series of measurements.

  • Protocol:

    • Repeatability (Intra-assay): Prepare six independent samples at 100% of the test concentration. Analyze them on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) for the area of the main peak should be ≤ 1.0% for repeatability and ≤ 2.0% for intermediate precision.

5. Limit of Quantitation (LOQ) & Limit of Detection (LOD):

  • Objective: To determine the lowest concentration of analyte that can be reliably quantified and detected.

  • Protocol:

    • Determine based on the signal-to-noise ratio (S/N).

    • Inject solutions of decreasing concentration.

    • Acceptance Criteria: LOD is the concentration where S/N is approximately 3:1. LOQ is the concentration where S/N is approximately 10:1, and at which acceptable precision and accuracy can be demonstrated.[2]

6. Robustness:

  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.

  • Protocol:

    • Vary parameters such as mobile phase composition (±2% organic), column temperature (±5 °C), and flow rate (±0.1 mL/min).

    • Analyze the sample under each modified condition.

    • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits, and the purity result should not be significantly affected.

Part 2: Comparison with Orthogonal Methods

No single analytical technique is infallible. Employing an orthogonal method—one that relies on a different scientific principle—provides the highest level of confidence in a purity assessment.

Caption: Orthogonal relationship between analytical techniques.

Comparative Overview of Analytical Techniques
FeatureHPLC-UV/DADGas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Differential partitioning between liquid mobile and solid stationary phases.[12]Partitioning between a gaseous mobile phase and a solid/liquid stationary phase, with mass-based detection.Nuclear spin properties in a magnetic field; signal intensity is directly proportional to the number of nuclei.[2]
Primary Application Routine purity testing and quantification of non-volatile and semi-volatile compounds.Identification and quantification of volatile and thermally stable impurities (e.g., residual solvents, starting materials).Absolute purity determination without a specific reference standard of the analyte; structural confirmation.[13][14]
Advantages for this Analyte High resolution for isomers, robust, widely available, excellent quantitation with a reference standard.High sensitivity for volatile impurities. Provides mass information for peak identification.Primary method (no reference standard needed for purity), provides structural confirmation, highly accurate.
Limitations for this Analyte Requires a reference standard for accurate quantification. Non-UV active impurities are not detected.Analyte must be thermally stable and volatile. Potential for on-column degradation at high temperatures.Lower sensitivity than HPLC for trace impurities, requires more sample, higher equipment cost.
When to Choose an Alternative Method
  • GC-MS is recommended for:

    • Screening for residual solvents from the synthesis.

    • Quantifying volatile starting materials if they are not well-retained by RP-HPLC.

    • When a thermally stable, volatile impurity is suspected that co-elutes with the main peak in HPLC.

  • qNMR is recommended for:

    • Assigning the absolute purity value to a new batch of reference standard.

    • When a reference standard is not available for quantification.

    • Confirming the structure of the synthesized material and identifying unknown impurities that can be isolated.

Conclusion

The validation of purity for a critical intermediate like this compound is a multi-faceted process that demands scientific rigor and adherence to established global standards. A well-developed and thoroughly validated RP-HPLC method serves as the primary tool for routine quality control, offering a precise and reliable measure of purity and impurity levels. The proposed method, leveraging a PFP column and guided by the principles of ICH Q2(R2), provides a robust framework for achieving this.

However, true scientific integrity is achieved through a holistic approach. By supplementing HPLC data with orthogonal methods like GC-MS for volatile impurity analysis and qNMR for absolute purity assignment, researchers and drug development professionals can build a self-validating system of analytical evidence. This ensures the highest confidence in the quality of the material, safeguarding the integrity of the subsequent stages of discovery and development.

References

  • Title: ICH Q2(R2) Validation of analytical procedures Source: European Medicines Agency URL: [Link]

  • Title: 〈621〉 CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]

  • Title: ICH Q2 (R2) Validation of Analytical Procedures Source: MasterControl URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL: [Link]

  • Title: USP <621> Chromatography Source: DSDP Analytics URL: [Link]

  • Title: VALIDATION OF ANALYTICAL PROCEDURES Q2(R2) Source: ICH URL: [Link]

  • Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube URL: [Link]

  • Title: Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC Source: LCGC International URL: [Link]

  • Title: 6. ANALYTICAL METHODS Source: Agency for Toxic Substances and Disease Registry (ATSDR) URL: [Link]

  • Title: Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast Source: ResearchGate URL: [Link]

  • Title: Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran Source: Google Patents URL
  • Title: Reversed Phase HPLC Method Development Source: Phenomenex URL: [Link]

  • Title: Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection Source: PubMed URL: [Link]

  • Title: Purity comparison by NMR and HPLC. Source: ResearchGate URL: [Link]

  • Title: Quantitative NMR Methods in Pharmaceuticals: Purity Assurance Source: Patsnap URL: [Link]

  • Title: 3,5-Difluoro-4-nitrobenzonitrile: A Key Intermediate for Advanced Chemical Synthesis Source: Angene URL: [Link]

  • Title: Process for preparing 3,5-difluoroaniline Source: Google Patents URL
  • Title: Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization Source: ResearchGate URL: [Link]

Sources

A Comparative Guide to the Biological Activity of 3,5-Difluoro-2-nitrobenzonitrile and Its Analogs in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Substituted Benzonitriles

The benzonitrile scaffold is a privileged structure in medicinal chemistry, recognized for its ability to serve as a versatile pharmacophore in a multitude of therapeutic agents.[1] The incorporation of electron-withdrawing groups, such as nitrile (-CN), nitro (-NO₂), and fluorine (-F) moieties, can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target binding affinity.[2] This guide provides a comprehensive comparative analysis of the biological activity of 3,5-Difluoro-2-nitrobenzonitrile and its structural analogs, with a focus on their potential as anticancer agents.

The strategic placement of fluorine atoms and a nitro group on the benzonitrile ring creates a unique electronic and steric profile, making these compounds promising candidates for inhibiting key oncogenic pathways. While direct comparative studies on the full isomeric series of difluoro-nitrobenzonitriles are not extensively available in public literature, this guide synthesizes existing data on related compounds to elucidate the structure-activity relationships (SAR) that govern their anticancer potential.[2] We will delve into the mechanistic rationale behind their activity, present available quantitative data, and provide detailed experimental protocols for their evaluation.

Structure-Activity Relationship (SAR) Insights: The Critical Role of Substituent Positioning

The biological activity of substituted benzonitriles is exquisitely sensitive to the arrangement of functional groups on the aromatic ring.[2] The interplay between the electron-withdrawing nature of the nitrile and nitro groups, combined with the high electronegativity of fluorine, dictates the molecule's interaction with biological targets.

Key Structural Features Influencing Anticancer Activity:
  • Nitrile Group: The cyano group can participate in hydrogen bonding and dipole-dipole interactions within the active sites of enzymes, contributing to binding affinity.[1]

  • Nitro Group: The presence and position of the nitro group can significantly impact the molecule's electronic properties and may be crucial for specific target interactions.

  • Fluorine Substitution: The introduction of fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism. Furthermore, the position of fluorine substitution can alter the molecule's conformation and electronic distribution, leading to significant variations in biological activity among isomers.[2]

To illustrate the logical workflow of a structure-activity relationship study for these analogs, the following diagram outlines the key steps from compound design to the identification of lead candidates.

SAR_Workflow cluster_design Compound Design & Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Optimization Scaffold_Selection Select Core Scaffold: This compound Analog_Design Design Analogs: Vary F and NO2 positions Scaffold_Selection->Analog_Design Rational Design Synthesis Chemical Synthesis of Analogs Analog_Design->Synthesis Synthetic Routes In_Vitro_Assays In Vitro Cytotoxicity (e.g., MTT Assay) Synthesis->In_Vitro_Assays Test Compounds Target_Assays Enzyme Inhibition Assays (e.g., Kinase Assays) In_Vitro_Assays->Target_Assays Active Compounds SAR_Analysis Structure-Activity Relationship Analysis Target_Assays->SAR_Analysis Generate Data Lead_Identification Identify Lead Compounds SAR_Analysis->Lead_Identification Identify Trends Optimization Lead Optimization Lead_Identification->Optimization Refine Structure

Caption: A generalized workflow for a structure-activity relationship (SAR) study.

Comparative Biological Activity: A Focus on Anticancer Efficacy

The following table summarizes the in vitro anticancer activity of various substituted benzonitrile and related heterocyclic compounds to provide a contextual understanding of the potential potency of this class of molecules. It is important to note that these are not direct analogs of this compound but represent the broader potential of the benzonitrile scaffold in cancer research.

Compound Class/DerivativeCancer Cell Line(s)Reported IC₅₀/GI₅₀Reference
2-Phenylacrylonitrile derivative (1g2a)HCT116, BEL-74025.9 nM, 7.8 nM[1]
Indole-Acrylonitrile derivative (Compound 2l)NCI-60 Panel (Mean)0.38 µM[3]
Quinazoline-thiazolidine-dione-triazole hybrid (7j)MDA-MB-231, MCF-73.1–6.8 µM[4]
2,4-dichloro-N-benzoyl-N'-phenylthiourea (2,4-Cl BFTU)MCF-70.31 mM[3]
3-(4-methylphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-5,6-dihydrospiro(benzo[h]quinazoline-5,1′-cyclopentane)-4(3H)-one (Compound 1)SW48023.21–26.69 µM[5][6]
2-aryl-3-nitro-2H-chromene derivative (3h)MCF-70.71 ± 0.17 µM[7]

Note: The data presented in this table is for illustrative purposes to showcase the range of activities observed for different benzonitrile-containing scaffolds. Direct comparison between these compounds is not appropriate due to differences in their core structures and the experimental conditions under which the data was generated.

Mechanisms of Action: Targeting Key Oncogenic Pathways

The anticancer activity of benzonitrile derivatives often stems from their ability to inhibit critical cellular processes required for tumor growth and survival. Based on the broader class of compounds, potential mechanisms of action for this compound analogs could include:

  • Kinase Inhibition: Many benzonitrile-containing molecules act as potent inhibitors of protein kinases, which are key regulators of cell signaling pathways frequently dysregulated in cancer.[1] The difluoro and nitro substitutions can be engineered to target the ATP-binding pocket of specific kinases, thereby blocking their catalytic activity.

  • Tubulin Polymerization Inhibition: Certain benzonitrile derivatives have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization.[1] This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.

The following diagram illustrates a simplified signaling pathway that is often targeted by small molecule inhibitors in cancer therapy, providing a conceptual framework for the potential mechanism of action of this compound analogs.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase_Cascade Kinase Signaling Cascade (e.g., MAPK/ERK, PI3K/Akt) Receptor->Kinase_Cascade Signal Transduction Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Activation Analogs This compound Analogs Analogs->Kinase_Cascade Inhibition Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulation Cell_Cycle Cell Proliferation, Survival, Angiogenesis Gene_Expression->Cell_Cycle

Caption: A simplified oncogenic signaling pathway targeted by kinase inhibitors.

Experimental Protocols: In Vitro Evaluation of Anticancer Activity

To assess the biological activity of this compound analogs, a series of robust and validated in vitro assays are essential. The following provides a detailed protocol for the MTT assay, a widely used colorimetric method to determine cell viability and cytotoxicity.[1]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

Objective: To determine the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC₅₀).

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound analog stock solutions (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the benzonitrile analogs in complete medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration.

    • Determine the IC₅₀ value from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion and Future Directions

This guide has provided a comparative overview of the potential biological activity of this compound and its analogs, with a specific focus on their application in oncology. While direct comparative data for this specific isomeric series is limited in publicly accessible databases, the analysis of related benzonitrile derivatives strongly suggests that this scaffold holds significant promise for the development of novel anticancer agents.

The strategic positioning of fluoro and nitro substituents on the benzonitrile ring is a critical determinant of biological activity, likely through the modulation of interactions with key cancer targets such as protein kinases. Future research should focus on the systematic synthesis and in vitro screening of a comprehensive library of difluoro-nitrobenzonitrile positional isomers. Such studies will be invaluable for elucidating precise structure-activity relationships and for identifying lead compounds with potent and selective anticancer activity for further preclinical development.

References

  • A Comparative Analysis of 2-(3-Fluorophenyl)benzonitrile and Its Isomers for Research and Development. Benchchem. Accessed January 19, 2026.
  • In vitro anticancer screening data. | Download Scientific Diagram.
  • Applications of Benzonitrile Derivatives in Drug Development: Application Notes and Protocols. Benchchem. Accessed January 19, 2026.
  • In silico and in vitro screening for potential anticancer candidates targeting GPR120. Arrow@TU Dublin. Accessed January 19, 2026.
  • Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. NIH. Accessed January 19, 2026.
  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. NIH. Accessed January 19, 2026.
  • Neeraj Misra etal Der Pharma Chemica; 2009, 1 (1): 196-209. Accessed January 19, 2026.
  • A Comparative Guide to QSAR Studies of Benzonitrile Derivatives in Drug Discovery. Benchchem. Accessed January 19, 2026.
  • In silico and in vitro screening for potential anticancer candidates targeting GPR120. Accessed January 19, 2026.
  • Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. PMC - NIH. Accessed January 19, 2026.
  • Structure-activity relationship of anticancer drug candid
  • Table 1 . Results of in vitro anticancer screening of compounds 2-4.
  • FDA-approved small molecule kinase inhibitors-Part 3. BOC Sciences. Accessed January 19, 2026.
  • IC 50 values for compounds against PI3Kδ and BTK in kinase inhibition assay. Accessed January 19, 2026.
  • In-vitro cytotoxicity of the fourteen final synthesized compounds on...
  • Recent Design and Structure-Activity Relationship Studies on the Modifications of DHFR Inhibitors as Anticancer Agents. PubMed. Accessed January 19, 2026.
  • Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
  • FDA-approved small molecule kinase inhibitors-Part 1. BOC Sciences. Accessed January 19, 2026.
  • A Comparative Guide to QSAR Studies of Benzonitrile Derivatives in Drug Discovery. Benchchem. Accessed January 19, 2026.
  • Properties of FDA-approved small molecule protein kinase inhibitors. Blue Ridge Institute for Medical Research. Accessed January 19, 2026.
  • Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. MDPI. Accessed January 19, 2026.
  • Chemical structures, IC 50 and pIC 50 values of Aurora B Kinase...
  • Quantum chemical studies and vibrational analysis of 4-acetyl benzonitrile, 4-formyl benzonitrile and 4-hydroxy benzonitrile – A comparative study | Request PDF.
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. Accessed January 19, 2026.
  • (PDF) Structure-activity relationship of anticancer drug candidate quinones.
  • Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review.

Sources

Safety Operating Guide

Navigating the Disposal of 3,5-Difluoro-2-nitrobenzonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researchers and scientists at the forefront of drug development, the synthesis and application of complex molecules like 3,5-Difluoro-2-nitrobenzonitrile are routine. However, the very characteristics that make such organofluorine compounds valuable in medicinal chemistry and materials science also necessitate a rigorous and informed approach to their disposal.[1][2] The introduction of fluorine and nitro groups into the benzonitrile structure significantly alters its reactivity and biological profile, demanding more than a cursory glance at generic disposal protocols.[1]

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, moving beyond mere instruction to explain the scientific rationale behind each procedural choice. Our objective is to empower you with the knowledge to not only adhere to safety standards but to cultivate a culture of intrinsic safety and environmental stewardship within your laboratory.

Part 1: Hazard Profile and Immediate Safety Protocols

Before any disposal process is initiated, a thorough understanding of the hazards associated with this compound is paramount. Based on available safety data, this compound presents multiple risks that must be actively mitigated.

Hazard Identification

Structurally similar compounds and available data indicate that this compound should be handled as a hazardous substance.[3][4] The primary hazards are summarized in the table below.

Hazard ClassificationDescriptionGHS H-Statement
Acute Toxicity (Oral, Dermal, Inhalation)Harmful if swallowed, in contact with skin, or if inhaled.H302 + H312 + H332
Skin IrritationCauses skin irritation upon contact.H315
Eye IrritationCauses serious eye irritation.H319
Specific Target Organ Toxicity (Single Exposure)May cause respiratory irritation.H335

Table 1: Summary of Hazard Classifications for this compound and analogous compounds.[3]

The presence of the nitrile group (–C≡N) is a key toxicological feature, as many nitriles can be toxic to living organisms.[5] The difluoro- and nitro- substitutions further modulate the compound's reactivity and potential environmental impact.

Mandatory Personal Protective Equipment (PPE)

Given the compound's hazard profile, the following PPE is non-negotiable and must be worn at all times when handling this compound, including during disposal.

  • Eye Protection : Chemical splash goggles are the minimum requirement. For tasks with a higher risk of splashing, a face shield should be used in conjunction with goggles.[1]

  • Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, are essential. Given the dermal toxicity, consider double-gloving. Always consult the glove manufacturer's compatibility chart.[1][6]

  • Body Protection : A flame-resistant lab coat is standard. For larger quantities or spill response, a chemical-resistant apron should be worn.[1]

  • Respiratory Protection : All handling and disposal procedures must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7] If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges is required.[8]

Part 2: Step-by-Step Disposal Workflow

The recommended disposal route for this compound is through a licensed hazardous waste disposal facility. The following workflow ensures that waste is managed safely from the point of generation to its final disposition.

Waste Segregation and Collection: The First Line of Defense

Proper segregation is critical to prevent inadvertent and dangerous chemical reactions within waste containers.

Step 1: Designate a Waste Stream. this compound waste must be classified as halogenated organic waste .[9] Do not mix it with non-halogenated waste streams, as this complicates the disposal and incineration process.

Step 2: Select an Appropriate Waste Container. Use a designated, sealable container made of a compatible material (e.g., high-density polyethylene). The container must be in good condition, with no leaks or cracks.[9]

Step 3: Label the Container Clearly. The waste container must be labeled with the following information at a minimum:

  • "Hazardous Waste"[9]
  • "Halogenated Organic Waste"[9]
  • The full chemical name: "this compound"[9]
  • The primary hazard pictograms (e.g., skull and crossbones, exclamation mark).

Step 4: Collect Waste at the Point of Generation.

  • Solid Waste : Collect unused this compound, and any contaminated disposable items (e.g., weighing papers, contaminated gloves, bench paper), in a designated container for solid halogenated waste.[9]

  • Liquid Waste : Solutions containing this compound should be collected in a separate, designated container for liquid halogenated waste.[9]

Step 5: Secure Storage. Keep waste containers tightly sealed when not in use. Store them in a designated and secure satellite accumulation area away from incompatible materials such as strong bases or oxidizing agents.[8][10]

Managing Spills and Decontamination

Accidents happen. A clear and practiced spill response plan is essential.

Step 1: Evacuate and Alert. In case of a significant spill, evacuate all non-essential personnel from the immediate area and alert your laboratory supervisor and institutional safety officer.

Step 2: Don Appropriate PPE. Before attempting to clean a spill, ensure you are wearing the full complement of PPE as described in section 1.2.

Step 3: Contain the Spill. For small spills, use an inert absorbent material like vermiculite, dry sand, or a commercial sorbent pad to contain the material.[9] Avoid raising dust.[6]

Step 4: Collect the Absorbed Material. Carefully sweep or scoop the absorbed material and place it into a designated hazardous waste container.[11]

Step 5: Decontaminate the Area. Clean the spill area thoroughly with an appropriate solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials (wipes, swabs) must be collected and disposed of as hazardous waste.[9][12]

Step 6: Handle Contaminated Clothing. Remove any contaminated clothing immediately and wash it before reuse.[13] If grossly contaminated, it may need to be disposed of as hazardous waste.

Part 3: Disposal Decision Logic

The proper disposal path for this compound is determined by its classification as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), as regulated by the U.S. Environmental Protection Agency (EPA).[14] While this specific compound may not be explicitly listed by name, its characteristics of toxicity would likely classify it as a characteristic hazardous waste.[14][15] The decision-making process for handling and disposal is outlined below.

DisposalWorkflow Start Waste Generation (this compound) IsHazardous Is the waste hazardous? Start->IsHazardous Spill Accidental Spill Occurs Start->Spill Segregate Segregate as Halogenated Organic Waste IsHazardous->Segregate Yes (Toxicity) NonHazardous Manage as Non-Hazardous Waste IsHazardous->NonHazardous No Containerize Collect in a labeled, sealed, compatible container Segregate->Containerize Store Store in a secure Satellite Accumulation Area Containerize->Store Transport Arrange for pickup by Licensed Hazardous Waste Hauler Store->Transport SpillResponse Follow Spill Response Protocol (Evacuate, PPE, Contain, Clean) Spill->SpillResponse SpillResponse->Containerize Disposal Final Disposal at a TSDF (e.g., Incineration) Transport->Disposal

Disposal decision workflow for this compound.

Part 4: Final Disposal and Regulatory Compliance

The ultimate disposal of this compound must be conducted by a licensed Treatment, Storage, and Disposal Facility (TSDF).[16]

  • High-Temperature Incineration : This is the preferred method for many halogenated organic compounds.[17] The high temperatures are necessary to break the stable carbon-fluorine bonds and convert the compound into less harmful substances like carbon dioxide, water, and inorganic acids, which are then scrubbed from the exhaust gases.

  • Regulatory Framework : In the United States, the entire process, from generation to disposal, is governed by the EPA's RCRA regulations (40 CFR Part 261 and subsequent sections).[14][15] Your institution's Environmental Health and Safety (EH&S) department is the primary resource for ensuring compliance with all local, state, and federal regulations.

  • Documentation : All hazardous waste shipments must be accompanied by a hazardous waste manifest, which tracks the waste from your laboratory to its final destination, ensuring a complete chain of custody.[16]

By adhering to these scientifically grounded and procedurally sound guidelines, you can ensure the safe and responsible disposal of this compound, protecting yourself, your colleagues, and the environment.

References

  • Safety and handling of fluorinated organic compounds . Benchchem. 1

  • 3-FLUORO-5-NITROBENZONITRILE SDS, 110882-60-5 Safety Data Sheets . ECHEMI. 13

  • Methods for the detoxification of nitrile and/or amide compounds . Google Patents.

  • 2 - SAFETY DATA SHEET . 10

  • Organofluorine chemistry . Wikipedia.

  • SAFETY DATA SHEET . Fisher Scientific.

  • Safety Data Sheet . BASF. 12

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume VIII Miscellaneous Organic and Inorganic Compounds . EPA NEPS.

  • SAFETY DATA SHEET . Fisher Scientific.

  • Navigating the Final Frontier of Fluorochemicals: A Guide to the Proper Disposal of Perfluoro-1-butene . Benchchem.

  • SAFETY DATA SHEET . TCI Chemicals.

  • Removal of nitriles from synthetic wastewater by acrylonitrile utilizing bacteria . PubMed.

  • Overview on the history of organofluorine chemistry from the viewpoint of material industry .

  • SAS200 1/16 - Safety data sheet . 6

  • 3,5-Difluorobenzonitrile 99 64248-63-1 . Sigma-Aldrich.

  • 3,5-Difluoro-2-methoxybenzonitrile . Synquest Labs.

  • Navigating the Safe Disposal of 2,3- Difluoro-6-nitrobenzonitrile: A Step-by . Benchchem.

  • Safety Data Sheet . Angene Chemical.

  • Safety Data Sheet: 3-Nitrobenzonitrile . Carl ROTH.

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes . US EPA.

  • Material Safety Data Sheet - 2,6-Difluoro-3-nitrobenzamide . Cole-Parmer.

  • Impact of Nitriles on Bacterial Communities . Frontiers.

  • EPA HAZARDOUS WASTE CODES .

  • Hazardous Waste Listings . EPA.

  • Steps in Complying with Regulations for Hazardous Waste . US EPA.

  • Proper Disposal of 3,5-Difluorophenol: A Guide for Laboratory Professionals . Benchchem.

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine . ASHP.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,5-Difluoro-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling of 3,5-Difluoro-2-nitrobenzonitrile. In our work as researchers and drug development professionals, the integrity of our experiments is matched only by the imperative of our safety. This document moves beyond a simple checklist to provide a deep, scientifically-grounded understanding of the personal protective equipment (PPE) required for this specific compound. Our goal is to empower you with the knowledge to not only protect yourself but to understand the causality behind each safety measure, ensuring a self-validating system of laboratory safety.

Understanding the Hazard: Why Specific PPE is Non-Negotiable

This compound is a compound that demands respect. Based on data from analogous compounds, it is classified with several key hazards that directly inform our PPE choices. It is considered harmful if swallowed, in contact with skin, or inhaled.[1][2][3] Furthermore, it is known to cause significant skin and serious eye irritation, and may lead to respiratory irritation.[1][2][3] These classifications are not abstract warnings; they are directives that dictate the necessary barriers between you and the chemical.

Hazard ClassificationGHS Hazard StatementImplication for PPE Selection
Acute Toxicity (Oral, Dermal, Inhalation) H302, H312, H332Requires a complete barrier to prevent ingestion, skin absorption, and inhalation. This necessitates gloves, body protection, and respiratory protection.[1][3]
Skin Irritation H315Mandates the use of chemical-resistant gloves and protective clothing to prevent direct contact with the skin.[1][2][3]
Serious Eye Irritation H319Requires tightly sealed eye protection, such as chemical splash goggles, to prevent contact with sensitive eye tissues.[1][2][3]
Specific Target Organ Toxicity (Single Exposure) H335Indicates that the compound can irritate the respiratory system, making respiratory protection essential, especially when dust or aerosols may be generated.[1]

The Core Ensemble: Your Primary Defense

For any work involving this compound, a standard ensemble of PPE is required. The level of protection may be escalated based on the scale and nature of the procedure.

Eye and Face Protection: The First Line of Defense

Why: The compound is classified as causing serious eye irritation.[1][2][3] A splash or airborne particle could cause significant and immediate damage.

What to Wear:

  • Minimum Requirement: Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1]

  • Enhanced Protection: A full-face shield should be worn in addition to safety goggles when there is a significant risk of splashes, such as during transfers of larger quantities or when reacting under pressure.[4][5]

Hand Protection: An Impermeable Barrier

Why: this compound is harmful in contact with skin and causes skin irritation.[1][2][3] Nitrile gloves provide excellent resistance to a wide range of chemicals and are a reliable choice for handling this compound.[6][7][8]

What to Wear:

  • Material: Nitrile gloves are the preferred choice. They offer superior chemical and puncture resistance compared to latex or vinyl.[7][8]

  • Thickness and Length: For general handling of small quantities, standard laboratory nitrile gloves are sufficient. For tasks with a higher risk of splashes or for handling larger volumes, consider using thicker, chemical-resistant gauntlets that provide protection to the forearm.[8][9]

  • Protocol: Always inspect gloves for any signs of degradation or punctures before use.[3] Employ a double-gloving technique for added protection during high-risk procedures.

Body Protection: Shielding from Spills and Splashes

Why: To prevent accidental skin contact from spills and splashes, which could lead to irritation and toxic effects.[1][3]

What to Wear:

  • Standard Operations: A properly fastened, long-sleeved laboratory coat is the minimum requirement.

  • High-Risk Procedures: For larger scale work or when the risk of significant splashing is high, impervious clothing or a chemical-resistant apron over the lab coat is necessary.[1][4]

Respiratory Protection: Safeguarding Your Inhalation Pathway

Why: The compound is harmful if inhaled and may cause respiratory irritation.[1][3] Fine powders can easily become airborne, especially during weighing and transfer operations.

What to Wear:

  • Engineering Controls First: All work with this compound should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure.[10]

  • When a Respirator is Needed: If engineering controls are not available or are insufficient to control exposure, or during a spill cleanup, respiratory protection is mandatory. A full-face respirator with appropriate cartridges should be used.[1][5]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict, logical workflow is critical for safety. The following protocols provide a self-validating system for handling this compound.

Protocol 1: PPE Donning and Doffing Sequence

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

PPE_Sequence cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) D1 1. Lab Coat / Apron D2 2. Respirator (if needed) D1->D2 D3 3. Goggles / Face Shield D2->D3 D4 4. Gloves (Outer layer last) D3->D4 F1 1. Gloves (Outer layer first) F2 2. Goggles / Face Shield F1->F2 F3 3. Lab Coat / Apron F2->F3 F4 4. Respirator (if used) F3->F4

Caption: The correct sequence for donning and doffing PPE to minimize exposure.

Protocol 2: Emergency Response

In the event of an exposure, immediate and correct action is vital.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to wash under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][11][12]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water.[1][2][13] Seek medical help if skin irritation occurs.[1]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][2][3]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor for treatment advice.[1][2][13]

Disposal Plan: Responsible Stewardship from Cradle to Grave

Proper disposal is a critical final step in the safe handling of this compound.

  • Segregation: Do not mix this compound with other waste streams. Keep it in a dedicated, clearly labeled, and tightly sealed container.[5]

  • Container Labeling: The waste container must be accurately labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Professional Disposal: The recommended method for disposal is to use a licensed professional waste disposal service.[5] This ensures the material is handled and destroyed in an environmentally safe and compliant manner.

  • Empty Containers: The first rinse of any container that held this chemical must be collected and disposed of as hazardous waste.[14] Subsequent rinses may be permissible for drain disposal depending on local regulations, but collecting the first three rinses is best practice for highly toxic materials.[14]

Disposal_Workflow Start Handling of This compound WasteGen Generation of Waste (Solid, Liquid, Contaminated PPE) Start->WasteGen Segregate Segregate in a Dedicated, Closed Container WasteGen->Segregate Label Label Clearly: 'Hazardous Waste' & Chemical Name Segregate->Label Store Store in a Secure, Designated Area Label->Store Contact Contact Licensed Waste Disposal Company Store->Contact ProvideSDS Provide Safety Data Sheet (SDS) to Disposal Company Contact->ProvideSDS Pickup Scheduled Pickup by Professional Service ProvideSDS->Pickup

Caption: Workflow for the safe and compliant disposal of chemical waste.

By integrating these principles and protocols into your daily laboratory work, you build a robust culture of safety that protects you, your colleagues, and your research.

References

  • Armbrust American. (n.d.). Are Nitrile Gloves Considered PPE?
  • PPS Gloves. (2025, January 7). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens.
  • Flinn Scientific Canada. (n.d.). PPE Nitrile Acid-Resistant Gloves for Lab Safety.
  • GlovesnStuff. (n.d.). Nitrile Gloves for Chemical Handling.
  • SafetyCulture Marketplace US. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals.
  • ECHEMI. (n.d.). 3-FLUORO-5-NITROBENZONITRILE SDS, 110882-60-5 Safety Data Sheets.
  • Ossila. (2023, August 16). 3,5-Difluorobenzonitrile - SAFETY DATA SHEET.
  • Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills.
  • Research Safety. (n.d.). Emergency Procedures for Incidents Involving Chemicals.
  • Synquest Labs. (n.d.). 3,5-Difluoro-2-methoxybenzonitrile - Safety Data Sheet.
  • Fisher Scientific. (2023, October 4). SAFETY DATA SHEET - 2,6-Difluoronitrobenzene.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET - 4-Fluoro-3-nitrobenzonitrile.
  • Fisher Scientific. (2025, December 25). SAFETY DATA SHEET - 5-Fluoro-2-nitrobenzonitrile.
  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
  • Synquest Labs. (n.d.). 2,3-Difluoro-4-hydroxybenzonitrile - Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrobenzonitrile.
  • Benchchem. (n.d.). Proper Disposal of 3,5-Difluoro-4-methoxybenzonitrile: A Guide for Laboratory Professionals.
  • Dartmouth Policy Portal. (n.d.). Hazardous Waste Disposal Guide.
  • Apollo Scientific. (n.d.). 3-Nitrobenzonitrile Safety Data Sheet.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.